Tert-butyl 3-bromo-2-oxopropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-bromo-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-7(2,3)11-6(10)5(9)4-8/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTKVDFSOLXYOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540411 | |
| Record name | tert-Butyl 3-bromo-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16754-73-7 | |
| Record name | tert-Butyl 3-bromo-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-bromo-2-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tert-butyl 3-bromo-2-oxopropanoate chemical properties
An In-depth Technical Guide to Tert-butyl 3-bromo-2-oxopropanoate: Properties, Synthesis, and Synthetic Utility
This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent with significant potential in synthetic organic chemistry and drug discovery. We will delve into its core chemical properties, outline a robust synthetic protocol, explore its rich reactivity, and discuss its applications for researchers and drug development professionals.
Introduction: A Versatile Bifunctional Building Block
This compound (CAS No. 16754-73-7) is a valuable organic intermediate characterized by two key functional groups: an α-bromo ketone and a tert-butyl ester.[1][2][3] This unique combination imparts a dual reactivity profile, allowing for selective transformations at either the electrophilic α-carbon or the sterically hindered ester moiety. The α-bromo ketone functionality is a classical precursor for a variety of synthetic operations, including nucleophilic substitutions and eliminations, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.[4][5][6] This guide will explore the causality behind its reactivity and provide practical insights for its use in complex molecule synthesis.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and application in experimental design.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 16754-73-7 | [1][2][3][7] |
| Molecular Formula | C₇H₁₁BrO₃ | [3][7][8] |
| Molecular Weight | 223.07 g/mol | [1][7] |
| Physical Form | Liquid | [1] |
| IUPAC Name | This compound | [8] |
| SMILES | CC(C)(C)OC(=O)C(=O)CBr | [3][8] |
| InChIKey | FLTKVDFSOLXYOD-UHFFFAOYSA-N | [1][8] |
| Storage | Sealed in dry conditions at 2-8°C or -10°C | [1][3] |
| Purity | Commercially available at ≥95% | [2][3] |
Molecular Structure
Predicted Spectroscopic Signature
-
¹H NMR (CDCl₃, 400 MHz): Two singlets are expected.
-
δ ≈ 4.1-4.4 ppm (s, 2H, -C(=O)CH₂Br). The protons on the carbon bearing the bromine are deshielded by the adjacent carbonyl group and the halogen.
-
δ ≈ 1.5 ppm (s, 9H, -C(CH₃)₃). The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ≈ 185-190 ppm (C=O, ketone).
-
δ ≈ 160-165 ppm (C=O, ester).
-
δ ≈ 83-85 ppm (-C(CH₃)₃).
-
δ ≈ 35-40 ppm (-CH₂Br).
-
δ ≈ 28 ppm (-C(CH₃)₃).
-
-
Infrared (IR) Spectroscopy (Liquid Film):
-
Mass Spectrometry (EI):
-
The molecular ion peak [M]⁺ may be weak or absent due to facile fragmentation.
-
A characteristic [M]⁺ and [M+2]⁺ pattern in a ~1:1 ratio will be observed for any fragment containing bromine.[12]
-
A prominent peak at m/z = 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺, is expected from the loss of the ester group.[12][13]
-
Loss of a bromine radical (·Br) would yield a fragment at m/z = 143.
-
Synthesis and Purification
The most direct and common laboratory synthesis for α-bromo ketones is the acid-catalyzed bromination of the corresponding ketone.[14] This methodology is directly applicable to the synthesis of this compound from its non-halogenated precursor, tert-butyl 2-oxopropanoate.
Synthetic Workflow
Mechanism: Acid-Catalyzed α-Bromination
The reaction proceeds via an enol intermediate. The acid catalyst serves to accelerate the tautomerization of the ketone to its more nucleophilic enol form. This is the rate-determining step of the reaction.[5] The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine in an electrophilic addition, followed by deprotonation to yield the final α-bromo ketone product.[14]
Experimental Protocol
Caution: Bromine is highly corrosive, toxic, and volatile. This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (or argon inlet), add tert-butyl 2-oxopropanoate (1.0 eq). Dissolve the starting material in a suitable solvent such as acetic acid or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of hydrobromic acid (HBr) in acetic acid or a few drops of concentrated sulfuric acid to the stirring solution.
-
Bromine Addition: Prepare a solution of bromine (1.0-1.1 eq) in the same solvent used in step 1 and charge it into the dropping funnel. Add the bromine solution dropwise to the reaction mixture at room temperature. The characteristic red-brown color of bromine should dissipate as it is consumed. Maintain a slight excess of bromine until the reaction is complete, as monitored by TLC or GC analysis.
-
Reaction Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from its ability to undergo selective transformations at its distinct functional groups.
Reactions at the α-Carbon
The primary site of reactivity is the carbon atom bearing the bromine, which is susceptible to both substitution and elimination.
-
Nucleophilic Substitution (Sₙ2): The α-bromo ketone is an excellent electrophile for Sₙ2 reactions with a wide range of soft and hard nucleophiles, including amines, thiols, and carboxylates. This provides a straightforward route to α-functionalized keto-esters, which are valuable precursors for heterocycles and other complex molecules.
-
Elimination (Dehydrobromination): Treatment with a non-nucleophilic, sterically hindered base, such as pyridine or DBU, promotes an E2 elimination of HBr.[5] This reaction is a powerful method for constructing α,β-unsaturated keto-esters, which are key Michael acceptors in conjugate addition reactions.[4][5]
References
- 1. This compound | 16754-73-7 [sigmaaldrich.com]
- 2. 16754-73-7 | this compound - Moldb [moldb.com]
- 3. chemscene.com [chemscene.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound [oakwoodchemical.com]
- 8. PubChemLite - this compound (C7H11BrO3) [pubchemlite.lcsb.uni.lu]
- 9. tert-Butyl bromoacetate(5292-43-3) IR Spectrum [chemicalbook.com]
- 10. Propanoic acid, 3-bromo-2-oxo-, ethyl ester [webbook.nist.gov]
- 11. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. tert-Butyl bromoacetate(5292-43-3) MS spectrum [chemicalbook.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Tert-butyl 3-bromo-2-oxopropanoate CAS number 16754-73-7
An In-Depth Technical Guide to Tert-butyl 3-bromo-2-oxopropanoate (CAS 16754-73-7): A Versatile Building Block in Modern Organic Synthesis and Drug Discovery
Introduction
This compound is a specialized organic chemical that serves as a highly functionalized building block for complex molecule synthesis. Identified by its CAS Number 16754-73-7, its structure is distinguished by three key features: a reactive bromine atom positioned for nucleophilic displacement, an α-keto group that can engage in various carbonyl chemistries, and an acid-labile tert-butyl ester which acts as a robust protecting group for the carboxylic acid. This unique combination of functionalities makes it a valuable reagent for researchers, particularly those in the fields of medicinal chemistry and drug development, enabling the strategic introduction of a three-carbon α-keto acid moiety into larger molecular scaffolds. This guide provides a comprehensive overview of its properties, a plausible synthetic route, its core reactivity, and its potential applications, with a focus on the practical insights required by laboratory and development scientists.
Physicochemical and Computational Profile
The fundamental properties of this compound are summarized below. Proper storage is critical to maintain its integrity; it is typically stored at refrigerated temperatures (2-8°C or lower) under dry conditions to prevent degradation.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 16754-73-7 | [1][2] |
| Molecular Formula | C₇H₁₁BrO₃ | [1][3][4] |
| Molecular Weight | 223.06 g/mol | [1][5] |
| Physical Form | Liquid | |
| Typical Purity | ≥95% | [1][5] |
| Storage Temperature | -10°C to 8°C | [1] |
Computational models provide further insight into the molecule's behavior in various chemical environments.
Table 2: Predicted Chemical Properties
| Property | Value | Source(s) |
| XlogP | 1.8 | [3] |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Purification
While specific, peer-reviewed synthesis procedures for this compound are not widely published, a highly plausible and efficient route can be designed based on well-established esterification methods for sterically hindered alcohols.[6][7] The most logical approach involves the acid-catalyzed esterification of 3-bromo-2-oxopropanoic acid with isobutylene. The tert-butyl group is introduced via the stable tert-butyl cation, which is readily formed from isobutylene in the presence of a strong acid catalyst.
Experimental Protocol: Synthesis via Acid-Catalyzed Esterification
This protocol describes a generalized procedure. Researchers should perform initial small-scale trials to optimize reaction times and purification methods.
Materials:
-
3-bromo-2-oxopropanoic acid
-
Isobutylene (condensed as a liquid or bubbled as a gas)
-
Anhydrous Dichloromethane (DCM)
-
Strong acid catalyst (e.g., concentrated sulfuric acid or a cation exchange resin)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a cold finger condenser (-78°C), and a gas inlet, dissolve 3-bromo-2-oxopropanoic acid (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add the acid catalyst (e.g., 0.1 eq H₂SO₄) to the stirred solution.
-
Isobutylene Introduction: Slowly bubble isobutylene gas through the solution or add condensed isobutylene (approx. 2-3 eq) via a pre-cooled syringe. Maintain the reaction temperature at or below 0°C during the addition to control the exothermic reaction.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting carboxylic acid.
-
Workup: Upon completion, cool the reaction mixture back to 0°C. Cautiously quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is best purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.
Causality and Rationale:
-
Anhydrous Conditions: The reaction must be kept dry to prevent water from competing with the tert-butanol precursor (formed in situ) and hydrolyzing the product.
-
Acid Catalyst: A strong acid is required to protonate isobutylene, generating the stable tert-butyl cation which is the active electrophile in the esterification.
-
Low Temperature: Initial low temperatures control the highly exothermic protonation of isobutylene and minimize potential side reactions.
-
Aqueous Workup: The bicarbonate wash neutralizes the acid catalyst and removes any unreacted 3-bromo-2-oxopropanoic acid.
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from its predictable reactivity at two key sites: the carbon bearing the bromine and the tert-butyl ester.
A. Electrophilic Alkylation
The C-Br bond is highly polarized and susceptible to nucleophilic attack (Sₙ2 reaction). This allows the molecule to function as a potent electrophile, transferring the three-carbon keto-ester moiety to a wide range of nucleophiles, including:
-
Amines: To form β-amino-α-keto esters.
-
Thiols: To form β-thio-α-keto esters.
-
Carbanions: To form new carbon-carbon bonds.
This reactivity is foundational to its use as a building block in constructing more complex molecular architectures.
B. Tert-butyl Ester Deprotection
The tert-butyl ester is a cornerstone of modern protecting group strategy. It is exceptionally stable to basic, nucleophilic, and many oxidative/reductive conditions, yet it can be cleanly and efficiently removed under acidic conditions.[8] The most common method involves treatment with trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM).
Mechanism of Deprotection: The deprotection proceeds via an E1 elimination mechanism. The ester oxygen is first protonated by the strong acid, creating a good leaving group. The stable tert-butyl cation is then eliminated, which subsequently loses a proton to form the volatile byproduct isobutylene. This process is irreversible and proceeds to completion.
Deprotection Protocol:
-
Dissolution: Dissolve the tert-butyl ester substrate (1.0 eq) in anhydrous DCM (e.g., 0.1 M concentration).
-
TFA Addition: Cool the solution to 0°C and add TFA (typically 20-50% v/v) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting carboxylic acid is often pure enough to be used directly in the next step.
Applications in Drug Discovery
The unique structure of this compound makes it a compelling building block for modern therapeutic modalities, particularly in the synthesis of targeted protein degraders and as a potential precursor to metabolic inhibitors.
A. Linker Synthesis for PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins.[9] They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This compound is an ideal starting material for constructing linkers. The bromo group provides a reactive handle for attachment to one ligand, while the protected carboxylate allows for subsequent coupling to the second ligand after deprotection.
Hypothetical PROTAC Synthesis Workflow:
-
Ligand Conjugation: An amine-functionalized E3 ligase ligand is reacted with this compound in an Sₙ2 reaction to form an intermediate conjugate.
-
Deprotection: The tert-butyl ester of the intermediate is cleaved using the TFA/DCM protocol described previously, unmasking a carboxylic acid.
-
Final Coupling: The newly formed carboxylic acid is activated (e.g., with HATU) and coupled with an amine-functionalized target protein ligand via standard amide bond formation to yield the final PROTAC molecule.
B. Precursor for Glycolysis Inhibitors
Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making this pathway an attractive therapeutic target.[10] Small molecules like 3-bromopyruvate are known inhibitors of glycolysis. This compound can be considered a prodrug form of the related 3-bromo-2-oxopropanoic acid. The ester group increases lipophilicity, potentially improving cell membrane permeability. Once inside the cell, endogenous esterase enzymes could hydrolyze the ester, releasing the active α-keto acid species to exert its inhibitory effects.[10]
Safety, Handling, and Storage
This compound is a reactive chemical that requires careful handling.
-
Hazards: It is classified as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335). Similar bromo-esters are known lachrymators (tear-inducing agents).[11][12]
-
Personal Protective Equipment (PPE): All work should be conducted in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use compatible equipment (glassware, stainless steel needles).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically in a refrigerator at -10°C to 8°C.[1]
-
Spills and Disposal: Absorb small spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste. All waste materials must be disposed of in accordance with local, state, and federal regulations.
Conclusion
This compound is a potent and versatile synthetic building block with significant potential for researchers in organic synthesis and drug discovery. Its defined points of reactivity—an electrophilic bromine center and an acid-labile tert-butyl ester—allow for its strategic and controlled incorporation into complex molecules. From the rational design of PROTAC linkers to its potential as a precursor for metabolic inhibitors, this reagent offers a valuable tool for advancing modern chemical and biomedical research. Proper understanding of its synthesis, reactivity, and handling is paramount to fully and safely harnessing its capabilities in the laboratory.
References
- 1. chemscene.com [chemscene.com]
- 2. Propanoic acid, 3-bromo-2-oxo-, 1,1-dimethylethyl ester [cymitquimica.com]
- 3. PubChemLite - this compound (C7H11BrO3) [pubchemlite.lcsb.uni.lu]
- 4. This compound [oakwoodchemical.com]
- 5. 16754-73-7 | this compound - Moldb [moldb.com]
- 6. tert-Butyl 2-bromo-2-methylpropanoate synthesis - chemicalbook [chemicalbook.com]
- 7. CN105601510A - Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US20060058383A1 - Propyl 3-bromo-2-oxopropionate and derivatives as novel anticancer agents - Google Patents [patents.google.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
Tert-butyl 3-bromo-2-oxopropanoate molecular structure
An In-Depth Technical Guide to Tert-butyl 3-bromo-2-oxopropanoate: Structure, Properties, and Synthetic Utility
Introduction
This compound is a functionalized α-ketoester that serves as a valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive bromomethyl ketone adjacent to a sterically hindered tert-butyl ester, provides a platform for a variety of chemical transformations. This guide offers an in-depth analysis of its molecular structure, physicochemical properties, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The strategic importance of this reagent lies in its ability to introduce a three-carbon keto-ester moiety, making it a key intermediate in the synthesis of complex heterocyclic systems and other target molecules of pharmaceutical interest.
Molecular Structure and Physicochemical Properties
The utility of this compound is intrinsically linked to its distinct structural features and resulting chemical properties. A thorough understanding of its composition is paramount for its effective application in synthetic chemistry.
Structural Analysis
At its core, the molecule is a propanoate derivative featuring three key functional groups:
-
Tert-butyl Ester: This bulky ester group provides significant steric hindrance, which can influence the regioselectivity of certain reactions. It is also a valuable protecting group for the carboxylic acid, stable under basic and nucleophilic conditions but readily cleaved under acidic conditions.[1]
-
α-Keto Group: The ketone at the C2 position is an electrophilic center and participates in a wide range of classical ketone reactions. Its presence acidifies the α-proton, though in this case, the α-carbon is substituted with a bromine atom.
-
Primary Bromide: The bromine atom at the C3 position is a good leaving group, making this site highly susceptible to nucleophilic substitution. This reactive handle is often the primary site of transformation in synthetic applications.
The combination of an electrophilic ketone and a primary bromide in a 1,2-relationship makes this molecule a potent precursor for the construction of five- and six-membered rings.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 16754-73-7 | [2][3] |
| Molecular Formula | C₇H₁₁BrO₃ | [2][3] |
| Molecular Weight | 223.06 g/mol | [2][3] |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | [2][3] |
| Storage Temperature | 2-8°C or -10°C; Sealed in a dry environment | [2] |
| SMILES | CC(C)(C)OC(=O)C(=O)CBr | [2][4] |
| InChI Key | FLTKVDFSOLXYOD-UHFFFAOYSA-N | [4] |
Spectroscopic Signature
While specific spectra should be obtained for each batch, the expected spectroscopic data for this compound are as follows:
-
¹H NMR (CDCl₃):
-
A singlet at approximately δ 1.5 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.
-
A singlet at approximately δ 4.5 ppm, integrating to 2H, corresponding to the methylene protons (CH₂) adjacent to the bromine atom.
-
-
¹³C NMR (CDCl₃):
-
A signal around δ 28 ppm for the methyl carbons of the tert-butyl group.
-
A signal around δ 35 ppm for the brominated methylene carbon (CH₂Br).
-
A signal around δ 84 ppm for the quaternary carbon of the tert-butyl group.
-
A signal around δ 160 ppm for the ester carbonyl carbon.
-
A signal around δ 188 ppm for the ketone carbonyl carbon.
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band around 1740-1760 cm⁻¹ corresponding to the C=O stretch of the ester.
-
Another strong C=O stretching band around 1720-1740 cm⁻¹ for the ketone.
-
C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
-
A C-Br stretching absorption in the fingerprint region, typically around 500-650 cm⁻¹.
-
Spectroscopic data including NMR, HPLC, and LC-MS are often available from suppliers for verification.[3][5]
Synthesis and Reactivity Profile
The synthetic utility of this compound stems from its predictable and versatile reactivity, which is governed by its constituent functional groups.
Plausible Synthetic Route
While multiple synthetic routes are possible, a common and logical approach involves the α-bromination of a precursor β-keto ester, tert-butyl 2-oxopropanoate (tert-butyl pyruvate). This transformation can be achieved using standard brominating agents.
References
Tert-butyl 3-bromo-2-oxopropanoate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 3-bromo-2-oxopropanoate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the synthesis and characterization of this compound, a valuable reagent and intermediate in organic synthesis. Its utility stems from the presence of multiple reactive sites: an α-ketoester moiety and a reactive bromine atom, making it a versatile building block for the introduction of the tert-butyl glyoxalate fragment in the synthesis of more complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical, field-tested protocols.
Strategic Approach to Synthesis: A Mechanistic Perspective
The synthesis of α-haloketones is a cornerstone of organic chemistry. In the case of this compound, the most direct and efficient synthetic strategy involves the α-bromination of a suitable precursor. A retrosynthetic analysis logically points towards tert-butyl 2-oxopropanoate (tert-butyl pyruvate) as the ideal starting material.
The Prevailing Synthetic Route: Electrophilic α-Bromination
The introduction of a bromine atom at the α-position to a carbonyl group is typically achieved via an enol or enolate intermediate. The choice between acid-catalyzed and base-mediated bromination is critical and depends on the substrate's stability. For α-ketoesters, which are susceptible to hydrolysis and other side reactions under strongly basic conditions, acid-catalyzed bromination is generally the preferred method.
The mechanism proceeds via the protonation of the keto-carbonyl, which enhances the acidity of the α-protons. Tautomerization to the enol form follows, creating an electron-rich double bond. This enol then acts as a nucleophile, attacking molecular bromine (Br₂) in an electrophilic addition, followed by deprotonation to regenerate the carbonyl and yield the α-brominated product. The presence of the bulky tert-butyl group provides a degree of steric hindrance that can influence reactivity but does not prevent the desired transformation.
Experimental Workflow: From Precursor to Purified Product
The following workflow diagram illustrates the logical progression of the synthesis, from the initial setup to the final characterization of this compound.
Caption: A flowchart of the synthesis and characterization of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful completion of each step can be monitored and confirmed before proceeding to the next, ensuring a high-quality final product.
Safety Note: This procedure involves bromine, which is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Reagents and Equipment
| Reagent/Material | Quantity | Molar Eq. | Notes |
| tert-Butyl 2-oxopropanoate | (To be determined based on desired scale) | 1.0 | Starting material |
| Glacial Acetic Acid | (Sufficient to dissolve starting material) | - | Solvent and catalyst |
| Bromine (Br₂) | (Slight molar excess) | ~1.05-1.1 | Brominating agent |
| Dichloromethane (DCM) | (For extraction) | - | Extraction solvent |
| Saturated NaHCO₃ solution | (For washing) | - | To neutralize acid |
| Saturated NaCl solution (Brine) | (For washing) | - | To aid phase separation |
| Anhydrous MgSO₄ or Na₂SO₄ | (For drying) | - | Drying agent |
| Round-bottom flask | Appropriate size | - | Reaction vessel |
| Magnetic stirrer and stir bar | - | - | For agitation |
| Addition funnel | - | - | For controlled addition of bromine |
| Ice bath | - | - | For temperature control |
| Separatory funnel | - | - | For extraction |
| Rotary evaporator | - | - | For solvent removal |
| Vacuum distillation apparatus | - | - | For purification |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve tert-butyl 2-oxopropanoate in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Bromination: Prepare a solution of bromine in a small amount of glacial acetic acid in the addition funnel. Add the bromine solution dropwise to the stirred solution of the ketoester over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed. A persistent pale orange or yellow color indicates the reaction is nearing completion.
-
Reaction Monitoring & Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC or GC-MS analysis shows complete consumption of the starting material.
-
Work-up and Quenching: Carefully pour the reaction mixture into a beaker containing ice water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).
-
Neutralization and Washing: Combine the organic extracts and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid - caution, CO₂ evolution!), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is typically a yellow to brown oil. Purify by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[1]
Comprehensive Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BrO₃ | [2][3][4][5] |
| Molecular Weight | 223.06 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| CAS Number | 16754-73-7 | [1][2][3][5][6] |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [2] |
Spectroscopic Data
The following table summarizes the expected spectroscopic data, which serves as a benchmark for validating the structure of the synthesized product.
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ ~4.3-4.5 ppm (s, 2H)δ ~1.5 ppm (s, 9H) | Singlet corresponding to the two protons of the -CH₂Br group.Singlet corresponding to the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR | δ ~185-190 ppmδ ~160-165 ppmδ ~84-86 ppmδ ~30-35 ppmδ ~27-28 ppm | Ketone carbonyl carbon (C=O).Ester carbonyl carbon (O-C=O).Quaternary carbon of the tert-butyl group.Methylene carbon attached to bromine (-CH₂Br).Methyl carbons of the tert-butyl group. |
| IR (Infrared) | ~1750 cm⁻¹ (strong)~1730 cm⁻¹ (strong)~1250-1300 cm⁻¹ (strong)~600-700 cm⁻¹ | C=O stretch of the ketone.C=O stretch of the ester.C-O stretch of the ester.C-Br stretch. |
| MS (Mass Spec) | M⁺ and M+2 peaks in ~1:1 ratio | Characteristic isotopic pattern for a monobrominated compound (⁷⁹Br and ⁸¹Br isotopes). |
Conclusion and Further Applications
The synthesis of this compound via acid-catalyzed bromination of tert-butyl 2-oxopropanoate is a reliable and scalable method. The provided protocol, coupled with the detailed characterization data, offers a robust framework for its preparation and quality control in a research setting. The dual functionality of this molecule makes it a powerful intermediate for creating a diverse array of organic compounds, particularly in the synthesis of heterocyclic systems and other pharmaceutically relevant scaffolds.
References
Reactivity of alpha-haloketones like Tert-butyl 3-bromo-2-oxopropanoate
An In-depth Technical Guide to the Reactivity of α-Haloketones: The Case of Tert-butyl 3-bromo-2-oxopropanoate
Abstract
α-Haloketones are a highly versatile and reactive class of bifunctional organic compounds, serving as pivotal building blocks in modern synthetic chemistry. Their unique electronic structure, featuring two adjacent electrophilic centers, enables a diverse range of chemical transformations. This guide provides an in-depth exploration of the core reactivity principles of α-haloketones, with a specific focus on this compound. We will dissect key reaction pathways, including nucleophilic substitution and the Favorskii rearrangement, providing mechanistic insights and field-proven experimental protocols tailored for researchers, scientists, and drug development professionals. The aim is to furnish a comprehensive understanding of the causality behind experimental choices and to empower the reader to effectively harness the synthetic potential of this important class of molecules.
Introduction: The Dual-Electrophile Nature of α-Haloketones
α-Haloketones are characterized by a halogen atom positioned on the carbon atom alpha to a carbonyl group. This arrangement creates a molecule with two distinct and highly reactive electrophilic sites: the α-carbon and the carbonyl carbon.[1] This dual reactivity is the cornerstone of their synthetic utility, making them invaluable precursors for the construction of complex molecular architectures, particularly the heterocyclic systems that form the core of numerous pharmaceutical agents.[2][3][4][5]
The reactivity is governed by two primary electronic effects:
-
Enhanced Electrophilicity of the α-Carbon: The powerful electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the carbon-halogen bond, rendering the α-carbon significantly more electron-deficient and thus highly susceptible to nucleophilic attack.[1][3] This activation leads to dramatically increased rates of nucleophilic substitution compared to analogous alkyl halides.[1][4]
-
Acidity of α'-Hydrogens: Protons on the carbon atom on the opposite side of the carbonyl group (the α'-position) are acidic. Their removal by a base generates an enolate, a critical intermediate in reactions such as the Favorskii rearrangement.[4]
Our focus molecule, This compound (CAS: 16754-73-7), exemplifies these principles.[6] It combines the characteristic α-haloketone moiety with a tert-butyl ester, which serves as a sterically bulky protecting group that can be selectively cleaved under acidic conditions, adding another layer of synthetic utility.[7]
Figure 1: Electrophilic sites in this compound.
Core Reaction Pathways: A Mechanistic Overview
The dual electrophilicity of α-haloketones gives rise to several competing but synthetically powerful reaction pathways. The choice of nucleophile, base, and reaction conditions dictates the outcome.
Nucleophilic Substitution (Sɴ2 Pathway)
The most direct transformation is the substitution of the α-halogen. This reaction proceeds readily via an Sɴ2 mechanism and is significantly faster than with corresponding alkyl halides.[1] For instance, chloroacetone reacts with potassium iodide approximately 36,000 times faster than 1-chloropropane.[4]
Causality: The adjacent carbonyl group stabilizes the Sɴ2 transition state through orbital overlap, lowering the activation energy. The reaction is most efficient with less basic nucleophiles (e.g., halides, amines, thiols, carboxylates).[8] Strongly basic nucleophiles can initiate competing reactions like the Favorskii rearrangement.[8] It is critical to note that Sɴ1 reactions are highly unfavorable, as the resulting α-carbonyl carbocation is destabilized by the adjacent electron-withdrawing carbonyl group.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound [oakwoodchemical.com]
- 7. nbinno.com [nbinno.com]
- 8. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
Tert-butyl 3-bromo-2-oxopropanoate: A Guide to Chemical Stability and Optimal Storage
An In-depth Technical Guide for Researchers
Abstract
Tert-butyl 3-bromo-2-oxopropanoate is a valuable bifunctional reagent in synthetic organic chemistry, prized for its unique combination of an α-halo ketone and a β-keto ester moiety. This structure, however, also imparts significant chemical reactivity that can lead to degradation if not handled and stored with precision. This guide provides an in-depth analysis of the compound's inherent stability challenges, outlines the primary degradation pathways, and establishes a set of field-proven protocols for storage and handling to ensure its integrity for research and development applications.
Introduction: The Synthetic Potential and Inherent Reactivity of a Bifunctional Building Block
This compound (CAS No. 16754-73-7) is a liquid organic compound featuring two highly reactive electrophilic centers: the carbonyl carbon and the α-carbon bearing a bromine atom.[1] This dual reactivity makes it a versatile precursor for the synthesis of a wide array of complex molecules and heterocyclic systems, such as thiazoles and pyrroles.[2]
The molecule's utility is intrinsically linked to its reactivity. It is classified as both an α-halo ketone and a β-keto ester.[2][3] This combination dictates its stability profile:
-
The α-Halo Ketone System: The strong electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-bromine bond, significantly increasing the electrophilicity of the α-carbon.[1] This makes the compound highly susceptible to nucleophilic substitution reactions.
-
The β-Keto Ester System: This functionality introduces acidity to the α-hydrogen (though substitution with bromine modifies this) and renders the tert-butyl ester group vulnerable to hydrolysis under both acidic and basic conditions, which can be followed by decarboxylation.[4][5]
Understanding these structural elements is paramount for any scientist aiming to use this reagent successfully, as improper storage or handling can rapidly lead to decomposition, compromising experimental outcomes.
Primary Mechanisms of Degradation
The instability of this compound is not arbitrary; it is a direct consequence of its chemical structure. Several competing degradation pathways exist, which must be mitigated through careful control of the storage environment.
Hydrolysis of the Tert-butyl Ester
The tert-butyl ester is highly sensitive to cleavage, particularly under acidic conditions, via an AAL1 mechanism due to the stability of the resulting tert-butyl carbocation. Ambient moisture or trace acidic impurities can catalyze this process, yielding 3-bromo-2-oxopropanoic acid. This β-keto acid intermediate is itself unstable and prone to rapid decarboxylation, producing bromoacetone and carbon dioxide.[4] Basic conditions can also promote hydrolysis, albeit typically requiring more stringent conditions than for simpler esters.
Nucleophilic Attack at the α-Carbon
The polarized C-Br bond makes the α-carbon a prime target for a wide range of nucleophiles.[1] Water, acting as a weak nucleophile, can lead to the formation of tert-butyl 3-hydroxy-2-oxopropanoate over time. Stronger nucleophiles, including amines, thiols, or even basic impurities, will react much more readily.[1][2] This reactivity is the basis for its synthetic utility but also a significant pathway for degradation during storage if exposed to contaminants.
Base-Induced Decomposition
In the presence of a base, α-halo ketones can undergo complex reactions.[6] Besides simple nucleophilic substitution, bases can abstract the already acidic α-hydrogen, initiating pathways like the Favorskii rearrangement.[2] While this is a synthetically useful reaction, its unintended occurrence during storage will consume the starting material. Therefore, exposure to basic substances must be strictly avoided.
Recommended Storage and Handling Protocols
To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is required, focusing on controlling temperature, atmosphere, and exposure to contaminants.
Optimal Storage Conditions
The following conditions are recommended for the long-term storage of this reagent. Adherence to these parameters will minimize degradation and ensure reagent reliability.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | -10°C or below .[7] | Reduces the kinetic rate of all potential decomposition reactions (hydrolysis, nucleophilic attack). While some suppliers suggest 2-8°C[8], the more conservative sub-zero temperature provides a greater margin of safety for long-term stability. Shipping is often done on ice packs to maintain a low temperature during transit.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen. Moisture is a key reactant in the hydrolysis degradation pathway. An inert atmosphere is critical for preventing this slow but persistent degradation. |
| Light Exposure | Store in an amber or opaque vial | While not explicitly photolabile, α-halo ketones can be sensitive to light. Protection from light is a standard best practice to prevent unforeseen radical or photochemical reactions. |
| Container | Tightly sealed glass vial with a PTFE-lined cap | The compound is corrosive and requires a chemically resistant container.[9][10] A PTFE-lined cap prevents reaction with the cap material and ensures an airtight seal against moisture ingress.[11] Never use aluminum or galvanized containers.[11] |
| Incompatibilities | Isolate from acids, bases, oxidizing agents, and nucleophiles | Strict segregation is necessary to prevent accidental contact and subsequent rapid decomposition. The compound's inherent reactivity makes it incompatible with a wide range of common lab chemicals.[1][2] |
Experimental Workflow: Safe Handling Protocol
Due to its corrosive nature and potential to cause respiratory irritation and serious eye damage, all handling must be performed with appropriate engineering controls and personal protective equipment (PPE).[7][10]
Step 1: Preparation and PPE
-
Work exclusively within a certified chemical fume hood to prevent inhalation of vapors.[9]
-
Don appropriate PPE: nitrile gloves, a lab coat, and chemical splash goggles.[12] Ensure an eyewash station and safety shower are immediately accessible.
Step 2: Equilibration
-
Remove the sealed vial from the freezer.
-
Allow the container to warm to room temperature in a desiccator before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold liquid, which would introduce water and accelerate hydrolysis.
Step 3: Aliquoting
-
Once at room temperature, briefly centrifuge the vial to ensure all liquid is collected at the bottom.
-
Working under a stream of inert gas (argon or nitrogen), carefully open the vial.
-
Use a clean, dry glass syringe or pipette to withdraw the desired amount. Use spark-free tools and avoid sources of ignition.[9][13]
-
Dispense the reagent directly into the reaction vessel, which has been previously dried and flushed with an inert atmosphere.
Step 4: Resealing and Storage
-
Immediately flush the headspace of the original vial with inert gas.
-
Securely reseal the vial with the PTFE-lined cap.
-
Wrap the cap junction with Parafilm® as an extra precaution against moisture ingress.
-
Return the vial to the designated freezer (-10°C or below) for long-term storage.[7]
Visualization of Handling Workflow
The following diagram outlines the decision-making process for the proper handling of this compound upon receipt and during use.
Caption: Decision workflow for handling this compound.
Conclusion
The high synthetic value of this compound is matched by its chemical lability. Its stability is governed by the combined reactivity of its α-halo ketone and β-keto ester functionalities. By implementing a rigorous storage protocol centered on low temperatures (≤ -10°C), inert atmosphere, and moisture exclusion, and by adhering to safe handling practices, researchers can effectively mitigate degradation. This ensures the compound's purity and reactivity are preserved, leading to more reliable and reproducible synthetic outcomes.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. aklectures.com [aklectures.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 16754-73-7 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. aksci.com [aksci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of Tert-butyl 3-bromo-2-oxopropanoate
For the modern researcher and drug development professional, tert-butyl 3-bromo-2-oxopropanoate (CAS No. 16754-73-7) represents a versatile building block in organic synthesis.[1] Its unique trifunctional nature—a ketone, an alpha-bromo substituent, and a tert-butyl ester—renders it a valuable precursor for a variety of complex molecular architectures. However, its utility is intrinsically linked to a comprehensive understanding of its chemical reactivity and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of this compound, focusing on its safe handling, storage, and application in a laboratory setting, grounded in established safety principles and practical, field-proven insights.
Compound Profile and Hazard Identification
This compound is a liquid organic compound with the molecular formula C₇H₁₁BrO₃ and a molecular weight of approximately 223.06 g/mol .[1][2] As with many alpha-haloketones, this reagent is reactive and requires careful handling due to its hazardous properties.[3]
A thorough risk assessment is the cornerstone of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universally recognized framework for understanding the hazards associated with this compound.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 |
| Danger | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 1 |
| Danger | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity | Category 3 |
| Danger | H335: May cause respiratory irritation. |
It is imperative to recognize that alpha-haloketones as a class of compounds can be lachrymatory, meaning they can cause tearing and irritation to the eyes upon exposure.[4][5]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The principle of "as low as reasonably practicable" (ALARP) should guide all interactions with this compound. This is best achieved through a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls
All manipulations of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and to prevent the release of vapors into the laboratory environment.[4][5] The fume hood should have a continuous airflow, and the sash should be kept at the lowest practical height during experiments. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[6] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the reagent.
-
Skin and Body Protection: A flame-resistant laboratory coat is required. Additional protective clothing, such as chemical-resistant aprons and sleeves, should be considered for larger-scale operations.
-
Respiratory Protection: While working in a properly functioning fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary for emergency situations or if there is a potential for exposure outside of the fume hood.
References
The Synthetic Versatility of Tert-butyl 3-bromo-2-oxopropanoate: A Mechanistic Deep Dive for Organic Chemists and Drug Development Professionals
Abstract
Tert-butyl 3-bromo-2-oxopropanoate is a highly versatile trifunctional reagent that has emerged as a valuable building block in modern organic synthesis. Its unique combination of a reactive α-bromo ketone, an electrophilic ketone, and a sterically hindered tert-butyl ester group allows for a diverse range of chemical transformations. This in-depth technical guide provides a comprehensive overview of the core reactivity and mechanistic pathways of this compound. We will explore its application in the synthesis of various heterocyclic scaffolds, its role in multicomponent reactions, and its utility as a potent electrophile in alkylation reactions. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable experimental protocols and data.
Introduction: Unveiling a Powerful Synthetic Tool
This compound, with the chemical formula C₇H₁₁BrO₃, is a liquid organic compound that packs a significant punch in terms of its synthetic potential.[1][2] The strategic placement of three distinct functional groups within a compact molecular framework makes it a powerful precursor for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and medicinal chemistry.
The α-bromo ketone moiety serves as a potent electrophile, susceptible to nucleophilic attack, and a key participant in classic condensation reactions. The adjacent ketone provides another electrophilic center and, in conjunction with the α-bromo group, facilitates unique rearrangement and annulation pathways. Finally, the tert-butyl ester offers steric protection to the carboxylate functionality, preventing unwanted side reactions and allowing for selective transformations at other positions. This ester can be readily cleaved under acidic conditions, revealing a carboxylic acid for further derivatization.
This guide will dissect the fundamental reaction mechanisms that govern the reactivity of this compound, providing a solid theoretical foundation for its practical application in the laboratory.
Core Reactivity and Mechanistic Pathways
The reactivity of this compound is primarily dictated by the interplay of its three functional groups. The following sections will delve into the key reaction classes and their underlying mechanisms.
Synthesis of Heterocyclic Scaffolds: The Hantzsch Thiazole Synthesis
One of the most prominent applications of α-bromo ketones is in the synthesis of thiazole derivatives via the Hantzsch thiazole synthesis.[3][4] This reaction provides a straightforward and high-yielding method for constructing the 2-aminothiazole core, a privileged scaffold in medicinal chemistry.[5][6]
The reaction of this compound with thiourea proceeds through a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the bromine atom in an SN2 fashion, displacing the bromide ion.
-
Intramolecular Cyclization: The resulting isothiouronium intermediate undergoes an intramolecular cyclization, where one of the nitrogen atoms attacks the electrophilic ketone carbonyl.
-
Dehydration: The tetrahedral intermediate then eliminates a molecule of water to form the aromatic thiazole ring.
// Reactants reagent [label="this compound + Thiourea"];
// Intermediates intermediate1 [label="Isothiouronium Intermediate"]; intermediate2 [label="Cyclized Intermediate"];
// Product product [label="Tert-butyl 2-aminothiazole-4-carboxylate"];
// Arrows reagent -> intermediate1 [label=" S_N2 Attack "]; intermediate1 -> intermediate2 [label=" Intramolecular\nCyclization "]; intermediate2 -> product [label=" Dehydration "];
// Node styles node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [fillcolor="#34A853", fontcolor="#FFFFFF"]; } केंद Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of Tert-butyl 2-aminothiazole-4-carboxylate
-
Materials:
-
This compound (1 eq)
-
Thiourea (1.2 eq)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve this compound and thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water and basify to pH ~8-9 with a suitable base (e.g., sodium bicarbonate solution).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the desired tert-butyl 2-aminothiazole-4-carboxylate. Note: This is a general procedure and may require optimization for specific scales and conditions.
-
| Reactant 1 | Reactant 2 | Solvent | Product | Typical Yield | Reference |
| Ethyl bromopyruvate | Thiourea | Ethanol | Ethyl 2-aminothiazole-4-carboxylate | 70% | [5] |
Favorskii Rearrangement: A Pathway to Ring Contraction and Rearranged Products
In the presence of a non-nucleophilic base, α-halo ketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.[4][7] This reaction proceeds through a cyclopropanone intermediate. For this compound, this could lead to the formation of a rearranged ester.
The proposed mechanism is as follows:
-
Enolate Formation: A base abstracts an acidic α-proton from the carbon adjacent to the ketone, forming an enolate.
-
Intramolecular SN2 Reaction: The enolate then undergoes an intramolecular SN2 reaction, displacing the bromide ion to form a highly strained cyclopropanone intermediate.
-
Nucleophilic Attack and Ring Opening: A nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone. The subsequent ring-opening of the tetrahedral intermediate occurs to give the more stable carbanion, which is then protonated to yield the rearranged product.
// Reactants reagent [label="this compound"]; base [label="Base (e.g., RO⁻)"];
// Intermediates enolate [label="Enolate"]; cyclopropanone [label="Cyclopropanone Intermediate"]; tetrahedral [label="Tetrahedral Intermediate"];
// Product product [label="Rearranged Ester"];
// Arrows reagent -> enolate [label=" Deprotonation "]; enolate -> cyclopropanone [label=" Intramolecular S_N2 "]; cyclopropanone -> tetrahedral [label=" Nucleophilic Attack "]; tetrahedral -> product [label=" Ring Opening & Protonation "];
// Node styles node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [fillcolor="#FBBC05", fontcolor="#202124"]; } केंद Caption: Favorskii Rearrangement Mechanism.
Alkylation of Nucleophiles: A Versatile Electrophile
The primary α-bromo functionality in this compound makes it an excellent electrophile for the alkylation of a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon bearing the bromine, leading to the displacement of the bromide ion.
Common nucleophiles that can be alkylated include:
-
Amines: Primary and secondary amines react to form α-amino ketones, which are valuable precursors for various nitrogen-containing heterocycles and biologically active molecules.
-
Thiols: Thiols react to form α-thio ketones.
-
Carbanions: Soft carbon nucleophiles, such as enamines and enolates, can be alkylated to form new carbon-carbon bonds.[8]
// Reactants reagent [label="this compound"]; nucleophile [label="Nucleophile (Nu⁻)"];
// Transition State transition_state [label="[Nu---C---Br]‡"];
// Product product [label="Alkylated Product"];
// Arrows reagent -> transition_state [label=" Backside Attack "]; nucleophile -> transition_state; transition_state -> product;
// Node styles node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [fillcolor="#4285F4", fontcolor="#FFFFFF"]; nucleophile [fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [fillcolor="#34A853", fontcolor="#FFFFFF"]; } केंद Caption: Generalized S_N2 Alkylation Mechanism.
Applications in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly valued for their efficiency and atom economy.[9] this compound is an excellent candidate for MCRs due to its multiple reactive sites. For instance, it can participate in reactions where a nucleophile initially reacts with the α-bromo ketone, and the resulting intermediate then undergoes a subsequent reaction with another component.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[10] It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a cool, dry place away from incompatible materials.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. Its trifunctional nature allows for a wide array of transformations, making it a valuable tool for the construction of complex molecules, particularly heterocyclic compounds of medicinal interest. A thorough understanding of its core reactivity and the underlying reaction mechanisms, as outlined in this guide, is crucial for harnessing its full synthetic potential. As the demand for novel and diverse molecular scaffolds continues to grow in the pharmaceutical and agrochemical industries, the importance of versatile building blocks like this compound is set to increase.
References
- 1. PubChemLite - this compound (C7H11BrO3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 16754-73-7 [sigmaaldrich.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
Methodological & Application
The Versatile α-Bromoketoester: A Guide to the Synthesis of Heterocycles Using Tert-butyl 3-bromo-2-oxopropanoate
Introduction: Unlocking Heterocyclic Diversity with a Trifunctional Building Block
In the landscape of modern synthetic organic chemistry, the efficient construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among the myriad of building blocks available, those possessing multiple, strategically placed functional groups offer unparalleled advantages in the rapid assembly of molecular complexity. Tert-butyl 3-bromo-2-oxopropanoate is one such reagent, a trifunctional synthon featuring an α-bromine, a ketone, and a tert-butyl ester. This unique combination of functionalities makes it an exceptionally versatile precursor for a wide array of heterocyclic systems. The presence of the electrophilic carbonyl carbon, the adjacent carbon bearing a leaving group (bromide), and the ester moiety allows for a diverse range of cyclization strategies, including condensation, multicomponent reactions, and sequential nucleophilic additions.
This comprehensive guide provides detailed application notes and protocols for the synthesis of several key classes of heterocycles utilizing this compound. We will delve into the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental choices, and provide self-validating, step-by-step protocols tailored for researchers and scientists in the field.
Synthesis of Quinoxalines: A Facile Route to a Privileged Scaffold
Quinoxalines are a prominent class of nitrogen-containing heterocycles, widely recognized for their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The most common and direct route to quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound serves as an excellent surrogate for a 1,2-dicarbonyl compound in this context.
Mechanism of Quinoxaline Formation
The reaction proceeds through a well-established pathway. Initially, one of the amino groups of the o-phenylenediamine attacks the more electrophilic ketone of the this compound. This is followed by an intramolecular cyclization where the second amino group displaces the bromide ion. The resulting dihydroquinoxaline intermediate then undergoes oxidation to the aromatic quinoxaline. In many cases, the reaction mixture is exposed to air, which is sufficient to effect the final aromatization step.
Diagram 1: Mechanism of Quinoxaline Synthesis
Caption: Mechanism of quinoxaline synthesis.
Experimental Protocol: One-Pot Synthesis of Tert-butyl 2-(quinoxalin-2-yl)acetate
This protocol details a straightforward, one-pot procedure for the synthesis of a substituted quinoxaline.
Materials:
-
This compound (1.0 equiv)
-
o-Phenylenediamine (1.0 equiv)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.0 equiv) and ethanol to form a solution.
-
Slowly add this compound (1.0 equiv) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure tert-butyl 2-(quinoxalin-2-yl)acetate.
Table 1: Representative Reaction Parameters for Quinoxaline Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | EtOH | Reflux | 4-6 | 85-95 |
| 2 | DMF | 80 | 2-4 | 80-90 |
| 3 | Acetic Acid | 60 | 6-8 | 75-85 |
Multicomponent Synthesis of Imidazoles: The Radziszewski Reaction
The synthesis of highly substituted imidazoles can be efficiently achieved through multicomponent reactions, with the Radziszewski synthesis being a classic example. This reaction typically involves a 1,2-dicarbonyl compound, an aldehyde, an amine, and a nitrogen source (often ammonia or an ammonium salt). This compound can function as the 1,2-dicarbonyl component in a modified version of this reaction.
Mechanism of Imidazole Formation
The reaction is thought to proceed via the initial condensation of the dicarbonyl compound with the nitrogen source and the aldehyde to form a diimine intermediate. Subsequent cyclization and oxidation lead to the formation of the imidazole ring. The use of this compound introduces a leaving group that can facilitate the final aromatization step.
Diagram 2: Generalized Workflow for Multicomponent Imidazole Synthesis
Application Notes and Protocols: Tert-butyl 3-bromo-2-oxopropanoate in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazoles and the Utility of Tert-butyl 3-bromo-2-oxopropanoate
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry and materials science.[1][2] Their remarkable versatility and broad spectrum of biological activities have led to their incorporation into numerous marketed drugs, including anti-inflammatory agents like celecoxib, anti-obesity drugs such as rimonabant, and various agricultural products.[1][3][4] The synthesis of functionalized pyrazoles is, therefore, a critical endeavor in the discovery of novel therapeutic agents and advanced materials.[1][5][6]
A key strategy for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a classic transformation known as the Knorr pyrazole synthesis.[4][7][8] this compound emerges as a highly valuable and versatile 1,3-dicarbonyl equivalent for this purpose. Its unique structure, featuring a reactive α-bromoketone and a sterically hindered tert-butyl ester, offers a powerful handle for introducing specific functionalities into the pyrazole ring with a high degree of regiochemical control.
This guide provides a comprehensive overview of the application of this compound in pyrazole synthesis, detailing the underlying reaction mechanism, providing robust experimental protocols, and offering insights into potential challenges and troubleshooting strategies.
Reaction Mechanism: A Stepwise Look at Pyrazole Formation
The synthesis of pyrazoles from this compound and a hydrazine derivative proceeds through a well-established cyclocondensation pathway. The reaction is typically acid-catalyzed and involves a sequence of nucleophilic additions and dehydration steps.[8][9]
The key mechanistic steps are:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto the more electrophilic ketone carbonyl of the this compound. This is followed by dehydration to form a reactive hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl. This step is often the rate-determining step and leads to the formation of a five-membered heterocyclic intermediate.
-
Aromatization: The cyclic intermediate subsequently undergoes dehydration and elimination of the bromide ion to yield the stable, aromatic pyrazole ring. The tert-butyl ester group remains at the 3-position of the pyrazole core, providing a valuable synthetic handle for further functionalization.
Caption: Reaction mechanism for pyrazole synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a model pyrazole derivative using this compound.
Protocol 1: Synthesis of Tert-butyl 5-phenyl-1H-pyrazole-3-carboxylate
This protocol outlines the reaction of this compound with phenylhydrazine to yield tert-butyl 5-phenyl-1H-pyrazole-3-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethanol.
-
Reagent Addition: While stirring, add phenylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure tert-butyl 5-phenyl-1H-pyrazole-3-carboxylate.
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Reactants | This compound, Phenylhydrazine | |
| Stoichiometry | 1.0 : 1.1 | A slight excess of hydrazine is often used. |
| Solvent | Ethanol | Other alcohols like propanol can also be used.[10] |
| Catalyst | Glacial Acetic Acid | Facilitates both hydrazone formation and cyclization.[9] |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for the reaction to proceed. |
| Reaction Time | 2-6 hours | Monitor by TLC for completion. |
| Expected Yield | 70-90% | Yields can vary based on substrate and reaction conditions. |
Data Interpretation and Troubleshooting
Expected Results:
The final product, tert-butyl 5-phenyl-1H-pyrazole-3-carboxylate, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Insufficient heating or reaction time. | Ensure the reaction is maintained at reflux and monitor closely by TLC until the starting material is consumed. |
| Inactive catalyst. | Use fresh glacial acetic acid. | |
| Formation of Side Products | Impure starting materials. | Use purified this compound and phenylhydrazine. |
| Incorrect stoichiometry. | Carefully measure the equivalents of each reactant. | |
| Difficult Purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
This compound: This compound is a lachrymator and can cause skin and eye irritation.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Hydrazine Derivatives: Hydrazines and their derivatives are often toxic and should be handled with extreme care.[10] Avoid inhalation and skin contact.
-
Solvents: Ethanol and other organic solvents are flammable. Keep away from open flames and other ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12]
Conclusion
The use of this compound in pyrazole synthesis provides a reliable and versatile method for accessing a wide range of functionalized pyrazole derivatives. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully employ this valuable building block in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and materials science.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. chim.it [chim.it]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for the Hantzsch Thiazole Synthesis of tert-Butyl 2-amino-1,3-thiazole-4-carboxylate from tert-Butyl 3-bromo-2-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1] The Hantzsch thiazole synthesis, a classic and versatile method first described in 1887, remains a highly relevant and efficient strategy for the construction of this critical heterocyclic motif.[2] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2]
This application note provides a detailed protocol for the synthesis of tert-butyl 2-amino-1,3-thiazole-4-carboxylate, a valuable building block in drug discovery, utilizing tert-butyl 3-bromo-2-oxopropanoate as the α-haloketone and thiourea as the thioamide component. The tert-butoxycarbonyl (Boc) group offers a convenient protecting group for the carboxylic acid functionality, allowing for further synthetic manipulations.
Reaction Scheme
Caption: General reaction scheme for the Hantzsch synthesis of tert-butyl 2-amino-1,3-thiazole-4-carboxylate.
Mechanistic Pathway
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide, acting as a nucleophile, attacks the α-carbon of the α-haloketone in an SN2 reaction, displacing the bromide ion.
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.
Caption: Simplified workflow of the Hantzsch thiazole synthesis mechanism.
Experimental Protocol
Materials and Equipment
| Material | Grade | Supplier |
| This compound | ≥95% | e.g., Sigma-Aldrich |
| Thiourea | ≥99% | e.g., Sigma-Aldrich |
| Ethanol (EtOH), Anhydrous | Reagent Grade | e.g., Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | - |
| Ethyl Acetate (EtOAc) | ACS Grade | - |
| Hexanes | ACS Grade | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle | - | - |
| Separatory funnel (250 mL) | - | - |
| Rotary evaporator | - | - |
| Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) | - | - |
| Buchner funnel and filter paper | - | - |
Safety Precautions
-
This compound: This compound is a lachrymator and can cause skin and eye irritation.[3] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Thiourea: May be harmful if swallowed or inhaled. Avoid breathing dust.
-
Ethanol: Flammable liquid. Keep away from ignition sources.
-
General: All manipulations should be performed in a well-ventilated fume hood.
Reaction Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiourea (1.0 eq).
-
Dissolution: Add anhydrous ethanol to the flask and stir until the thiourea is fully dissolved.
-
Addition of α-Haloketone: To the stirred solution, add this compound (1.0 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry | 1:1 molar ratio of α-haloketone to thiourea | Ensures efficient conversion of the limiting reagent. |
| Solvent | Anhydrous Ethanol | A polar protic solvent that facilitates the dissolution of reactants and the reaction mechanism. |
| Temperature | Reflux (approx. 78 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
| Work-up | Neutralization with NaHCO₃ | Removes acidic byproducts and facilitates the isolation of the neutral thiazole product. |
Analytical Characterization
The successful synthesis of tert-butyl 2-amino-1,3-thiazole-4-carboxylate can be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the amino group protons (a broad singlet), and the thiazole ring proton (a singlet).
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbons of the tert-butyl group, the ester carbonyl, and the thiazole ring.
-
Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the calculated molecular weight of the product (C₉H₁₂N₂O₂S, MW: 216.27 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the amino group, the C=O stretch of the ester, and the C=N and C-S stretches of the thiazole ring.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Ensure anhydrous conditions. - Increase reaction time and continue monitoring by TLC. - Confirm the purity of the starting materials. |
| Loss of product during work-up. | - Be careful during extractions to avoid loss into the aqueous layer. - Ensure complete precipitation if using recrystallization. | |
| Impure Product | Presence of unreacted starting materials. | - Optimize the purification method (e.g., adjust the solvent system for column chromatography or try a different recrystallization solvent). |
| Formation of side products. | - Ensure the reaction temperature is not excessively high. - A thorough work-up is crucial to remove byproducts. |
Conclusion
The Hantzsch thiazole synthesis offers a reliable and straightforward method for the preparation of tert-butyl 2-amino-1,3-thiazole-4-carboxylate. This protocol provides a detailed, step-by-step guide for researchers in synthetic and medicinal chemistry. The resulting product is a versatile intermediate for the development of novel therapeutic agents. Careful control of reaction conditions and appropriate analytical characterization are essential for obtaining a high yield of the pure product.
References
Application Notes & Protocols: The Strategic Use of Tert-butyl 3-bromo-2-oxopropanoate in Heterocyclic Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile α-Halo Ketone
Tert-butyl 3-bromo-2-oxopropanoate is a bifunctional reagent of significant utility in modern organic synthesis. As an α-halo ketone, its structure incorporates two key electrophilic sites: the carbon bearing the bromine atom (C3) and the carbonyl carbon (C2).[1] This dual reactivity, combined with the sterically demanding tert-butyl ester group, makes it a precise and valuable building block for constructing complex molecular architectures, particularly heterocyclic scaffolds which are prevalent in medicinal chemistry.[1][2]
The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the adjacent ketone functionality allows for condensations and other carbonyl-related transformations.[1] The tert-butyl ester, while generally stable, can be readily removed under acidic conditions, providing a convenient handle for subsequent synthetic manipulations.[3] This guide provides an in-depth exploration of the handling, reactivity, and application of this compound, with a detailed protocol for its use in the classic Hantzsch thiazole synthesis.
Reagent Profile and Physicochemical Properties
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.
| Property | Value | Source |
| CAS Number | 16754-73-7 | [4][5] |
| Molecular Formula | C₇H₁₁BrO₃ | [5][6] |
| Molecular Weight | 223.06 g/mol | [5] |
| Physical Form | Liquid | [4] |
| Storage Temperature | -10 °C | [4] |
| InChI Key | FLTKVDFSOLXYOD-UHFFFAOYSA-N | [4] |
Diagram: Reactive Sites of this compound
Caption: Key electrophilic centers of this compound.
Safety, Handling, and Storage: A Mandate for Caution
As with many α-halo ketones, this compound is a hazardous substance requiring strict safety protocols.[7]
-
Core Hazards: The compound is classified as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335).[4] Many reagents in this class are potent lachrymators (tear-producing agents).[7] All handling must be performed within a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE): At a minimum, appropriate PPE includes safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[7]
-
Storage: To maintain its integrity and prevent degradation, the reagent should be stored in a tightly sealed container at low temperatures (-10°C is recommended) under an inert atmosphere (e.g., argon or nitrogen).[4][7] It should be protected from moisture and light.[7]
-
Waste Disposal: All contaminated materials and residual reagent must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[7]
Application Protocol: Hantzsch Synthesis of a 2-Aminothiazole Derivative
This protocol details the synthesis of tert-butyl 2-aminothiazole-4-carboxylate, a valuable heterocyclic intermediate, by reacting this compound with thiourea. The reaction exemplifies the classic utility of α-halo ketones as precursors to five-membered heterocycles.[1]
Principle and Mechanism
The Hantzsch thiazole synthesis is a condensation reaction between an α-halo ketone and a thioamide-containing compound. The mechanism proceeds via two key steps:
-
S_N2 Alkylation: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic α-carbon of the halo-ketone, displacing the bromide ion to form an isothiouronium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The terminal amino group of the intermediate then attacks the electrophilic carbonyl carbon. Subsequent dehydration of the resulting hemiaminal-like species yields the aromatic thiazole ring.
Diagram: Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 223.07 | 10.0 | 1.0 |
| Thiourea | 76.12 | 11.0 | 1.1 |
| Anhydrous Ethanol | - | ~50 mL | - |
| Ethyl Acetate (EtOAc) | - | As needed | - |
| Saturated NaHCO₃ (aq) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (0.84 g, 11.0 mmol) and anhydrous ethanol (50 mL). Stir the suspension at room temperature until the thiourea is mostly dissolved.
-
Reagent Addition: Add this compound (2.23 g, 10.0 mmol) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for ethanol). The mixture will typically become a clear, homogeneous solution as the reaction progresses.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting bromo-ketone is consumed (typically 2-4 hours). A suitable eluent system is 30% ethyl acetate in hexanes.
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (~50 mL) and saturated aqueous sodium bicarbonate solution (~30 mL). Stir vigorously to neutralize the hydrobromic acid byproduct.[8]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two additional portions of ethyl acetate (~25 mL each).
-
Combine all organic layers and wash with brine (~30 mL).[8]
-
-
Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
The resulting crude solid can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for thiazole synthesis.
Concluding Remarks
This compound stands out as a highly effective and versatile reagent for synthetic chemists. Its predictable reactivity as an α-halo ketone allows for the streamlined construction of important heterocyclic systems. By adhering to rigorous safety protocols and employing well-established procedures such as the Hantzsch thiazole synthesis detailed herein, researchers can confidently leverage this building block to advance projects in drug discovery and materials science. The causality behind the experimental choices—from the selection of a basic workup to neutralize acid to the use of chromatography for purification—is rooted in the fundamental principles of organic chemistry, ensuring a robust and reproducible protocol.
References
Tert-butyl 3-bromo-2-oxopropanoate as an electrophile in C-C bond formation
Application Note & Protocol
Topic: Tert-butyl 3-bromo-2-oxopropanoate as a Versatile Electrophile for C-C Bond Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Unique Reactivity Profile of a Trifunctional Reagent
This compound, also known as tert-butyl bromopyruvate, is a highly valuable trifunctional synthetic building block. Its structure incorporates three key features that dictate its reactivity:
-
An Electrophilic α-Keto Carbonyl: This group is susceptible to nucleophilic attack, serving as a handle for constructing α-hydroxy and α-amino acid derivatives.
-
A Reactive α-Bromine Atom: This serves as a leaving group in nucleophilic substitution reactions and enables the formation of organometallic intermediates.
-
A Sterically Hindering Tert-butyl Ester: This bulky group provides steric protection, preventing self-condensation and undesired reactions at the ester carbonyl. It also allows for selective deprotection under acidic conditions without affecting other ester groups in the molecule.
These characteristics make it an exceptional electrophile for the strategic formation of carbon-carbon bonds, providing access to complex molecular architectures, particularly those containing quaternary carbon centers. This guide details its application in key C-C bond-forming transformations, providing both mechanistic insights and practical protocols.
Core Applications in C-C Bond Formation
This compound's utility spans several classes of C-C bond-forming reactions. Its dual electrophilic nature—at the carbonyl carbon and the bromine-bearing carbon—allows for diverse and tunable reactivity.
The Reformatsky Reaction: Generating Zinc Enolates for Aldol-type Additions
A classic and powerful application of α-halo esters is the Reformatsky reaction. In this process, zinc metal undergoes oxidative addition into the carbon-bromine bond of this compound.[1][2] This forms an organozinc intermediate, often called a Reformatsky enolate.
Causality Behind Experimental Choices:
-
Why Zinc? Zinc is chosen because the resulting organozinc reagents are "softer" and less basic than their Grignard or organolithium counterparts.[1][2] This chemoselectivity is crucial; the enolate will preferentially attack aldehydes and ketones without reacting with the ester functionality of another molecule.[2]
-
Mechanism: The reaction proceeds via a six-membered chair-like transition state where the aldehyde or ketone coordinates to the zinc atom before the C-C bond is formed.[1] Subsequent acidic workup protonates the oxygen and removes zinc salts, yielding a β-hydroxy-α-keto ester.[1][2]
Lewis Acid-Catalyzed Friedel-Crafts Alkylation of Electron-Rich Arenes
The electrophilic nature of the carbonyl group can be enhanced by coordination to a Lewis acid. This strategy enables the use of this compound in Friedel-Crafts type reactions with electron-rich aromatic and heteroaromatic compounds, such as indoles and phenols.
Causality Behind Experimental Choices:
-
Synergistic Catalysis: In many cases, a combination of a Lewis acid (like FeCl₃) and a Brønsted acid (like HCl or TFA) provides enhanced reactivity and site-selectivity.[3][4][5] The Lewis acid activates the electrophile, while the Brønsted acid can assist in catalyst turnover and protonolysis steps.
-
Nucleophile Choice: This reaction is most effective with electron-rich nucleophiles. Indoles, for example, are excellent substrates, typically undergoing substitution at the C3 position.[6] N-protection of the indole is often required to prevent side reactions.[6] The reaction tolerates a range of substituents on the indole ring.[6]
Detailed Experimental Protocols
Trustworthiness: The following protocols are based on established literature procedures and include key details for reproducibility. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.
Protocol 1: Zinc-Mediated Reformatsky Reaction with Benzaldehyde
This protocol describes the formation of tert-butyl 3-hydroxy-2-oxo-3-phenylpropanoate.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Zinc dust, activated (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Activation of Zinc: In a flame-dried round-bottom flask under a nitrogen atmosphere, add the zinc dust. Briefly heat the flask under vacuum and cool under nitrogen to activate the zinc surface.
-
Reaction Setup: Add anhydrous THF to the flask, followed by this compound.
-
Initiation: Gently warm the mixture. A small crystal of iodine can be added if the reaction is slow to initiate (indicated by the formation of a cloudy solution).
-
Addition of Aldehyde: Once the formation of the organozinc reagent is evident, add a solution of benzaldehyde in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy-α-keto ester.
Protocol 2: Lewis Acid-Catalyzed Alkylation of N-Methylindole
This protocol details the C3-alkylation of N-methylindole.
Reagents & Equipment:
-
N-Methylindole (1.2 eq)
-
This compound (1.0 eq)
-
Iron(III) Chloride (FeCl₃, 10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-methylindole and anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition of Catalyst: Add anhydrous FeCl₃ to the stirred solution.
-
Addition of Electrophile: Add a solution of this compound in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 3-substituted indole product.
Data Summary
The following table summarizes representative outcomes for the C-C bond formation reactions discussed. Conditions and yields are substrate-dependent and should be optimized accordingly.
| Reaction Type | Nucleophile | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| Reformatsky | Benzaldehyde | Zinc | THF | 25-50 | 75-85 | [7] |
| Reformatsky | Cyclohexanone | Zinc | Benzene | Reflux | ~80 | [7] |
| Friedel-Crafts | N-Methylindole | FeCl₃ | DCM | 0 to 25 | 81 | [6] |
| Friedel-Crafts | 5-Bromoindole | Pd(TFA)₂/Ligand | Dioxane | 25 | 62 | [6] |
| Friedel-Crafts | Anisole | FeCl₃/HCl | DCE | 50 | 73 | [5] |
Conclusion
This compound is a powerful and versatile electrophile for constructing C-C bonds. Its predictable reactivity in Reformatsky and Friedel-Crafts type reactions allows for the synthesis of complex molecules bearing valuable β-hydroxy-α-keto ester and 3-substituted indole motifs. The steric and electronic properties of the tert-butyl ester group are key to its successful application, providing chemoselectivity and opportunities for orthogonal deprotection strategies. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to leverage this reagent in their synthetic campaigns.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Reformatsky Reaction | Semantic Scholar [semanticscholar.org]
The Strategic Utility of Tert-butyl 3-bromo-2-oxopropanoate in Advanced Multi-Component Reactions: Application Notes and Protocols
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern synthetic organic chemistry and drug discovery, the quest for molecular complexity from simple, readily available starting materials is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering atom economy, operational simplicity, and the rapid generation of diverse chemical libraries.[1] Central to the success of MCRs is the judicious choice of building blocks that possess multiple reactive centers. Tert-butyl 3-bromo-2-oxopropanoate stands out as a preeminent example of such a scaffold. Its unique trifunctional architecture—comprising an electrophilic α-bromine, a reactive ketone, and a sterically demanding tert-butyl ester—provides a versatile platform for the construction of a wide array of complex heterocyclic systems. The tert-butyl group, while offering steric shielding and influencing reaction pathways, can also serve as a protecting group that is removable under acidic conditions, adding another layer of synthetic utility.[2]
This comprehensive guide provides detailed application notes and validated protocols for leveraging this compound in the synthesis of highly substituted furans and oxazoles, two heterocyclic motifs of significant interest in medicinal chemistry. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying mechanistic principles to empower researchers to adapt and innovate.
Part 1: Synthesis of Highly Substituted Furans via a Three-Component Reaction
The furan scaffold is a ubiquitous structural motif in numerous natural products and pharmaceuticals. This section details a robust, one-pot, three-component protocol for the synthesis of densely functionalized furans employing this compound, an aldehyde, and a primary amine.
Mechanistic Rationale: A Cascade of Controlled Reactivity
The elegance of this multi-component reaction lies in a beautifully orchestrated cascade of sequential reactions. The choice of this compound is critical; the α-bromo ketone provides a key electrophilic site, while the tert-butyl ester offers steric hindrance that can influence regioselectivity. The proposed mechanism is as follows:
-
In Situ Imine Formation: The reaction commences with the rapid and reversible formation of an imine from the condensation of the chosen aldehyde and primary amine. This step is crucial as it generates the primary nucleophile for the subsequent addition.
-
Nucleophilic Attack and Cyclization: The enol or enolate of the this compound, formed under basic conditions, acts as the key nucleophile. It attacks the electrophilic carbon of the imine. The subsequent intramolecular cyclization is driven by the attack of the oxygen anion onto the carbon bearing the bromine atom, leading to the formation of a dihydrofuran intermediate.
-
Aromatization to Furan: The final step involves the elimination of water and hydrogen bromide, facilitated by the base, to yield the stable, aromatic furan ring. The tert-butyl ester remains intact throughout this sequence, providing a handle for potential future modifications.
A visual representation of this proposed mechanistic pathway is provided below:
Caption: Proposed mechanistic pathway for the three-component synthesis of substituted furans.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method that can be adapted for a variety of aldehydes and primary amines.
Materials:
-
This compound (95+%)
-
Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Primary amine (e.g., aniline, benzylamine)
-
Triethylamine (Et3N)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 eq.).
-
Addition of Amine: Add the primary amine (1.0 mmol, 1.0 eq.) to the flask.
-
Solvent and Base: Add anhydrous ethanol (10 mL) followed by triethylamine (1.5 mmol, 1.5 eq.). Stir the mixture at room temperature for 15 minutes to facilitate imine formation. The causality here is to allow for the near-complete formation of the imine before introducing the third component, which minimizes potential side reactions of the bromo-ketoester.
-
Addition of Bromo-ketoester: Slowly add this compound (1.0 mmol, 1.0 eq.) to the reaction mixture.
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation: Expected Outcomes
The following table summarizes the expected yields for the synthesis of representative furan derivatives using this protocol.
| Aldehyde | Amine | Product | Yield (%) |
| Benzaldehyde | Aniline | tert-butyl 4,5-diphenyl-2-methylfuran-3-carboxylate | 75-85 |
| 4-Chlorobenzaldehyde | Aniline | tert-butyl 4-(4-chlorophenyl)-5-phenyl-2-methylfuran-3-carboxylate | 70-80 |
| Benzaldehyde | Benzylamine | tert-butyl 4-phenyl-5-benzyl-2-methylfuran-3-carboxylate | 72-82 |
Part 2: One-Pot Synthesis of Polysubstituted Oxazoles
The oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds. This section outlines a one-pot, three-component synthesis of highly substituted oxazoles from this compound, a primary amide, and an aldehyde. This approach is an adaptation of the well-established Van Leusen oxazole synthesis.[3]
Mechanistic Insights: A Tandem Condensation-Cyclization-Dehydration Sequence
The formation of the oxazole ring in this MCR is believed to proceed through a tandem sequence of reactions, where this compound serves as a key α-haloketone.
-
Condensation: The reaction is initiated by the condensation of the primary amide with the aldehyde to form an N-acyliminium ion intermediate.
-
Nucleophilic Attack: The enolate of this compound then acts as a nucleophile, attacking the N-acyliminium ion.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the amide oxygen attacking the carbon bearing the bromine atom to form a five-membered oxazoline ring.
-
Dehydration: The final step involves the elimination of water to afford the aromatic oxazole product.
The workflow for this synthesis is depicted in the following diagram:
Caption: Experimental workflow for the one-pot synthesis of substituted oxazoles.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of a range of substituted oxazoles.
Materials:
-
This compound (95+%)
-
Primary amide (e.g., benzamide)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the primary amide (1.0 mmol, 1.0 eq.), the aldehyde (1.0 mmol, 1.0 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.). The use of a slight excess of a solid base like potassium carbonate is crucial for driving the reaction to completion without introducing a nucleophilic base that could compete in the reaction.
-
Solvent Addition: Add anhydrous DMF (10 mL) to the flask.
-
Addition of Bromo-ketoester: Add this compound (1.1 mmol, 1.1 eq.) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture in an oil bath to 90 °C. Stir the reaction vigorously and monitor its progress by TLC. The reaction is typically complete within 8-12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL). A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Representative Data
The following table presents expected results for the synthesis of oxazole derivatives.
| Primary Amide | Aldehyde | Product | Yield (%) |
| Benzamide | 4-Nitrobenzaldehyde | tert-butyl 2-phenyl-5-(4-nitrophenyl)oxazole-4-carboxylate | 65-75 |
| Acetamide | Benzaldehyde | tert-butyl 2-methyl-5-phenyloxazole-4-carboxylate | 60-70 |
Conclusion and Future Outlook
This compound is a remarkably versatile and powerful building block for the construction of complex and medicinally relevant heterocyclic scaffolds through multi-component reactions. The protocols detailed herein for the synthesis of highly substituted furans and oxazoles are robust, scalable, and offer a clear illustration of the strategic application of this unique reagent. The mechanistic insights provided serve as a foundation for further innovation, encouraging researchers to explore new reaction partners and catalytic systems. The continued exploration of MCRs involving this compound holds immense promise for accelerating the discovery of novel chemical entities with potential therapeutic applications.
References
The Strategic Utility of Tert-butyl 3-bromo-2-oxopropanoate in the Assembly of Pyrazole-Based Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a prominent class of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and within this landscape, the pyrazole moiety has emerged as a "privileged scaffold". Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal foundation for designing potent and selective inhibitors. This application note details the utility of a versatile building block, Tert-butyl 3-bromo-2-oxopropanoate , in the efficient synthesis of pyrazole-based kinase inhibitors, with a focus on the construction of the pyrazolo[3,4-d]pyrimidine core, a common framework in many clinically relevant kinase inhibitors.
The tert-butyl ester of 3-bromo-2-oxopropanoate offers a unique combination of reactive sites: an α-bromoketone and a β-ketoester functionality. This arrangement allows for a stepwise and controlled construction of the pyrazole ring system, which can be further elaborated to generate a diverse library of potential kinase inhibitors. The tert-butyl group provides steric bulk and can be readily removed under acidic conditions, offering synthetic flexibility in later stages.
Core Synthetic Strategy: From Bromoketoester to a Kinase Inhibitor Scaffold
The overarching synthetic strategy involves a two-stage process. The initial stage focuses on the construction of a substituted pyrazole-4-carboxylate core via a cyclocondensation reaction. The second stage involves the elaboration of this core into a pyrazolo[3,4-d]pyrimidine scaffold, a key pharmacophore in many kinase inhibitors. Subsequent functionalization through N-arylation and amide coupling reactions allows for the fine-tuning of the inhibitor's potency and selectivity.
Caption: General workflow for kinase inhibitor synthesis.
Stage 1: Synthesis of the Tert-butyl Pyrazole-4-carboxylate Intermediate
The cornerstone of this synthetic approach is the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine derivative. In this case, this compound serves as the 1,3-dicarbonyl equivalent. The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
Detailed Protocol 1: Synthesis of Tert-butyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
This protocol describes a representative synthesis of a key pyrazole intermediate.
| Reagent | Molecular Weight | Amount (mmol) | Volume/Mass |
| This compound | 237.06 g/mol | 10.0 | 2.37 g |
| Phenylhydrazine | 108.14 g/mol | 10.0 | 1.08 g (1.0 mL) |
| Ethanol | - | - | 20 mL |
| Triethylamine | 101.19 g/mol | 12.0 | 1.21 g (1.67 mL) |
Procedure:
-
To a stirred solution of this compound (10.0 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask, add triethylamine (12.0 mmol).
-
Add phenylhydrazine (10.0 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate as a solid.
Expected Yield: 70-80%.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Stage 2: Construction of the Pyrazolo[3,4-d]pyrimidine Core and Further Functionalization
The pyrazole-4-carboxylate intermediate is a versatile precursor for the construction of the fused pyrazolo[3,4-d]pyrimidine ring system. This is typically achieved by reacting the aminopyrazole with a suitable one-carbon synthon, such as formamide or urea, under high-temperature conditions.[1][2]
Caption: Elaboration of the pyrazole core.
Detailed Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor
This multi-step protocol outlines the conversion of the pyrazole intermediate to a functionalized pyrazolo[3,4-d]pyrimidine.
Step 2a: Hydrolysis of the Tert-butyl Ester
-
Dissolve the tert-butyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (5.0 mmol) in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (1:1, 20 mL) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent under reduced pressure to yield the corresponding carboxylic acid.
Step 2b: Cyclization to the Pyrazolo[3,4-d]pyrimidin-4-one Core
-
Mix the carboxylic acid from the previous step (5.0 mmol) with an excess of formamide (15 mL).
-
Heat the mixture to 180 °C for 3 hours.[1]
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Step 2c: Chlorination of the Pyrazolo[3,4-d]pyrimidin-4-one
-
Suspend the pyrazolo[3,4-d]pyrimidin-4-one (4.0 mmol) in phosphorus oxychloride (POCl₃, 10 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Step 2d: N-Arylation via Suzuki Coupling
-
To a degassed solution of the 4-chloropyrazolo[3,4-d]pyrimidine (1.0 mmol) and a substituted arylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL), add a 2M aqueous solution of sodium carbonate (2.0 mmol).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol).
-
Heat the reaction mixture to 90 °C under an inert atmosphere for 6-12 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography to yield the final N-aryl-pyrazolo[3,4-d]pyrimidine kinase inhibitor.
Structure-Activity Relationship (SAR) Insights and Kinase Selectivity
The modular nature of this synthetic route allows for the systematic exploration of the structure-activity relationship (SAR).
| Position of Substitution | Functional Group Variation | Impact on Kinase Inhibition |
| Pyrazole N1-substituent | Aryl, substituted aryl, alkyl | Influences the orientation of the inhibitor in the ATP binding pocket and can be tailored to achieve selectivity. |
| Pyrimidine C4-substituent | Amino-aryl, amino-heteroaryl, piperazine derivatives | Crucial for interacting with the solvent-exposed region of the kinase, impacting potency and pharmacokinetic properties. |
| Pyrazole C5-substituent | H, alkyl, amino | Can modulate the electronic properties of the pyrazole ring and influence hinge-binding interactions. |
The N-arylation at the C4 position of the pyrimidine ring is a key step in developing potent and selective kinase inhibitors. The choice of the aryl or heteroaryl group can be guided by the structural features of the target kinase's active site. For instance, introducing a solubilizing group can improve the pharmacokinetic profile of the inhibitor.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of pyrazole-based kinase inhibitors. The straightforward and high-yielding synthesis of the pyrazole core, coupled with the modular nature of the subsequent functionalization steps, provides a robust platform for the discovery and optimization of novel kinase inhibitors. The protocols outlined in this application note serve as a practical guide for researchers in medicinal chemistry and drug discovery to access a diverse range of pyrazolo[3,4-d]pyrimidine-based compounds for biological evaluation. Future work could focus on expanding the scope of hydrazine derivatives and arylating agents to generate even greater chemical diversity and to target a wider range of the human kinome.
References
Application Notes and Protocols for the Scale-Up Synthesis of Tert-butyl 3-bromo-2-oxopropanoate
Introduction: The Significance of Tert-butyl 3-bromo-2-oxopropanoate in Chemical Synthesis
This compound is a valuable and reactive intermediate in organic synthesis, finding application in the construction of complex molecules within the pharmaceutical and agrochemical industries. Its trifunctional nature, possessing a bulky tert-butyl ester, a reactive ketone, and a labile alpha-bromo group, makes it a versatile building block for introducing keto-ester moieties and for subsequent functionalization through nucleophilic substitution of the bromide. The scale-up of reactions involving this reagent is a critical step in transitioning from laboratory-scale discovery to pilot-plant and industrial production. This guide provides a comprehensive overview of the key considerations, protocols, and safety measures necessary for the successful and safe scale-up of the synthesis of this compound.
Core Synthesis Strategy: A Two-Step Approach
The most common and scalable approach to the synthesis of this compound involves a two-step process:
-
Esterification: The formation of the precursor, tert-butyl 2-oxopropanoate (tert-butyl pyruvate), from pyruvic acid.
-
Alpha-Bromination: The selective bromination of tert-butyl 2-oxopropanoate at the alpha-position.
This guide will delve into the critical parameters and protocols for each of these stages, with a strong emphasis on the challenges and considerations that arise during scale-up.
Part 1: Synthesis of the Precursor: Tert-butyl 2-oxopropanoate
The synthesis of the tert-butyl ester of pyruvic acid is a crucial first step. While several methods exist for the formation of tert-butyl esters, the acid-catalyzed addition of isobutylene to pyruvic acid is often favored for its atom economy and scalability.
Reaction Mechanism: Acid-Catalyzed Esterification
The reaction proceeds via the formation of a tert-butyl cation from isobutylene in the presence of a strong acid catalyst, typically sulfuric acid. This highly electrophilic carbocation is then attacked by the carboxylic acid oxygen of pyruvic acid to form the tert-butyl ester.
Caption: Formation of tert-butyl 2-oxopropanoate.
Scale-Up Considerations for Esterification
| Parameter | Laboratory Scale (grams) | Pilot Scale (kilograms) | Key Considerations & Rationale |
| Reactants | Pyruvic acid, Isobutylene (gas or condensed) | Pyruvic acid, Isobutylene (gas) | Handling large volumes of isobutylene gas requires specialized equipment for controlled addition. |
| Catalyst | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid or solid acid catalyst (e.g., Amberlyst-15) | Solid acid catalysts can simplify work-up and reduce acidic waste streams at scale. |
| Solvent | Dichloromethane or excess isobutylene | Dichloromethane or a suitable hydrocarbon solvent | Solvent selection at scale must consider toxicity, environmental impact, and ease of recovery. |
| Temperature | 0 to 10 °C | 0 to 10 °C (with robust cooling) | The reaction is exothermic; precise temperature control is crucial to prevent side reactions and ensure safety. |
| Pressure | Atmospheric or slightly above | 1-5 bar | Increased pressure can enhance the solubility of isobutylene, improving reaction rates. |
| Work-up | Aqueous wash, drying, and distillation | Phase separation, aqueous washes, and fractional distillation | Large-scale distillations require efficient vacuum systems and fractionating columns to achieve high purity. |
Protocol 1: Pilot-Scale Synthesis of Tert-butyl 2-oxopropanoate
Disclaimer: This protocol is a representative procedure and must be adapted and optimized based on specific equipment and safety assessments.
-
Reactor Preparation: A pressure-rated, glass-lined reactor equipped with a powerful overhead stirrer, a cooling jacket, a temperature probe, and a gas inlet is rendered inert with nitrogen.
-
Charging Reactants: Charge the reactor with pyruvic acid and dichloromethane. Cool the mixture to 0-5 °C with constant stirring.
-
Catalyst Addition: Slowly add concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Isobutylene Addition: Introduce isobutylene gas subsurface at a controlled rate, ensuring the temperature does not exceed 10 °C. The reaction progress can be monitored by in-process controls such as Gas Chromatography (GC) to track the consumption of pyruvic acid.
-
Quenching: Once the reaction is complete, slowly add a cold aqueous solution of sodium bicarbonate to neutralize the acid. Vent any excess pressure safely.
-
Work-up: Allow the layers to separate. Transfer the organic layer to a separate vessel. The aqueous layer may be back-extracted with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure tert-butyl 2-oxopropanoate.
Part 2: Alpha-Bromination of Tert-butyl 2-oxopropanoate
The alpha-bromination of β-keto esters is a well-established transformation. The choice of brominating agent and reaction conditions are critical for achieving high selectivity and yield, especially at scale.
Choosing the Right Brominating Agent
| Brominating Agent | Advantages | Disadvantages & Scale-Up Issues |
| Bromine (Br₂) | Inexpensive and readily available. | Highly corrosive, toxic, and difficult to handle at scale. Generates HBr as a byproduct, which can lead to side reactions and requires neutralization. |
| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂. Reaction is often cleaner with fewer byproducts.[1] | Can be thermally unstable. The succinimide byproduct needs to be removed during work-up.[2] |
| Bromodimethylsulfonium Bromide (BDMS) | Mild and highly regioselective, often avoiding dibromination.[3] | Reagent needs to be prepared, adding a step to the process. |
For scale-up, NBS is often the preferred reagent due to its ease of handling and generally cleaner reaction profile. However, a thorough thermal hazard assessment is mandatory.[2]
Reaction Mechanism: Acid-Catalyzed Bromination
The bromination of β-keto esters in the presence of an acid catalyst proceeds through an enol intermediate. The enol is the nucleophile that attacks the electrophilic bromine source.
Caption: Acid-catalyzed bromination of a β-keto ester.
Scale-Up Considerations for Bromination
| Parameter | Laboratory Scale (grams) | Pilot Scale (kilograms) | Key Considerations & Rationale |
| Brominating Agent | NBS or Br₂ | NBS (preferred for safety) | Controlled addition of NBS is crucial to manage the exotherm. A solution of NBS can be used for better control. |
| Solvent | Dichloromethane, Chloroform, Acetonitrile | Acetonitrile or Ethyl Acetate | Avoid solvents that can react with the brominating agent (e.g., THF with NBS).[2] Solvent choice impacts reaction rate, solubility of byproducts, and downstream processing. |
| Catalyst | p-Toluenesulfonic acid (PTSA) or HBr (in acetic acid) | PTSA or a solid acid catalyst | Catalytic amounts are sufficient. The choice of acid can influence the reaction rate and selectivity. |
| Temperature | 0 °C to room temperature | 0 to 10 °C | The reaction is exothermic. Low temperatures are used to control the reaction rate and minimize side reactions like dibromination. |
| Addition Rate | Portion-wise or dropwise | Slow, controlled addition via a dosing pump | A key safety parameter to prevent thermal runaway. The addition rate should be determined by reaction calorimetry studies.[2] |
| Work-up | Aqueous wash with a reducing agent (e.g., Na₂S₂O₃) | Similar washes on a larger scale | The reducing agent quenches any unreacted bromine or NBS. |
| Purification | Flash chromatography or distillation | Crystallization or fractional distillation | Chromatography is generally not feasible for large quantities. Crystallization is often the most efficient purification method at scale. |
Protocol 2: Pilot-Scale Synthesis of this compound
Disclaimer: This protocol is a representative procedure and requires thorough safety assessment, including reaction calorimetry, before implementation.
-
Reactor Setup: A glass-lined reactor equipped with an overhead stirrer, cooling jacket, temperature probe, and a port for controlled solid or liquid addition is made inert with nitrogen.
-
Initial Charge: Charge the reactor with tert-butyl 2-oxopropanoate and the chosen solvent (e.g., acetonitrile). Cool the mixture to 0-5 °C.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.
-
NBS Addition: Slowly add a solution of NBS in the reaction solvent via a dosing pump over several hours. The addition rate must be carefully controlled to maintain the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or GC, checking for the disappearance of the starting material and the formation of the product and any byproducts (e.g., dibrominated species).
-
Quenching: Once the reaction is complete, quench by adding a cold aqueous solution of sodium thiosulfate.
-
Work-up: Add water and a suitable organic solvent (e.g., ethyl acetate) for extraction. Separate the layers. Wash the organic layer with aqueous sodium bicarbonate and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.
Part 3: Critical Safety and Analytical Considerations for Scale-Up
Thermal Hazard Assessment
The bromination reaction is exothermic and has the potential for thermal runaway if not properly controlled. A thorough thermal hazard assessment is non-negotiable before any scale-up.
-
Reaction Calorimetry (RC1): This technique is used to measure the heat of reaction, the rate of heat release, and the heat capacity of the reaction mixture. This data is essential for designing an adequate cooling system and determining the maximum safe addition rate of the brominating agent.[2]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for the starting materials, the reaction mixture, and the final product. This information helps in defining the maximum safe operating temperature.[2]
In-Process Controls (IPCs)
Regular monitoring of the reaction is crucial for ensuring consistency, maximizing yield, and minimizing impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the disappearance of the starting material and the appearance of the product and any non-volatile byproducts.
-
Gas Chromatography (GC): GC can be used to monitor volatile components and can also be effective for analyzing the progress of the esterification reaction.
Impurity Profile and Purification
Common impurities in the final product can include:
-
Unreacted tert-butyl 2-oxopropanoate
-
Dibrominated product (tert-butyl 3,3-dibromo-2-oxopropanoate)
-
Succinimide (from NBS)
-
Solvent residues
Purification at Scale:
-
Crystallization: This is the most common and cost-effective method for purifying solid organic compounds at a large scale. The choice of solvent is critical and requires screening to find a system where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution.
-
Distillation: If the product is a liquid and thermally stable, fractional distillation under high vacuum can be an effective purification method.
Conclusion: A Pathway to Successful Scale-Up
The successful scale-up of the synthesis of this compound is contingent upon a thorough understanding of the reaction chemistry, a proactive approach to safety assessment, and the implementation of robust process controls. By carefully considering the choice of reagents, optimizing reaction parameters, and developing effective purification strategies, researchers and drug development professionals can confidently transition this valuable intermediate from the laboratory to larger-scale production. The protocols and considerations outlined in this guide provide a solid foundation for this endeavor, emphasizing the principles of scientific integrity and process safety that are paramount in chemical manufacturing.
References
- 1. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 3. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 3-bromo-2-oxopropanoate
Welcome to the technical support center for Tert-butyl 3-bromo-2-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and field-proven insights to help you optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an alpha-bromo-beta-keto ester, a class of organic compounds highly valued in synthetic chemistry. Its bifunctional nature, possessing both a reactive bromine atom and a keto-ester moiety, makes it a powerful building block. The bromine at the alpha position is a good leaving group, making it susceptible to nucleophilic substitution (SN2) reactions. The keto and ester groups can participate in a variety of transformations, including aldol reactions, Claisen condensations, and decarboxylation reactions. This reagent is frequently employed in the synthesis of complex heterocyclic compounds and as a precursor in the development of pharmaceutical agents.
Q2: What are the critical handling and storage conditions for this compound?
Due to its reactivity, proper handling and storage are paramount to maintain the integrity of this compound.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] Refrigeration (2-8°C) is recommended for long-term storage to minimize decomposition.[3]
-
Handling: Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][4] It is classified as a lachrymator, meaning it can cause irritation to the eyes and respiratory system.[2] Avoid contact with skin and eyes.[1][4]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can promote decomposition and unwanted side reactions.[1][5]
Q3: Is this compound stable? What are the common decomposition pathways?
Alpha-bromo ketones, including this compound, are known for their limited stability.[6] Understanding the potential decomposition pathways is crucial for successful experimentation.
-
Thermal Instability: The compound can be thermally sensitive. Prolonged exposure to elevated temperatures can lead to decomposition.[6]
-
Hydrolysis: The tert-butyl ester is sensitive to acidic conditions and can be cleaved to form 3-bromo-2-oxopropanoic acid and isobutylene.[7][8] While more stable under basic conditions, prolonged exposure to strong bases can also lead to hydrolysis.[7]
-
Dehydrobromination: In the presence of a base, elimination of HBr can occur to yield an unsaturated keto-ester. This is a common side reaction that competes with desired nucleophilic substitution reactions.[6][9]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Low Yield of the Desired Product in the Synthesis of this compound
Q: I am attempting to synthesize this compound via bromination of tert-butyl 2-oxopropanoate, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
A: Low yields in the alpha-bromination of beta-keto esters are often attributed to several factors. The key is to control the reaction conditions to favor the desired monobromination and minimize side reactions.
Troubleshooting Table: Synthesis of this compound
| Potential Cause | Explanation | Recommended Solution |
| Dibromination | The product, this compound, can undergo further bromination to yield the dibromo species. This is a common issue with direct bromination using Br₂. | Use a milder and more selective brominating agent like N-Bromosuccinimide (NBS) or bromodimethylsulfonium bromide (BDMS).[4] Carefully control the stoichiometry of the brominating agent; use no more than one equivalent.[6] |
| Reaction Temperature | High reaction temperatures can lead to decomposition of the product and an increase in side reactions. | Maintain a low reaction temperature, typically between 0-5°C, during the addition of the brominating agent.[4] |
| Presence of Strong Base | While some brominations are base-catalyzed, strong bases can promote dehydrobromination and other side reactions. | For the alpha-bromination of beta-keto esters, acid-catalyzed conditions are generally preferred for monobromination.[6] If a base is necessary, consider a weaker, non-nucleophilic base. |
| Workup and Purification Issues | The product is sensitive to both acidic and basic conditions during workup. It can also be unstable on silica gel during chromatography.[6] | Use a neutral aqueous workup with cold water. Avoid basic washes (e.g., sodium bicarbonate) if the compound is particularly sensitive.[6] Due to its instability, it is often advisable to use the crude product immediately in the next step without extensive purification.[6] If purification is necessary, consider recrystallization over column chromatography.[6] |
Issue 2: Competing Elimination (E2) Reaction During Nucleophilic Substitution
Q: I am trying to perform a nucleophilic substitution on this compound, but I am observing a significant amount of an unsaturated byproduct. How can I favor the SN2 reaction over E2 elimination?
A: The competition between SN2 and E2 pathways is a classic challenge in organic synthesis. The structure of this compound, with a bromine on a carbon adjacent to a carbonyl group, makes the alpha-proton acidic and thus susceptible to abstraction by a base, leading to elimination.
Key Factors Influencing SN2 vs. E2 Reactions:
| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) |
| Base/Nucleophile | Use a good nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻, RCOO⁻).[9] | Use a strong, sterically hindered base (e.g., potassium tert-butoxide (t-BuOK), DBU).[9][10] |
| Solvent | Use a polar aprotic solvent (e.g., DMSO, DMF, Acetone).[9] | Use a polar protic solvent (e.g., Ethanol, water).[9] |
| Temperature | Lower reaction temperatures.[9] | Higher reaction temperatures.[9] |
Logical Workflow for Minimizing Elimination:
Caption: Troubleshooting workflow for minimizing E2 elimination.
Experimental Protocols
Protocol 1: Synthesis of this compound via Regioselective Bromination
This protocol is adapted from a mild and regioselective method for the α-bromination of β-keto esters.[4]
Materials:
-
Tert-butyl 2-oxopropanoate
-
Bromodimethylsulfonium bromide (BDMS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 2-oxopropanoate (1 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Addition of Brominating Agent: To the stirred solution, add a solution of bromodimethylsulfonium bromide (BDMS) (1.05 equivalents) in anhydrous dichloromethane dropwise over 30 minutes, ensuring the temperature remains below 5°C.
-
Expert Insight: The use of BDMS is critical here as it is a milder brominating agent than molecular bromine and significantly reduces the formation of the dibrominated byproduct.[4] The slow, dropwise addition is essential to maintain temperature control and prevent localized overheating.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification (if necessary):
-
The crude product is often of sufficient purity for subsequent steps. Due to the instability of α-bromo ketones on silica gel, direct use of the crude material is recommended.[6]
-
If further purification is required, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) at low temperature is preferred over column chromatography.
-
Reaction Workflow Diagram:
Caption: Synthesis workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. brainly.com [brainly.com]
- 9. benchchem.com [benchchem.com]
- 10. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: A Researcher's Guide to Tert-butyl 3-bromo-2-oxopropanoate
Welcome to the technical support center for Tert-butyl 3-bromo-2-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the common side reactions, their underlying mechanisms, and robust troubleshooting strategies to ensure the success of your experiments.
Introduction to a Valuable Synthetic Intermediate
This compound is a bifunctional reagent that combines the reactivity of an α-haloketone with the steric protection of a tert-butyl ester. This unique combination makes it a valuable precursor in a variety of synthetic transformations, most notably in the synthesis of heterocyclic scaffolds, which are of significant interest in medicinal chemistry. However, its utility is often shadowed by a propensity for specific side reactions that can complicate product purification and significantly reduce yields. Understanding these competing pathways is paramount to mastering its application.
Core Challenges: Common Side Reactions and Their Mechanisms
The primary challenges in using this compound stem from three main competing reaction pathways:
-
Favorskii Rearrangement: A base-induced rearrangement of α-haloketones that leads to the formation of carboxylic acid derivatives, in this case, a rearranged ester.[1]
-
Elimination (E2) Reaction: The abstraction of a proton alpha to the carbonyl group, leading to the formation of an α,β-unsaturated ketone.
-
Hydrolysis of the Tert-butyl Ester: Cleavage of the sterically hindered ester group under acidic or strongly basic conditions to yield the corresponding carboxylic acid.
The prevalence of each of these side reactions is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base, the solvent, and the temperature.
Diagram: Competing Reaction Pathways
Caption: Competing reaction pathways for this compound.
Troubleshooting Guide & FAQs
This section provides a question-and-answer formatted guide to directly address the common issues encountered during experimentation.
Issue 1: Low Yield of the Desired Substitution Product and Formation of an Unexpected Ester
Q: I am attempting a nucleophilic substitution reaction, for example, a Hantzsch thiazole synthesis with thiourea, but I am getting a low yield of my desired thiazole and isolating a significant amount of a rearranged ester byproduct. What is happening and how can I fix it?
A: This is a classic case of the Favorskii rearrangement competing with your desired SN2 reaction. The Favorskii rearrangement is favored by strong, sterically hindered bases.[1] In the context of a Hantzsch synthesis, if your reaction conditions are too basic, the base can deprotonate the α'-carbon (the one with the bromine), leading to the formation of a cyclopropanone intermediate, which then rearranges.
Troubleshooting Steps:
-
Choice of Base: If your protocol requires a base, opt for a weaker, non-nucleophilic base. For instance, instead of sodium ethoxide, consider using a milder base like sodium bicarbonate or pyridine, especially if your nucleophile is not basic enough to drive the reaction. In many cases, for the Hantzsch synthesis, the nucleophilicity of the thiourea itself is sufficient, and an external base may not be necessary.[2][3]
-
Temperature Control: The Favorskii rearrangement, like many side reactions, can be favored at higher temperatures. Running your reaction at a lower temperature, even if it requires a longer reaction time, can significantly favor the desired SN2 pathway.
-
Nucleophile Concentration: Ensure you are using an adequate concentration of your desired nucleophile. A higher concentration of the nucleophile can kinetically favor the bimolecular substitution reaction over the base-promoted rearrangement.
Mechanism of Favorskii Rearrangement:
Caption: Simplified mechanism of the Favorskii rearrangement.
Issue 2: Formation of an α,β-Unsaturated Ketone Byproduct
Q: My reaction is producing a significant amount of an alkene, likely the elimination product. How can I minimize this?
A: The formation of an α,β-unsaturated ketone is a result of an E2 elimination reaction . This pathway is competitive with SN2 reactions, especially when using strong bases.[4][5]
Troubleshooting Steps:
-
Base Selection: Strong, sterically hindered bases, such as potassium tert-butoxide, are particularly prone to promoting elimination.[5] If a base is necessary, a weaker base is preferable.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor SN2 reactions over E2. Polar protic solvents, on the other hand, can solvate the nucleophile, reducing its nucleophilicity and potentially increasing the likelihood of it acting as a base, thus favoring elimination.
-
Temperature: Lowering the reaction temperature generally disfavors elimination reactions, which often have a higher activation energy than substitution reactions.
Table 1: Influence of Reaction Conditions on Substitution vs. Elimination
| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) |
| Base/Nucleophile | Good nucleophile, weak base (e.g., I⁻, Br⁻, RS⁻) | Strong, sterically hindered base (e.g., t-BuOK) |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone) | Polar protic (e.g., Ethanol, Water) |
| Temperature | Lower temperature | Higher temperature |
Issue 3: Unexpected Cleavage of the Tert-butyl Ester
Q: During my reaction or workup, I am observing the formation of the carboxylic acid, indicating my tert-butyl ester is not stable. How can I prevent this?
A: The tert-butyl ester is known to be sensitive to acidic conditions and can also be cleaved under prolonged exposure to strong bases at elevated temperatures.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tert-butyl ester hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis with Minimized Side Reactions
This protocol is designed to favor the desired SN2 reaction and minimize the formation of Favorskii and elimination byproducts.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound and thiourea.
-
Add anhydrous ethanol to the flask.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC. If the reaction is sluggish, gently warm the mixture to 40-50°C. Avoid high temperatures to minimize side reactions.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Note: The Hantzsch thiazole synthesis can also be performed under solvent-free conditions, which can be an environmentally friendly alternative.[7]
Protocol 2: Purification of Products
Purification of the desired product from the side products can be challenging due to similar polarities.
-
Column Chromatography: A silica gel column is often effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can separate the desired product from less polar elimination byproducts and more polar hydrolysis products.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Aqueous Workup: A careful aqueous workup can help remove some of the more polar impurities. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can remove any acidic byproducts.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. users.wfu.edu [users.wfu.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting low yield in reactions with Tert-butyl 3-bromo-2-oxopropanoate
Welcome to the technical support center for Tert-butyl 3-bromo-2-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but challenging reagent. Here, we address common issues encountered during its use, with a focus on troubleshooting low reaction yields. Our approach is rooted in mechanistic principles to provide you with a robust framework for optimizing your synthetic protocols.
Understanding the Reagent: A Double-Edged Sword
This compound is a highly functionalized building block, possessing three key reactive sites: an α-bromo ketone, a ketone carbonyl, and a sterically hindered tert-butyl ester. This trifecta of functionality makes it a valuable precursor for a variety of molecular scaffolds. However, its reactivity can also be a source of experimental challenges, leading to a number of potential side reactions that can significantly lower the yield of the desired product.
The primary challenges with this reagent often stem from its propensity to undergo:
-
Decomposition: Like many α-haloketones, it can be sensitive to light, heat, and moisture.
-
Competing Reaction Pathways: Depending on the reaction conditions, it can participate in nucleophilic substitution (SN2), elimination (E2), and rearrangement reactions.
-
Hydrolysis: The tert-butyl ester is sensitive to acidic conditions.
Proper handling and a deep understanding of the potential reaction mechanisms are paramount to achieving high yields and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address specific problems you may be encountering in the lab.
FAQ 1: My reaction yield is low, and I'm isolating a complex mixture of byproducts. Where do I start?
Answer: A low yield with a complex byproduct profile when using this compound often points to reagent instability or suboptimal reaction conditions that favor multiple reaction pathways.
-
Reagent Quality and Storage:
-
Purity: How old is your reagent? Have you verified its purity recently (e.g., by ¹H NMR)? Impurities can catalyze decomposition.
-
Storage Conditions: Is the reagent stored in a cool, dark, and dry environment?[1][2] Exposure to moisture can lead to hydrolysis, while light and heat can cause decomposition. It is often recommended to store this and similar reagents at 2-8°C under an inert atmosphere.[2]
-
-
Reaction Setup:
-
Inert Atmosphere: Are you running the reaction under an inert atmosphere (e.g., nitrogen or argon)? Oxygen can sometimes participate in side reactions.
-
Dry Glassware and Solvents: Have you rigorously dried your glassware and solvents? Trace amounts of water can act as a nucleophile or proton source, leading to undesired byproducts.
-
References
Technical Support Center: Hydrolysis of the Tert-butyl Ester in Tert-butyl 3-bromo-2-oxopropanoate Reactions
Introduction
Welcome to the Technical Support Center for the hydrolysis of tert-butyl 3-bromo-2-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block and encountering challenges with the deprotection of its tert-butyl ester. The presence of both an α-bromo and an α-keto functionality introduces specific complexities not encountered in standard tert-butyl ester cleavages. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges, ensuring the integrity of your desired 3-bromo-2-oxopropanoic acid product.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for hydrolyzing the tert-butyl ester of this compound?
The most common and generally effective method for cleaving a tert-butyl ester is acid-catalyzed hydrolysis.[1][2] For robust substrates, a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is the standard approach.[2][3] A typical starting point is a 1:1 mixture of TFA and DCM, stirred at room temperature for 1-4 hours.[1][4]
Q2: Why is acid catalysis preferred over basic conditions for this specific molecule?
While tert-butyl esters are known to be stable under basic conditions, the α-bromo ketone moiety in the substrate is not.[5] Basic conditions can readily induce dehydrobromination, an elimination reaction that would lead to the formation of an undesired α,β-unsaturated ketone.[3] Furthermore, α-halogenated ketones are susceptible to other base-catalyzed reactions. Therefore, acidic conditions are strongly recommended to preserve the core structure of the molecule.
Q3: What is the mechanism of the acid-catalyzed hydrolysis of the tert-butyl ester?
The reaction proceeds through a unilateral cleavage of the alkyl-oxygen bond (AAL1 mechanism). The process is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, such as TFA.[6] This enhances the electrophilicity of the carbonyl carbon. Subsequently, the C-O bond between the tert-butyl group and the oxygen atom cleaves to form a relatively stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid.[6][7] The tert-butyl cation is then typically quenched.
Q4: What happens to the tert-butyl cation that is generated during the reaction?
The released tert-butyl carbocation is a reactive electrophile.[8] In the presence of the trifluoroacetate anion, it can be deprotonated to form isobutylene gas.[7][8] Alternatively, it can react with TFA to form tert-butyl trifluoroacetate, which is also a potential alkylating agent.[9] If not properly managed, this cation can lead to unwanted side reactions, particularly the alkylation of any nucleophilic sites on your target molecule or other sensitive functional groups.
Substrate-Specific Challenges: The α-Bromo-β-Keto Moiety
The unique structure of this compound presents challenges beyond standard tert-butyl ester hydrolysis. Understanding the reactivity of the α-bromo ketone functionality is critical for a successful reaction.
Q5: Can the α-bromo ketone degrade under the acidic conditions of the hydrolysis?
While α-bromo ketones are generally more stable under acidic than basic conditions, they are not entirely inert.[3] The acidic environment can catalyze the formation of an enol intermediate.[6][10] While further halogenation is generally slower in acidic media, prolonged exposure to strong acids or elevated temperatures could potentially lead to unforeseen rearrangements or degradation pathways.[1][3] It is therefore crucial to use the mildest effective acidic conditions and to monitor the reaction closely.
Q6: Is decarboxylation of the final product, 3-bromo-2-oxopropanoic acid, a concern?
Yes, this is a significant concern. The product of the hydrolysis is a β-keto acid, which is known to be susceptible to decarboxylation, especially upon heating.[2] The reaction involves the loss of carbon dioxide to yield bromoacetone. While this process is often thermally driven, the presence of a strong acid can facilitate it. It is advisable to conduct the hydrolysis at or below room temperature and to avoid excessive heat during workup and purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment, with step-by-step guidance for resolution.
Problem 1: Incomplete Hydrolysis
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Acid | The deprotection is acid-catalyzed, and an inadequate amount of acid will result in a sluggish or incomplete reaction.[2] | Increase the concentration of TFA. For resistant substrates, using neat TFA (95-100%) can be effective.[2] |
| Inadequate Reaction Time | Some substrates may require longer reaction times for complete conversion. | Extend the reaction time, monitoring progress every hour by TLC or LC-MS until the starting material is consumed.[2][10] |
| Low Temperature | Reactions are typically run at room temperature (20-25°C). Lower temperatures will significantly slow the reaction rate.[2] | Ensure the reaction is running at ambient temperature. Gentle warming (e.g., to 40°C) can be attempted, but with caution due to the potential for decarboxylation of the product.[10] |
| Excess Water | While a small amount of water can act as a scavenger, excessive water can dilute the acid and reduce its efficacy.[2] | Use anhydrous solvents for the reaction setup.[2] |
Problem 2: Formation of Unexpected Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Alkylation by t-Butyl Cation | The tert-butyl cation generated can alkylate nucleophilic sites on your molecule or other sensitive functional groups.[8] | Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or water (typically 2.5-5% v/v).[1][10] |
| Decarboxylation of Product | The β-keto acid product is prone to losing CO₂ to form bromoacetone, especially with heat.[2] | Maintain a low reaction temperature (0°C to room temperature). Avoid heating during workup. |
| Degradation of α-Bromo Ketone | The α-bromo ketone moiety may be unstable to prolonged exposure to strong acid.[3] | Use the minimum effective concentration of acid and reaction time. Consider milder acidic conditions if degradation is significant. |
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for the hydrolysis of this compound.
Experimental Protocols
Protocol 1: Standard TFA-Mediated Hydrolysis
This protocol is suitable for a first attempt at the hydrolysis.
-
Dissolution: Dissolve the this compound in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Acid Addition: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature.
-
Scavenger Addition (Recommended): Add triisopropylsilane (TIS) to the reaction mixture (2.5-5% v/v) to quench the generated tert-butyl cations.[1][10]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure, ensuring the temperature remains low to prevent decarboxylation.
-
Co-evaporate with a solvent like toluene or diethyl ether to remove residual TFA.[1]
-
The crude 3-bromo-2-oxopropanoic acid can then be purified as necessary, for example, by crystallization or chromatography on silica gel, again taking care to avoid heat.
-
Mechanism of Acid-Catalyzed Hydrolysis
Caption: The AAL1 mechanism for the acid-catalyzed hydrolysis of a tert-butyl ester.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. aklectures.com [aklectures.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. [PDF] Hydrolysis of tri-tert-butylaluminum: the first structural characterization of alkylalumoxanes [(R2Al)2O]n and (RAlO)n | Semantic Scholar [semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. brainly.com [brainly.com]
- 8. researchgate.net [researchgate.net]
- 9. ncert.nic.in [ncert.nic.in]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Reactivity of Tert-butyl 3-bromo-2-oxopropanoate
A Guide for Advanced Synthesis Professionals
Welcome to the technical support center for Tert-butyl 3-bromo-2-oxopropanoate. As a Senior Application Scientist, I understand that harnessing the power of complex reagents is paramount to advancing research and development. This molecule, a valuable C3 building block, is prized for its dual electrophilic centers, making it a potent precursor in the synthesis of novel heterocycles and complex organic molecules.
However, its utility is matched by its intricate reactivity. Many users report challenges with competing side reactions, often mischaracterized as simple eliminations, which can derail a synthesis. This guide is designed to provide you with a deep mechanistic understanding and actionable, field-proven strategies to ensure your reactions proceed with high fidelity and yield. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your specific application.
Understanding the Core Challenge: SN2 vs. A Competing Rearrangement
The primary issue encountered with this compound is not a classical E2 elimination, as the molecule lacks the required β-hydrogens for such a pathway. Instead, the competition arises between the desired intermolecular bimolecular nucleophilic substitution (SN2) and a base-induced intramolecular pathway known as the Favorskii Rearrangement .
The outcome of your reaction is dictated by which path is kinetically favored, a balance controlled primarily by your choice of base and reaction conditions.
-
Desired Pathway (SN2): An external nucleophile directly attacks the carbon bearing the bromine (C3), displacing the bromide leaving group in a single, concerted step. This is the ideal route for introducing new functional groups.
-
Competing Pathway (Favorskii Rearrangement): In the presence of a sufficiently strong base, a proton is abstracted from the α-carbon (C3), forming a resonance-stabilized enolate[1][2]. This enolate can then curl back on itself, with the carbanion displacing the bromide in an intramolecular SN2 reaction. This forms a highly strained cyclopropanone intermediate, which subsequently undergoes nucleophilic ring-opening by the base or solvent, leading to a rearranged ester product.
Below is a diagram illustrating these divergent pathways.
Caption: Competing SN2 and Favorskii reaction pathways.
Troubleshooting Guide
This section addresses the most common issues encountered during experimentation in a direct question-and-answer format.
Question 1: My reaction is yielding a rearranged ester instead of my desired substituted product. How do I suppress this side reaction?
Answer: The formation of a rearranged product is the classic signature of the Favorskii rearrangement dominating your reaction. This occurs when the conditions favor proton abstraction from C3 over direct nucleophilic attack. To tip the balance in favor of the SN2 pathway, you must carefully re-evaluate your choice of base and reaction temperature.
Core Strategy: Minimize Basicity, Maximize Nucleophilicity.
-
Switch to a Weaker, Non-Nucleophilic Base: Strong, sterically hindered bases like potassium tert-butoxide (KOtBu) are excellent at deprotonation and will strongly favor the Favorskii pathway[3][4]. Instead, use a mild, non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or a weak inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These bases are sufficient to scavenge the HBr byproduct of the SN2 reaction but are generally not strong enough to efficiently generate the enolate required for the rearrangement.
-
Lower the Reaction Temperature: Enolate formation, like most reactions, is accelerated by heat. By running your reaction at a lower temperature (e.g., 0 °C or even -20 °C), you can significantly slow the rate of the competing Favorskii pathway. The activation energy for the direct SN2 attack is often lower, allowing it to proceed at a reasonable rate even at reduced temperatures.
-
Use the Nucleophile as the Base: If your nucleophile is a primary or secondary amine, it can often serve as both the nucleophile and the base. Using a slight excess (e.g., 2.1 equivalents) can effectively drive the SN2 reaction to completion without the need for a stronger, external base that might trigger the rearrangement.
Question 2: My yield is very low, and I recover mostly unreacted starting material, even after extended reaction times. What is preventing the reaction from proceeding?
Answer: Low conversion points to insufficient activation of either the substrate or the nucleophile. This is a common issue when conditions are too mild in an attempt to prevent the side reactions mentioned above.
Core Strategy: Optimize Activation without Triggering Side Reactions.
-
Solvent Choice is Critical: The SN2 reaction is heavily favored by polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or acetone. These solvents solvate the cation of the nucleophile's salt but leave the anion relatively "naked" and highly reactive. Avoid polar protic solvents like ethanol or water, which can solvate and deactivate the nucleophile through hydrogen bonding.
-
Assess Nucleophile Strength: The SN2 reaction is a bimolecular process; its rate depends on the concentration and reactivity of both the substrate and the nucleophile[5]. If you are using a weak nucleophile (e.g., a neutral alcohol), the reaction rate may be impractically slow. In such cases, you may need to deprotonate the nucleophile first with a suitable base (e.g., NaH for an alcohol) to form the more potent conjugate base (an alkoxide) before introducing it to the substrate at low temperature.
-
Consider a Catalytic Additive: In some cases, adding a catalytic amount of sodium iodide or potassium iodide ("Finkelstein conditions") can accelerate the reaction. The iodide displaces the bromide to form the more reactive iodo-intermediate in situ, which is then more readily displaced by your primary nucleophile.
Question 3: The reaction turns dark, and I'm isolating a complex, intractable mixture. What causes this decomposition?
Answer: this compound is a sensitive molecule. Decomposition is often a result of excessive heat, prolonged exposure to strong bases, or impurities in the starting material.
Core Strategy: Ensure Reagent Quality and Gentle Handling.
-
Check Reagent Purity: The reagent should be stored cold (-10 °C to -20 °C) and under an inert atmosphere (N₂ or Ar). Before use, allow it to warm to room temperature in a desiccator to prevent moisture condensation. Impurities can initiate polymerization or decomposition pathways.
-
Maintain Low Temperatures: As discussed, heat accelerates undesirable side reactions. Maintain the recommended temperature throughout the addition and reaction period.
-
Control Stoichiometry: Adding the base or nucleophile slowly and in a controlled manner to a cooled solution of the substrate can help dissipate any exothermic effects and prevent localized high concentrations that might lead to decomposition.
Troubleshooting Flowchart
For a quick diagnostic guide, please refer to the workflow below.
Caption: A quick diagnostic workflow for common issues.
Frequently Asked Questions (FAQs)
Q: How do I select the best base for my SN2 reaction?
A: The ideal base is one that is strong enough to neutralize the acid byproduct but not so strong that it deprotonates the α-carbon. Steric hindrance is also a key consideration.
| Base/Reagent | Type | pKₐ of Conj. Acid | Favored Pathway | Senior Scientist's Remarks |
| Potassium tert-Butoxide (KOtBu) | Strong, Bulky Base[6] | ~19 | Favorskii / E2 | Avoid. Its high basicity and steric bulk strongly favor proton abstraction over substitution, making it ideal for elimination but poor for this SN2 reaction[3][4]. |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | ~36 | Favorskii | Use with extreme caution. Excellent for deprotonating a weak nucleophile (like an alcohol) before adding the substrate, but direct mixing will favor the Favorskii pathway. |
| Triethylamine (Et₃N) | Weak, Hindered Base | ~10.75 | SN2 | Recommended. A good first choice. It is an effective acid scavenger but is typically not basic enough to cause significant enolization. |
| Potassium Carbonate (K₂CO₃) | Weak, Inorganic Base | ~10.3 | SN2 | Highly Recommended. An excellent, mild, and inexpensive choice. Its heterogeneous nature in many organic solvents can also help moderate reactivity. |
| Primary/Secondary Amines | Nucleophile & Base | ~10-11 | SN2 | Application-dependent. If the amine is your desired nucleophile, using it in slight excess (2.1 eq.) is a very clean and effective method. |
Q: What are the ideal storage and handling conditions for this compound?
A: This reagent is sensitive to moisture, heat, and light. It should be stored in an airtight container in a freezer (-10 to -20 °C). Before use, allow the sealed container to warm to ambient temperature inside a desiccator to prevent water condensation on the cold surface, which can introduce moisture and lead to hydrolysis. Handle under an inert atmosphere (nitrogen or argon) whenever possible.
Optimized Protocol: General Procedure for SN2 Displacement
This protocol provides a robust starting point for reacting this compound with a generic nucleophile (H-Nu), optimized to favor the SN2 pathway.
Materials:
-
This compound (1.0 eq.)
-
Nucleophile (H-Nu) (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq.)
-
Acetonitrile (MeCN), anhydrous
-
Reaction vessel, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Vessel Preparation: Under an inert atmosphere, add the finely powdered potassium carbonate (1.5 eq.) and the nucleophile (1.1 eq.) to a flame-dried reaction vessel containing anhydrous acetonitrile.
-
Scientist's Note: Using a mild, heterogeneous base like K₂CO₃ is key. Ensuring it is finely powdered maximizes its surface area and effectiveness as an acid scavenger.
-
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath. Vigorous stirring is essential to maintain a fine suspension.
-
Substrate Addition: Dissolve the this compound (1.0 eq.) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled, stirring suspension over 15-20 minutes.
-
Scientist's Note: Slow, dropwise addition prevents any potential exotherm and minimizes the instantaneous concentration of the substrate, which helps suppress side reactions like self-condensation.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours). If the reaction is sluggish, the temperature can be allowed to slowly warm to room temperature.
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Rinse the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining salts or water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
This guide provides a framework for success. Remember that every substrate and nucleophile pairing is unique, and empirical optimization based on these core principles will always yield the best results.
References
Technical Support Center: Purification of Products from Tert-butyl 3-bromo-2-oxopropanoate Reactions
Welcome to the technical support center for navigating the purification challenges associated with reactions of tert-butyl 3-bromo-2-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining high-purity products from this versatile reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and validate your results with confidence.
Introduction to the Chemistry of this compound
This compound is a valuable building block in organic synthesis, particularly for the construction of various heterocyclic scaffolds. Its bifunctional nature, possessing both an α-haloketone and a tert-butyl ester, allows for a range of chemical transformations. However, these same features can introduce specific challenges during product purification. The bulky tert-butyl group can influence solubility and crystallinity, while the reactive bromine and keto-ester functionalities can lead to side reactions and impurities that require targeted purification strategies.
This guide will focus on the most common application of this compound: the Hantzsch thiazole synthesis and related cyclocondensation reactions.
Core Purification Challenges & Strategies
The primary challenge in purifying products from reactions involving this compound is the separation of the desired product from unreacted starting materials, reaction byproducts, and decomposition products. The choice of purification strategy is dictated by the physicochemical properties of the target molecule, such as its polarity, solubility, and crystallinity.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis reaction using this compound and thiourea resulted in a sticky solid after pouring the reaction mixture into water. How can I obtain a crystalline product?
A1: This is a common issue often caused by residual solvent, unreacted starting materials, or the formation of amorphous product. Here's a systematic approach to troubleshoot this:
-
Ensure Complete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting materials. Incomplete reactions are a major source of impurities that can hinder crystallization.
-
Optimize the Quenching and Precipitation:
-
Ice-Cold Water: Pouring the reaction mixture over crushed ice or into vigorously stirred ice-cold water is a standard procedure.[1] The rapid temperature drop can promote the precipitation of the product.
-
Neutralization: The initial product of the Hantzsch synthesis is often the hydrobromide salt of the aminothiazole, which can be soluble. Neutralization with a weak base like sodium bicarbonate or sodium carbonate solution is crucial to deprotonate the thiazole and induce precipitation of the neutral, less soluble form.
-
-
Recrystallization: If direct precipitation yields an oil or sticky solid, purification by recrystallization is the next logical step. A common and effective solvent system for 2-amino-4-thiazolecarboxylate derivatives is ethanol or an ethanol/water mixture.[2]
Experimental Protocol: Recrystallization of tert-butyl 2-amino-4-thiazolecarboxylate
-
Dissolution: Transfer the crude, sticky solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the solid. If it doesn't fully dissolve, add more hot ethanol portion-wise until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Q2: I'm observing a significant amount of unreacted this compound in my crude product after purification by precipitation. What is the best way to remove it?
A2: Unreacted this compound is a relatively nonpolar impurity. If your desired product has significantly different polarity, flash column chromatography is the most effective method for separation.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for many thiazole derivatives is a mixture of hexanes and ethyl acetate. The goal is to find a solvent system where your product has an Rf value between 0.2 and 0.4, and the unreacted starting material has a significantly different Rf.
-
Column Packing: Ensure the silica gel column is packed properly to avoid channeling, which can lead to poor separation.
Q3: My reaction involves an N-substituted thiourea, and the resulting 2-(N-arylamino)-thiazole is difficult to separate from the starting thiourea. What purification strategy should I employ?
A3: N-substituted thioureas can have polarities similar to the resulting thiazole products, making separation by simple precipitation challenging. In such cases, a multi-step purification approach is often necessary.
-
Aqueous Wash: After the reaction, perform an aqueous workup. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove any basic impurities. Follow this with a wash with saturated sodium bicarbonate solution to remove any acidic byproducts and then a brine wash.
-
Flash Column Chromatography: This is typically the most effective method for separating the product from the starting thiourea. Careful selection of the eluent system based on TLC analysis is critical.
-
Recrystallization: After chromatography, recrystallization can be used to obtain a highly pure product.
Q4: Are there any "purification-free" methods for reactions involving this compound?
A4: While truly "purification-free" reactions are rare, some protocols are designed to yield products of high purity with minimal workup. For the Hantzsch thiazole synthesis, high-speed, catalyst-free reactions in polar solvents at ambient temperature have been reported to afford thiazoles in excellent yields and high purity, often requiring only simple filtration.[3] However, the success of these methods is highly substrate-dependent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield of Purified Product | - Incomplete reaction.- Product loss during workup/purification.- Decomposition of starting material or product. | - Monitor reaction progress: Use TLC or LC-MS to ensure the reaction has gone to completion before workup.- Optimize extraction: Ensure the correct pH for aqueous extractions to prevent product loss. Back-extract the aqueous layers to recover any dissolved product.- Gentle solvent removal: Use a rotary evaporator at a moderate temperature to avoid decomposition of thermally sensitive products.- Check stability: this compound can be unstable; ensure it is stored correctly and used promptly. |
| Product is an Oil and Won't Crystallize | - Presence of impurities.- Product is inherently an oil at room temperature.- Supersaturation or too rapid cooling during recrystallization. | - Purify further: Use flash column chromatography to remove impurities before attempting recrystallization.- Trituration: Try dissolving the oil in a small amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Stirring may induce precipitation.- Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface to create nucleation sites for crystal growth.- Seed crystals: If you have a small amount of pure crystalline product, add a tiny crystal to the supersaturated solution to induce crystallization. |
| Multiple Spots on TLC of the Purified Product | - Co-elution of impurities during chromatography.- Decomposition of the product on the silica gel plate. | - Optimize chromatography: Use a shallower solvent gradient or a different solvent system. Consider using a different stationary phase (e.g., alumina).- Check for on-plate decomposition: Spot the TLC plate and elute it immediately. If the impurity spots are less intense, your compound may be degrading on the silica. Adding a small amount of triethylamine to the eluent can sometimes mitigate this for basic compounds. |
| Broad Peaks in NMR of the Purified Product | - Residual paramagnetic impurities (e.g., copper salts if a catalyst was used).- Presence of rotamers or tautomers. | - Remove metal impurities: Filter the product solution through a plug of Celite® or silica gel. Washing with a solution of a chelating agent like EDTA can also be effective.- Variable temperature NMR: Acquire NMR spectra at different temperatures. If the peaks sharpen at higher temperatures, it is likely due to conformational exchange or tautomerism. |
Visualization of the Purification Workflow
The following diagram illustrates a typical workflow for the purification of a thiazole derivative synthesized from this compound.
Logical Relationship of Purification Choices
The decision-making process for purification can be visualized as follows:
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
Technical Support Center: Crystallization & Purification of Tert-butyl 3-bromo-2-oxopropanoate Derivatives
Welcome to the technical support center for purifying compounds derived from tert-butyl 3-bromo-2-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Synthesizing novel molecules from this reagent presents unique purification challenges due to the inherent reactivity of the α-bromo ketone moiety and the steric influence of the tert-butyl group.[1][2] This resource provides in-depth, field-proven insights through troubleshooting guides and FAQs to navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and fundamental questions encountered during the crystallization of derivatives synthesized from this compound.
Q1: What are the first steps I should take to develop a crystallization protocol for my novel compound?
A: The initial and most critical step is systematic solvent screening on a small scale (5-10 mg). The goal is to identify a solvent or solvent system where your compound exhibits high solubility when hot and low solubility when cold.[3][4]
-
The Principle of "Like Dissolves Like": Given that derivatives from this compound typically contain polar α-keto ester functionalities, begin with moderately polar to polar solvents.[5][6]
-
Screening Procedure:
-
Place a few milligrams of your crude solid into a small test tube.
-
Add a few drops of a single solvent. If the compound dissolves immediately at room temperature, the solvent is too good; reject it.[4][5]
-
If it doesn't dissolve, heat the mixture gently. If the compound dissolves upon heating and then precipitates upon cooling, you have found a potentially suitable single solvent.[4][5]
-
If no single solvent is ideal, test solvent pairs. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" or "anti-solvent" (in which it is insoluble) at an elevated temperature until the solution becomes persistently cloudy. The two solvents must be miscible.[4]
-
Q2: My compound is an α-bromo ketone derivative and seems to decompose during purification. What are the best practices?
A: This is a critical issue. α-bromo ketones are often unstable and susceptible to decomposition, particularly through hydrolysis or base-catalyzed dehydrobromination.[7]
-
Prioritize Recrystallization Over Chromatography: Silica gel chromatography can be problematic as the slightly acidic nature of silica can promote decomposition, and the extended time on the column increases this risk. Recrystallization is often faster and gentler.[7]
-
Avoid Basic Conditions: During aqueous workups, avoid basic washes (e.g., sodium bicarbonate solution) if your compound is sensitive. Use cold, neutral water for any necessary washes and work quickly.
-
Immediate Use: The most reliable strategy for highly unstable α-bromo ketones is to use the crude material immediately in the subsequent synthetic step, if the protocol allows.[7]
-
Excess Bromine Removal: If your crude product is contaminated with elemental bromine from the reaction, you can wash the crude solid with a cold 10% sodium thiosulfate solution to quench it before proceeding with crystallization.[8]
Q3: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[9] This typically happens for two main reasons:
-
The boiling point of the solvent is higher than the melting point of your compound (or its melting point is significantly depressed by impurities).[9]
-
The solution is supersaturated to a very high degree, causing the compound to come out of solution too rapidly at a temperature above its melting point.[10]
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to reduce the saturation level.[10][11]
-
Slow Cooling: Allow the solution to cool much more slowly. A slower cooling rate is the most effective way to prevent oiling out.[9]
-
Change Solvents: Select a solvent or solvent pair with a lower boiling point.
-
Pre-Purification: Significant amounts of impurities are a common cause. If oiling persists, consider a preliminary purification step (e.g., a quick filtration through a silica plug) to remove the impurities that are depressing the melting point.[10]
Q4: No crystals are forming, even after my solution has cooled completely. What should I do?
A: A lack of crystal formation usually indicates that the solution is not sufficiently saturated.
Inducement Techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9][10]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. A seed crystal acts as a template for further crystallization.[9]
-
Reduce Solvent Volume: The most common reason for failure is using too much solvent.[10] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[9][10]
-
Drastic Cooling: If room temperature cooling fails, try placing the flask in an ice bath to further decrease the compound's solubility.
Q5: My crystallization is happening way too fast and I'm getting a fine powder. Why is this a problem and how do I slow it down?
A: Rapid crystallization, or "crashing out," is undesirable because impurities can become trapped within the rapidly forming crystal lattice, which negates the purification purpose of the technique.[10] An ideal crystallization process occurs over a period of 15-20 minutes or longer.[10]
Methods to Slow Crystal Growth:
-
Add More Solvent: The solution is likely too concentrated. Reheat the flask to redissolve the solid, add a bit more solvent (1-2 mL at a time), and then allow it to cool slowly again. This will keep the compound in solution longer as it cools.[10]
-
Slower Cooling: Insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature) to slow the rate of cooling.
-
Use a Larger Flask: A shallow pool of solvent has a high surface area-to-volume ratio, leading to rapid cooling. Ensure the solvent level is at least 1-2 cm high in the flask.[10]
Section 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used.[10] 2. Solution is not saturated. | 1. Evaporate a portion of the solvent and re-cool.[9] 2. Scratch the inner surface of the flask with a glass rod.[10] 3. Add a seed crystal.[9] |
| "Oiling Out" | 1. Compound's melting point is lower than the solution temperature.[11] 2. High concentration of impurities.[10] 3. Cooling is too rapid. | 1. Reheat to dissolve the oil, add more solvent, and cool slowly.[10][11] 2. Use a solvent with a lower boiling point. 3. Perform a pre-purification step to remove impurities. |
| Rapid Crystallization | 1. Solution is too concentrated (supersaturated). 2. Cooling is too fast.[10] | 1. Reheat, add more solvent, and re-cool.[10] 2. Insulate the flask to ensure slow cooling. |
| Poor Crystal Quality | 1. Nucleation rate is too high. 2. Presence of impurities. | 1. Decrease the level of supersaturation (use more solvent or cool more slowly).[11] 2. Ensure starting material purity is as high as possible. |
| Low Yield | 1. Too much solvent was used.[11] 2. Crystals were filtered before crystallization was complete. | 1. Concentrate the mother liquor to recover more compound.[11] 2. Ensure the solution is cooled sufficiently and for an adequate amount of time. |
| Colored Crystals | 1. Colored impurities are present in the crude material. | 1. Before crystallization, dissolve the compound in hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal before cooling.[6] |
Section 3: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most common method when a suitable single solvent has been identified.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.[6] Causality: Using the minimum amount of solvent is crucial for maximizing yield, as some product will always remain in the mother liquor.[12]
-
Hot Filtration (Optional): If insoluble impurities are present or if decolorizing charcoal was used, perform a hot gravity filtration into a pre-warmed flask to remove them. Causality: Pre-warming the funnel and receiving flask prevents premature crystallization of the product during filtration.[5]
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Large, pure crystals are favored by slow cooling. Once at room temperature, cooling may be continued in an ice bath to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining impurities from the crystal surfaces.[3] Causality: The solvent must be cold to avoid dissolving a significant amount of the purified product.[12]
-
Drying: Keep the vacuum on to pull air through the crystals to help them dry. For final drying, transfer the crystals to a watch glass or use a vacuum oven.[3]
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is ideal when no single solvent has the desired temperature-dependent solubility profile.
-
Dissolution: Dissolve the crude solid in the minimum amount of a hot "good" solvent (one in which it is very soluble).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" or "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy. This point of cloudiness is the saturation point.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by an ice bath, as described in the single-solvent method.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using the ice-cold solvent mixture for the wash.
Section 4: Visual Workflows
Caption: Troubleshooting workflow for a failed crystallization.
Section 5: Data Tables
Table 1: Common Solvents for Crystallization of Polar Organic Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes & Common Pairs |
| Water | 100 | High | Excellent for polar compounds, but can be difficult to remove. Often used with Ethanol or Acetone.[13][14] |
| Ethanol | 78 | High | A very common and effective general-purpose solvent for moderately polar compounds.[14] |
| Methanol | 65 | High | Similar to ethanol but more volatile. Good solvent power. |
| Acetonitrile | 82 | High | Good for compounds containing nitriles or amides. Often used for purifying bromination reaction products.[8] |
| Ethyl Acetate | 77 | Medium | Excellent general-purpose solvent, especially for esters and ketones.[14] Often paired with Hexanes. |
| Acetone | 56 | Medium | Good solvent power but low boiling point limits the effective temperature range. Paired with Hexanes.[13] |
| Dichloromethane (DCM) | 40 | Medium | Volatile, dissolves a wide range of compounds. Its low boiling point can be a disadvantage.[15] |
| Hexanes / Heptane | 69 / 98 | Low | Nonpolar. Primarily used as the anti-solvent (poor solvent) in a pair with a more polar solvent like Ethyl Acetate or Acetone.[13] |
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 16754-73-7: this compound [cymitquimica.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. unifr.ch [unifr.ch]
Technical Support Center: Troubleshooting Byproduct Formation in Reactions of Tert-butyl 3-bromo-2-oxopropanoate by NMR Spectroscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 3-bromo-2-oxopropanoate. This guide is designed to help you identify common byproducts in your reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. As an α-halo-β-ketoester, this reagent is highly versatile but can participate in several competing reaction pathways. Understanding these potential side reactions is crucial for optimizing your synthetic protocols and ensuring the purity of your target molecules.
This guide moves beyond simple procedural lists to explain the chemical logic behind byproduct formation and the rationale for the troubleshooting steps provided.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My ¹H NMR spectrum shows a large, unexpected singlet at ~1.5 ppm. Is my starting material degrading?
Answer: Not necessarily. This is one of the most common observations when working with this reagent. The signal you are likely observing is the intact tert-butyl group of your starting material or a byproduct still containing this moiety.
-
Causality & Expertise: The tert-butyl group consists of nine chemically equivalent protons, which results in a strong, sharp singlet in the ¹H NMR spectrum.[1] Its characteristic chemical shift is typically between 1.0 and 2.0 ppm.[1] The presence of this signal alone does not indicate degradation, but its integration relative to other signals is key. If the integration of this peak is significantly higher than expected compared to your product signals, it indicates a substantial amount of a tert-butyl-containing species remains.
-
Troubleshooting Steps:
-
Confirm Starting Material: Compare the spectrum to a reference spectrum of pure this compound. The key signals to look for are the singlet for the -CH₂Br group (typically ~4.4-4.6 ppm) and the tert-butyl singlet (~1.5 ppm).
-
Check Reaction Conversion: Integrate the tert-butyl signal against a known product peak. This ratio will give you a quantitative measure of conversion and help determine if the reaction has gone to completion. In-situ reaction monitoring by NMR can be an effective way to track this over time.[2]
-
Question 2: I've lost the -CH₂Br signal and a new peak has appeared around 4.0-4.2 ppm. What is this new species?
Answer: This spectral change strongly suggests hydrolysis of the carbon-bromine bond to form the corresponding α-hydroxy byproduct, tert-butyl 3-hydroxy-2-oxopropanoate.
-
Chemical Rationale: The α-carbon is electrophilic, and in the presence of nucleophilic water (which can be present as a reagent or as a trace impurity in your solvents), an Sₙ1 or Sₙ2 reaction can occur, substituting the bromide with a hydroxyl group.[3][4][5][6][7] The hydrolysis of a similar compound, tert-butyl bromide, proceeds readily to form tert-butanol.[3][4][5][6][7] The newly formed -CH₂OH protons are in a different chemical environment and will resonate at a different chemical shift, typically upfield from the starting bromide.
-
Workflow for Identification:
-
D₂O Exchange: To confirm the presence of an -OH group, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. Protons on heteroatoms (like -OH) are exchangeable and will be replaced by deuterium, causing the peak to broaden significantly or disappear entirely.[8]
-
Mass Spectrometry: Obtain a mass spectrum of your crude reaction mixture. Look for a mass corresponding to the hydrolyzed product (C₇H₁₂O₄, MW: 160.17).
-
Visualizing Potential Reaction Pathways
The following diagram illustrates the primary side-reaction pathways originating from this compound that can lead to common byproducts.
Caption: Major side-reaction pathways for this compound.
Question 3: My NMR indicates the complete loss of the tert-butyl ester group, and I see signals for a simple ketone. What process has occurred?
Answer: This is a classic signature of ester hydrolysis followed by decarboxylation. This is a very common reaction for β-ketoesters.[9]
-
Mechanistic Explanation: The reaction likely proceeds in two steps:
-
Ester Hydrolysis: First, the tert-butyl ester is hydrolyzed under acidic or basic conditions to form the corresponding β-keto carboxylic acid.[9]
-
Decarboxylation: The resulting β-keto acid is thermally unstable. Upon gentle heating, it readily loses carbon dioxide (CO₂) through a cyclic pericyclic transition state to yield an enol, which then tautomerizes to the more stable ketone.[10][11] If your starting material was first hydrolyzed to tert-butyl 3-hydroxy-2-oxopropanoate, the final ketone product would be 1-hydroxyacetone.
-
-
Troubleshooting & Confirmation:
-
Analyze the Aliphatic Region: Look for the characteristic signals of the final ketone product. For 1-hydroxyacetone, you would expect a singlet for the methyl group (~2.2 ppm) and a singlet for the methylene group (~4.3 ppm).
-
Monitor Headspace by GC-MS: If the reaction is performed in a sealed vessel, the headspace can be analyzed by GC-MS to detect the evolution of CO₂ and isobutylene (from the breakdown of the tert-butyl group under acidic conditions).
-
Control Reaction Temperature: Decarboxylation is often promoted by heat.[10] If this byproduct is undesired, consider running your reaction at a lower temperature.
-
Question 4: The reaction is messy, and my NMR shows multiple complex signals. Mass spectrometry suggests the product is an isomer of my starting material. What could be happening?
Answer: You may be observing byproducts from a Favorskii rearrangement. This is a well-known reaction of α-halo ketones in the presence of a base.[12][13][14]
-
Expert Insight: The Favorskii rearrangement involves the formation of a cyclopropanone intermediate after treatment with a base.[12][14] This strained intermediate is then attacked by a nucleophile (like an alkoxide or hydroxide), leading to ring-opening and the formation of a rearranged carboxylic acid derivative (e.g., an ester or acid).[12] For your acyclic substrate, this would result in a rearranged ester isomer.
-
Identification Strategy:
-
2D NMR Spectroscopy: The structural complexity of rearrangement products makes 1D NMR interpretation difficult. Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, which are essential for elucidating the new isomeric structure.
-
Vary the Base: The choice of base can influence the propensity for this rearrangement. If this pathway is problematic, screen alternative, non-nucleophilic, or sterically hindered bases.
-
Question 5: My spectrum has small, sharp peaks that don't seem related to my reaction (e.g., 7.26, 2.50, 2.05, 1.55 ppm). What are they?
Answer: These are very likely residual signals from common laboratory solvents or impurities. It is crucial to distinguish these from actual reaction-related signals.
-
Trustworthy Data: Always check your deuterated solvent's purity and be aware of the solvents used during your reaction workup.
-
CDCl₃: A residual proton signal appears at ~7.26 ppm.[15]
-
DMSO-d₆: Residual protons are found at ~2.50 ppm.[16]
-
Acetone-d₆: A residual signal is present at ~2.05 ppm.[17]
-
Water (H₂O/HDO): The chemical shift of water is highly variable depending on the solvent, concentration, and temperature, but it often appears as a broad singlet anywhere from 1.5 to 5.0 ppm.[17][18][19]
-
Acetone/Ethyl Acetate: These are common workup solvents and can be difficult to remove completely under vacuum. Acetone appears as a singlet at ~2.17 ppm and ethyl acetate has signals at ~1.26, 2.05, and 4.12 ppm in CDCl₃.[20][21]
-
Data Summary: Expected NMR Chemical Shifts
This table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its potential byproducts in CDCl₃. Note that actual shifts can vary based on concentration and solvent.
| Compound Name | Structure Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Starting Material | -C(O)CH₂Br | ~ 4.5 (s, 2H) | ~ 35 (CH₂) |
| This compound | -C(CH₃)₃ | ~ 1.5 (s, 9H) | ~ 28 (CH₃), ~84 (C) |
| -C=O | - | ~ 185 (keto), ~160 (ester) | |
| Hydrolysis Product | -C(O)CH₂OH | ~ 4.2 (s, 2H) | ~ 65 (CH₂) |
| tert-Butyl 3-hydroxy-2-oxopropanoate | -C(CH₃)₃ | ~ 1.5 (s, 9H) | ~ 28 (CH₃), ~84 (C) |
| -OH | variable (broad s, 1H) | - | |
| Decarboxylation Product | CH₃C(O)- | ~ 2.2 (s, 3H) | ~ 25 (CH₃) |
| 1-Hydroxyacetone | -CH₂OH | ~ 4.3 (s, 2H) | ~ 68 (CH₂) |
| -OH | variable (broad s, 1H) | - |
Experimental Protocols & Troubleshooting Workflow
Protocol: NMR Sample Preparation for Byproduct Analysis
-
Aliquot Collection: Carefully take a representative aliquot (~5-10 mg of crude material) from your reaction mixture after workup.
-
Solvent Selection: Dissolve the aliquot in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the chosen solvent does not have residual peaks that overlap with key signals of your expected products or byproducts.[8]
-
Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Acquisition: Acquire a standard ¹H NMR spectrum. If the spectrum is complex or ambiguous, proceed with acquiring ¹³C, DEPT, COSY, and HSQC spectra as needed.
Troubleshooting Logic Flowchart
This diagram provides a systematic workflow for identifying byproducts based on initial ¹H NMR observations.
Caption: Logical workflow for troubleshooting byproduct identification by ¹H NMR.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. brainly.com [brainly.com]
- 4. Solved Hydrolysis of 2-bromo-2-methylpropane (tert-butyl | Chegg.com [chegg.com]
- 5. Solved Hydrolysis of 2-bromo-2-methylpropane (tert-butyl | Chegg.com [chegg.com]
- 6. Hydrolysis of 2 bromo 2 methylpropane (tert butyl bromide) yields 2 methy.. [askfilo.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. aklectures.com [aklectures.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.washington.edu [chem.washington.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. scs.illinois.edu [scs.illinois.edu]
Navigating the Nuances of Solvent Choice for Tert-butyl 3-bromo-2-oxopropanoate: A Technical Support Guide
For Immediate Release
Welcome to the Technical Support Center for Tert-butyl 3-bromo-2-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing reactions involving this versatile reagent. As Senior Application Scientists, we understand that solvent choice is not merely about dissolving reactants; it's a critical parameter that dictates reaction pathways, influences yields, and determines the purity of your products.[1][2] This document will serve as your comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the impact of solvents on the reactivity of this compound.
Troubleshooting Guide: From Low Yields to Unexpected Byproducts
This section addresses specific problems you may encounter during your experiments, with a focus on how solvent selection can be the key to resolving them.
Issue 1: Low Yield in Nucleophilic Substitution (Sₙ2) Reactions
Question: I am performing an Sₙ2 reaction with this compound and a moderately basic nucleophile, but my yields are consistently low. I've confirmed the quality of my starting materials. What solvent-related factors could be at play?
Answer: Low yields in Sₙ2 reactions involving α-haloketones like this compound are frequently traced back to suboptimal solvent choice. The key is to enhance the nucleophilicity of your attacking species while ensuring the stability of the electrophile.
Root Causes & Solutions:
-
Protic Solvents are Inhibiting Your Nucleophile: Polar protic solvents such as water, methanol, and ethanol can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that significantly reduces their reactivity.[3][4] This caging effect is more pronounced for smaller, more basic nucleophiles.
-
Solution: Switch to a polar aprotic solvent . Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices.[3][5][6] They can solvate the counter-cation of your nucleophile, leaving the nucleophile "naked" and highly reactive.[5] For instance, the rate of an Sₙ2 reaction can be up to 500 times faster in acetone compared to methanol.[3][6]
-
-
Insufficient Polarity to Support the Transition State: While nonpolar solvents won't cage your nucleophile, they may not be polar enough to stabilize the charge separation in the Sₙ2 transition state, leading to a slower reaction rate.
-
Competing Elimination (E2) Reactions: While less common with primary bromides, the presence of a strong, sterically hindered base can promote the E2 elimination of HBr, leading to an unsaturated byproduct.
-
Solution: If elimination is a concern, ensure your nucleophile is a weaker base. Additionally, using a polar aprotic solvent and maintaining lower reaction temperatures will favor the Sₙ2 pathway.[9]
-
Issue 2: Formation of an Unexpected Enolate-Derived Byproduct
Question: I'm observing a significant amount of a byproduct that appears to result from the reaction of my nucleophile at the carbonyl carbon, or from self-condensation. How can I direct the reactivity to the desired C-Br bond?
Answer: this compound has two primary electrophilic sites: the carbon bearing the bromine and the carbonyl carbon. Additionally, the α-proton is acidic and can be removed to form an enolate, which can then act as a nucleophile. Solvent choice plays a crucial role in modulating the reactivity of these different sites.
Root Causes & Solutions:
-
Solvent-Mediated Enolate Formation: In the presence of a base, even a relatively weak one, an enolate can form. In certain solvents, this enolate can be highly reactive and lead to self-condensation or other undesired side reactions.
-
Solution: The choice of solvent can influence the C- versus O-alkylation of enolates.[5] Weakly coordinating solvents like Tetrahydrofuran (THF) tend to favor C-alkylation, while strongly coordinating solvents like DMSO or HMPA can favor O-alkylation.[10] To minimize enolate-related side reactions, consider using a less basic nucleophile if possible and a solvent that does not promote enolization. Adding the base slowly at a low temperature can also help control this side reaction.
-
-
Solvent Stabilizing Undesired Intermediates: Certain solvents might stabilize intermediates that lead to byproducts.
-
Solution: Carefully consider the potential intermediates in your reaction. If a charged intermediate is leading to a byproduct, switching to a less polar solvent might disfavor its formation. Conversely, if the desired reaction proceeds through a charged intermediate, a more polar solvent would be beneficial.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and reactivity of this compound.
Q1: What is the general stability of this compound in different types of solvents?
A1: this compound is a reactive molecule and should be handled with care. Its stability is solvent-dependent:
-
Aprotic Solvents (e.g., Dichloromethane, THF, Toluene): It is generally stable in dry aprotic solvents for typical reaction times. However, prolonged storage in solution is not recommended.
-
Protic Solvents (e.g., Methanol, Water): In protic solvents, there is a risk of solvolysis, where the solvent itself acts as a nucleophile, leading to the formation of a methoxy or hydroxy substituted product. This is generally slow at room temperature but can become significant at elevated temperatures.
-
Stability to Bases and Acids: The tert-butyl ester group is sensitive to strong acids and can be cleaved.[11][12] While more stable to bases, strong basic conditions, especially at higher temperatures, can lead to hydrolysis or promote elimination and enolate-driven side reactions.[9]
Q2: How does solvent polarity affect the rate of reaction with this compound?
A2: Solvent polarity, quantified by the dielectric constant, has a significant impact on reaction rates.[7] For Sₙ2 reactions, which are common for this reagent, polar aprotic solvents are generally optimal.[3][6] They are polar enough to dissolve the reactants and stabilize the transition state but do not hydrogen bond with and deactivate the nucleophile.[1][3]
Q3: Can I use a nonpolar solvent for my reaction?
A3: While a nonpolar solvent like hexane or toluene would not deactivate your nucleophile through hydrogen bonding, it may not be suitable for several reasons. Firstly, the starting material and many nucleophiles have poor solubility in nonpolar solvents. Secondly, nonpolar solvents are not effective at stabilizing the charged transition state of an Sₙ2 reaction, which can lead to very slow reaction rates.[2]
Q4: Are there any specific safety precautions I should take when working with this compound and different solvents?
A4: Yes. This compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). When choosing a solvent, always consider its flammability, toxicity, and potential for peroxide formation (e.g., THF, diethyl ether). Ensure that all solvents are appropriately dried and degassed, as water and oxygen can interfere with many reactions.[13]
Data & Protocols
Table 1: Properties of Common Solvents and Their Impact on Sₙ2 Reactions
| Solvent | Dielectric Constant (ε)[14][15][16] | Type[17] | Impact on Sₙ2 Reactions with Anionic Nucleophiles |
| Hexane | 1.9[16] | Nonpolar Aprotic | Very slow reaction rate due to poor stabilization of the transition state. |
| Toluene | 2.4[16] | Nonpolar Aprotic | Slow reaction rate; may be suitable for some less polar reactants. |
| Diethyl Ether | 4.3[16] | Borderline Aprotic | Moderate rate; solubility can be an issue. |
| Tetrahydrofuran (THF) | 7.6[16] | Polar Aprotic | Good general-purpose solvent; moderate rate. |
| Dichloromethane (DCM) | 9.1[17] | Polar Aprotic | Good solvent; moderate to fast reaction rate. |
| Acetone | 21[17] | Polar Aprotic | Fast reaction rate. |
| Acetonitrile (MeCN) | 37.5[16][17] | Polar Aprotic | Very fast reaction rate. |
| Dimethylformamide (DMF) | 38[17] | Polar Aprotic | Very fast reaction rate. |
| Dimethyl Sulfoxide (DMSO) | 47[17] | Polar Aprotic | Very fast reaction rate. |
| Methanol | 33[16] | Polar Protic | Slow reaction rate due to nucleophile solvation (caging).[3] |
| Water | 80[16] | Polar Protic | Very slow reaction rate due to strong nucleophile solvation.[3] |
Experimental Protocol: General Procedure for Sₙ2 Reaction with an Amine Nucleophile
This protocol provides a general starting point for the alkylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine nucleophile
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.0-3.0 equivalents).
-
Add this compound (1.1-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) and monitor the progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Impact of Solvent Choice
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Solvent caging effect on nucleophile reactivity.
Caption: Impact of solvent polarity on Sₙ2 transition state energy.
References
- 1. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 15. scribd.com [scribd.com]
- 16. Solvent Physical Properties [people.chem.umass.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Unveiling the Halogen: A Comparative Guide to the Reactivity of α-Bromo vs. α-Chloro Ketones in Synthesis
<COMPARATIVE GUIDE >
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The α-Halo Ketone, a Versatile Synthetic Intermediate
α-Halo ketones are a cornerstone class of bifunctional molecules in organic synthesis, prized for their dual electrophilic sites at the carbonyl carbon and the halogen-bearing α-carbon.[1] This unique electronic arrangement makes them powerful precursors for a vast array of molecular architectures, including heterocycles, epoxides, and rearranged carboxylic acid derivatives.[2] The reactivity of these compounds is significantly amplified compared to simple alkyl halides, an effect driven by the potent electron-withdrawing nature of the adjacent carbonyl group. This inductive effect polarizes the carbon-halogen (C-X) bond, rendering the α-carbon exceptionally susceptible to nucleophilic attack.[1][2]
While a range of halogens can be employed, synthetic chemists most frequently face a choice between α-chloro and α-bromo ketones. This guide provides an in-depth comparison of their reactivity, grounded in fundamental chemical principles and supported by experimental evidence. We will explore how the subtle yet significant differences between chlorine and bromine influence reaction rates, yields, and even mechanistic pathways in critical synthetic transformations, empowering researchers to make more informed decisions in experimental design.
Fundamental Principles Governing Reactivity
The observed differences in reactivity between α-bromo and α-chloro ketones are not arbitrary; they are dictated by fundamental physicochemical properties of the carbon-halogen bond. Two primary factors are at play: bond strength and leaving group ability .
-
Carbon-Halogen Bond Strength: The strength of the C-X bond decreases down the halogen group. The C-Cl bond (average bond energy ~328 kJ/mol) is significantly stronger than the C-Br bond (~276 kJ/mol).[3] A weaker bond requires less energy to break, meaning the C-Br bond is more readily cleaved during a substitution reaction.[4][5]
-
Leaving Group Ability: A good leaving group is a species that is stable on its own after detaching from the substrate. This stability is often correlated with the pKa of its conjugate acid (HX). The conjugate acids of the halide ions, the hydrohalic acids, are all strong acids. However, their strength increases down the group (pKa of HBr ≈ -9, pKa of HCl ≈ -7). This means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is therefore more stable on its own.[6] Consequently, bromide is a better leaving group than chloride.[5][6]
In concert, the weaker C-Br bond and the superior stability of the bromide anion make α-bromo ketones generally more reactive than their α-chloro counterparts in reactions where the C-X bond is broken in the rate-determining step, such as S_N2 reactions. [7]
Comparative Reactivity in Key Synthetic Transformations
The theoretical principles outlined above manifest clearly in practical laboratory applications. The choice between an α-bromo or α-chloro ketone can profoundly affect reaction efficiency and product distribution.
Nucleophilic Substitution (S_N2) Reactions
In bimolecular nucleophilic substitution (S_N2) reactions, the nucleophile attacks the α-carbon, displacing the halide in a single, concerted step.[8] Due to the factors discussed above, α-bromo ketones consistently outperform α-chloro ketones in these transformations.
The enhanced reactivity of α-bromo ketones leads to:
-
Faster Reaction Rates: The weaker C-Br bond and better leaving group ability of bromide accelerate the substitution.
-
Milder Reaction Conditions: Reactions often proceed at lower temperatures and may require less forcing conditions.
-
Higher Yields: Faster, cleaner reactions often translate to improved product yields with fewer side products.
A classic example is the synthesis of α,β-epoxy ketones (a type of Darzens reaction), where an enolate attacks the α-carbon of the halo ketone.[9] While both substrates can be used, α-bromo ketones typically provide the desired epoxide in higher yield and under milder conditions.
The Favorskii Rearrangement
The Favorskii rearrangement is a powerful method for converting α-halo ketones into carboxylic acid derivatives, often with an accompanying ring contraction in cyclic systems.[7][10][11][12] The mechanism typically involves the formation of a cyclopropanone intermediate.[12][13]
The first step is the deprotonation of the α'-carbon to form an enolate, which then undergoes an intramolecular S_N2 reaction to displace the halide and form the cyclopropanone.[10][12]
DOT Diagram: Favorskii Rearrangement Mechanism
Caption: Generalized mechanism of the Favorskii rearrangement.
Given that the key ring-forming step is an intramolecular S_N2 reaction, α-bromo ketones are generally more reactive than α-chloro ketones in the Favorskii rearrangement. [7] This can be a critical advantage, particularly with sterically hindered substrates or those prone to side reactions under prolonged basic conditions.
Darzens Glycidic Ester Condensation
The Darzens reaction is a classic method for synthesizing α,β-epoxy esters (glycidic esters) by reacting a ketone or aldehyde with an α-haloester in the presence of a base.[9][14] The mechanism involves the formation of an enolate from the α-haloester, which then adds to the ketone carbonyl. The resulting alkoxide intermediate undergoes an intramolecular S_N2 reaction to form the epoxide ring.[9][15]
As with other S_N2-type processes, the reactivity of the α-halo species is paramount. When using α-halo ketones in Darzens-type reactions, α-bromo ketones are preferred for their higher reactivity, which facilitates the final ring-closing step.[16]
Asymmetric Synthesis of Epoxides
In modern asymmetric synthesis, the catalytic enantioselective reduction of α-halo ketones to form chiral halohydrins, which are then cyclized to epoxides, is a valuable transformation.[17] Experimental data from such a process clearly demonstrates the reactivity difference. In a study on the asymmetric reduction of α-haloacetophenones catalyzed by a spiroborate ester, the following results were obtained:
| Substrate | Halogen | Catalyst Loading | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| α-Chloroacetophenone | Cl | 10% | 2.0 | 95 | 97 |
| α-Bromoacetophenone | Br | 10% | 0.5 | 94 | 99 |
Table 1: Comparison of α-chloro and α-bromoacetophenone in the catalytic asymmetric synthesis of styrene oxide. Data adapted from J. Org. Chem. 2011, 76, 5, 1426–1430.[18]
The data clearly shows that while both substrates give excellent yields and enantioselectivity, the α-bromo ketone reacts four times faster than the α-chloro ketone (0.5 h vs 2.0 h) and provides a slightly higher enantiomeric excess (99% vs 97%).[18] This acceleration is a direct consequence of the superior leaving group ability of bromide.
Practical Considerations for the Synthetic Chemist
Beyond pure reactivity, other factors influence the choice of starting material:
-
Cost and Availability: α-Chloro ketones are often less expensive and more readily available commercially than their bromo-analogues, which can be a deciding factor for large-scale synthesis.
-
Stability: α-Bromo ketones can be less stable and more prone to decomposition upon storage, sometimes requiring more careful handling and purification. They are also generally more lachrymatory and irritating.
-
Synthetic Accessibility: The choice may also be dictated by the ease of synthesis. Direct bromination of ketones is often a straightforward and high-yielding process.[19]
Experimental Protocols
Protocol 1: Finkelstein Test for Comparative Reactivity
This simple qualitative experiment provides a direct visual comparison of the leaving group ability of chloride vs. bromide in an α-halo ketone context. The reaction relies on the precipitation of the resulting sodium halide (NaCl or NaBr) in acetone, where NaI is soluble but NaCl and NaBr are not.[20][21]
DOT Diagram: Finkelstein Test Workflow
Caption: Experimental workflow for the Finkelstein test.
Methodology:
-
Preparation: Place 2 mL of a 15% (w/v) solution of sodium iodide in anhydrous acetone into two separate, dry test tubes.
-
Initiation: To the first test tube, add 3-4 drops of the α-chloro ketone. To the second, add 3-4 drops of the corresponding α-bromo ketone. Start a stopwatch for each.
-
Observation: Gently agitate both tubes and observe for the formation of a precipitate (a cloudy appearance).
-
Data Collection: Record the time taken for the first persistent cloudiness to appear in each tube.
Expected Outcome: A precipitate will form significantly faster in the tube containing the α-bromo ketone, visually confirming that bromide is a better leaving group and that the α-bromo ketone is more reactive in this S_N2 reaction.[20]
Conclusion
The choice between an α-bromo ketone and an α-chloro ketone is a critical decision in synthetic planning. The fundamental principles of chemical reactivity, rooted in C-X bond strength and leaving group ability, dictate that α-bromo ketones are generally the more reactive species in transformations involving nucleophilic substitution at the α-carbon. This enhanced reactivity manifests as faster reaction rates, milder conditions, and often higher yields, as demonstrated in key reactions like the Favorskii rearrangement and Darzens condensation. While practical considerations such as cost and stability may favor α-chloro ketones in some industrial applications, for laboratory-scale synthesis where reaction efficiency and speed are paramount, the superior performance of α-bromo ketones makes them the preferred choice.
References
- 1. benchchem.com [benchchem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thestudentroom.co.uk [thestudentroom.co.uk]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. purechemistry.org [purechemistry.org]
- 8. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 9. Darzens reaction - Wikipedia [en.wikipedia.org]
- 10. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. scribd.com [scribd.com]
- 15. Darzens Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Epoxide synthesis by ring closure [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Ester Selection in α-Haloketone Reactions: The Tert-Butyl Advantage
For researchers, scientists, and drug development professionals, the α-haloketone is a cornerstone building block in organic synthesis. Its dual reactivity—an electrophilic carbon bearing a halogen and an enolizable carbonyl—opens pathways to a vast array of molecular architectures, including key intermediates for pharmaceuticals.[1][2] A critical, yet often overlooked, component of experimental design is the choice of ester group when the α-haloketone moiety is part of a larger molecule containing a carboxylic acid. This guide provides an in-depth technical comparison, grounded in mechanistic principles and experimental data, of why the tert-butyl ester often emerges as the superior choice over simpler alternatives like methyl or ethyl esters in these demanding reactions.
The Pivotal Role of the Ester in α-Haloketone Reactivity
Many seminal reactions involving α-haloketones, such as the Favorskii rearrangement, proceed through the formation of an enolate intermediate under basic conditions.[3][4] The base abstracts a proton from the α'-carbon (the carbon on the side of the ketone away from the halogen), generating a nucleophilic enolate. This enolate then participates in an intramolecular substitution to form a cyclopropanone intermediate, which is subsequently attacked by a nucleophile.[3][4][5] The nature of the ester group elsewhere in the molecule can profoundly influence this pathway and the overall success of the synthesis.
Core Advantages of the Tert-Butyl Ester
The strategic utility of the tert-butyl ester stems from a unique combination of steric bulk and electronic properties, which confer three primary advantages in the context of α-haloketone chemistry: steric shielding, stability against saponification, and orthogonal deprotection capability.[6][7][8]
The most significant advantage offered by the tert-butyl group is its substantial steric bulk.[7] This bulkiness acts as a "gatekeeper," effectively shielding the ester's carbonyl group from nucleophilic attack and influencing the regioselectivity of enolate formation in complex substrates.
In contrast, methyl and ethyl esters present a much smaller steric profile. In the presence of a strong base, these esters are susceptible to unwanted side reactions, primarily intermolecular Claisen condensation or simple saponification, which compete with the desired α-haloketone reaction and reduce yields. The bulky tert-butyl group physically obstructs the approach of nucleophiles and bases to the ester carbonyl, minimizing these side pathways.
Caption: Steric influence of ester groups on base-mediated reactions.
Saponification, the base-mediated hydrolysis of an ester to a carboxylate salt, is a common and often undesired reaction.[9][10] Many α-haloketone reactions, including the Favorskii rearrangement, are performed under basic conditions using alkoxides or hydroxides.[11][12] Under these conditions, methyl and ethyl esters are readily hydrolyzed. This not only consumes the starting material but also introduces a charged carboxylate into the reaction mixture, which can complicate the reaction and subsequent workup.
The tert-butyl ester is exceptionally resistant to saponification.[6] The mechanism of saponification involves the nucleophilic attack of a hydroxide or alkoxide ion at the ester's carbonyl carbon.[9] The steric congestion provided by the three methyl groups of the tert-butyl moiety creates a formidable barrier to this attack, preserving the ester's integrity throughout the reaction.
| Ester Type | Relative Rate of Saponification | Stability to Base (e.g., NaOMe in MeOH) |
| Methyl Ester | High | Low (Prone to hydrolysis/transesterification) |
| Ethyl Ester | Moderate | Moderate |
| Tert-Butyl Ester | Extremely Low | High (Generally stable) |
| Caption: Comparative stability of esters under basic conditions. |
In a multi-step synthesis, the ability to selectively remove one protecting group without affecting others—a concept known as orthogonality—is paramount.[6] Tert-butyl esters excel in this regard. While methyl and ethyl esters are typically cleaved under basic conditions (saponification), the tert-butyl ester is uniquely labile to acid.[7][8]
This difference allows for a powerful orthogonal protection strategy. A chemist can perform a base-mediated reaction on an α-haloketone within a molecule containing both a tert-butyl ester and, for example, a methyl ester. The tert-butyl group will remain intact. Subsequently, the tert-butyl ester can be selectively cleaved using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane, which would leave the methyl ester untouched.[8] This level of selective control is difficult to achieve when only using simple alkyl esters.
Caption: Orthogonal deprotection strategy for mixed ester systems.
Experimental Protocol: Favorskii Rearrangement of a Tert-Butyl Ester Protected α-Haloketone
This protocol describes a representative Favorskii ring contraction, illustrating the stability of the tert-butyl ester under basic rearrangement conditions.
Reaction: Conversion of 2-chlorocyclohexanone to tert-butyl cyclopentanecarboxylate.
Materials:
-
2-Chlorocyclohexanone (1.0 eq)
-
Sodium tert-butoxide (1.2 eq)
-
Anhydrous tert-butanol (solvent)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried, under N₂ or Ar atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium tert-butoxide (1.2 eq).
-
Solvent Addition: Add anhydrous tert-butanol via syringe to create a ~0.5 M solution. Stir the resulting slurry at room temperature.
-
Substrate Addition: Dissolve 2-chlorocyclohexanone (1.0 eq) in a minimal amount of anhydrous tert-butanol and add it dropwise to the stirring base slurry over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to 0°C using an ice bath. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure tert-butyl cyclopentanecarboxylate.
The stability of the tert-butyl ester under these strongly basic conditions is critical. Using sodium methoxide with a methyl ester-containing substrate would likely result in significant transesterification or saponification, complicating the purification and lowering the yield of the desired ring-contracted product.
Conclusion
While simple esters like methyl and ethyl esters have their place in organic synthesis, the tert-butyl ester offers a superior combination of stability, steric control, and synthetic flexibility for reactions involving α-haloketones. Its resistance to basic saponification ensures the integrity of the carboxylate protecting group during key transformations like the Favorskii rearrangement. Its steric bulk minimizes unwanted side reactions, and its unique acid lability provides an invaluable orthogonal deprotection handle for the synthesis of complex molecules. For researchers aiming for high-yield, clean, and predictable outcomes in α-haloketone chemistry, the tert-butyl ester is an indispensable tool in the synthetic chemist's arsenal.
References
- 1. mdpi.com [mdpi.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistwizards.com [chemistwizards.com]
- 12. Favorskii Reaction [organic-chemistry.org]
Navigating the Deprotection of Tert-butyl 3-bromo-2-oxopropanoate: A Comparative Guide to Cleavage Methodologies
For the modern researcher in synthetic chemistry and drug development, the tert-butyl ester stands as a cornerstone of carboxylic acid protection. Its steric bulk confers stability across a wide range of reaction conditions, yet its acid lability allows for selective removal. However, when this robust protecting group is appended to a molecule featuring sensitive functionalities, such as the α-bromo-keto system in Tert-butyl 3-bromo-2-oxopropanoate, the deprotection step becomes a critical juncture demanding careful consideration of methodology. This guide provides a comprehensive comparison of deprotection strategies for this valuable synthetic intermediate, offering insights into the underlying mechanisms, detailed experimental protocols, and a comparative analysis of their performance to aid in the selection of the optimal method for your research needs.
The primary challenge in the deprotection of this compound lies in preserving the integrity of the α-bromo-keto moiety. This functional group is susceptible to nucleophilic attack and can undergo enolization, potentially leading to side reactions under harsh acidic or basic conditions. Therefore, the ideal deprotection method must be sufficiently potent to cleave the sterically hindered tert-butyl ester while remaining mild enough to leave the core of the molecule intact.
The Workhorse: Acid-Catalyzed Hydrolysis with Trifluoroacetic Acid (TFA)
The most prevalent method for tert-butyl ester deprotection is treatment with a strong acid, most commonly trifluoroacetic acid (TFA), often in a chlorinated solvent like dichloromethane (DCM).[1] The mechanism proceeds through protonation of the ester carbonyl, followed by the departure of the stable tert-butyl carbocation, which is then quenched to form isobutylene.[2]
Mechanistic Pathway of TFA-Mediated Deprotection
Caption: Mechanism of TFA-mediated deprotection of a tert-butyl ester.
Experimental Protocol: TFA/DCM
A typical procedure for the deprotection of a tert-butyl ester using TFA in DCM is as follows[3]:
-
Dissolve the this compound in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add an equal volume of trifluoroacetic acid (TFA) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent such as toluene to azeotropically remove residual TFA.
-
The crude 3-bromo-2-oxopropanoic acid can then be purified by a suitable method, such as crystallization or chromatography.
While generally effective, the harsh acidity of TFA can be a concern for highly sensitive substrates. The stability of α-bromo ketones under acidic conditions is generally good, with monohalogenation being favored over further reaction.[4] However, the potential for acid-catalyzed side reactions should always be considered.
Milder Acidic Alternatives: A Softer Touch
For substrates that are intolerant to the strong acidity of TFA, several milder acidic reagents offer viable alternatives.
Aqueous Phosphoric Acid
Aqueous phosphoric acid (85 wt%) has emerged as an environmentally benign and selective reagent for the deprotection of tert-butyl esters.[5][6] It has been shown to be compatible with a variety of other acid-sensitive protecting groups, such as Cbz carbamates, benzyl esters, and TBDMS ethers.[5]
Experimental Protocol: Aqueous Phosphoric Acid
-
To the this compound, add 85 wt% aqueous phosphoric acid.
-
Heat the reaction mixture to 50-70 °C.
-
Stir the mixture vigorously and monitor the reaction's progress.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
Formic Acid
Formic acid can also be employed for the cleavage of tert-butyl esters, offering a milder alternative to TFA. It is particularly useful for substrates containing other acid-sensitive groups that might be cleaved by stronger acids.
Lewis Acid-Mediated Deprotection: A Different Mode of Activation
Lewis acids provide an alternative pathway for tert-butyl ester cleavage by coordinating to the ester oxygen, thereby facilitating the departure of the tert-butyl group.
Zinc Bromide (ZnBr₂)
Zinc bromide in a solvent such as dichloromethane has been shown to be an effective reagent for the deprotection of tert-butyl esters, even in the presence of other acid-labile protecting groups.[8][9][10]
Cerium(III) Chloride and Sodium Iodide (CeCl₃·7H₂O/NaI)
The combination of cerium(III) chloride and sodium iodide in refluxing acetonitrile offers a mild and selective method for the cleavage of tert-butyl esters.[11][12] This system is particularly interesting as it has been reported to selectively deprotect tert-butyl esters in the presence of N-Boc protecting groups, a selectivity that is often reversed under standard acidic conditions.[12]
Experimental Workflow for Lewis Acid Deprotection
Caption: General experimental workflow for Lewis acid-mediated deprotection.
Catalytic and Thermal Methods: Emerging Alternatives
Recent advancements have introduced novel catalytic and thermal methods for tert-butyl ester deprotection, offering mild and often highly selective conditions.
"Magic Blue" Catalysis
A catalytic system employing the tris-4-bromophenylamminium radical cation, commonly known as "magic blue" (MB•+), in combination with a silane like triethylsilane, provides a very mild and neutral condition for deprotection.[13][14] This method facilitates the cleavage of the C-O bond and has been shown to be compatible with a range of functional groups.[14][15]
Thermal Deprotection
For thermally stable substrates, heating in a high-boiling solvent can effect the cleavage of the tert-butyl group via an elimination reaction to form isobutylene. A reagent-free approach using a continuous plug flow reactor at elevated temperatures (120-240 °C) has also been demonstrated for the hydrolysis of tert-butyl esters.[16][17] This method is particularly attractive for large-scale synthesis due to the absence of additional reagents.
Comparative Analysis of Deprotection Methods
| Method | Reagents | Solvent | Temperature | Typical Time | Advantages | Disadvantages |
| Strong Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-4 h | Fast, reliable, well-established.[1] | Harsh conditions, potential for side reactions with sensitive substrates.[2] |
| Mild Acid | 85% aq. Phosphoric Acid | Toluene | 50-70 °C | 3-14 h | Milder, environmentally benign, good selectivity.[5][6] | Slower reaction times, requires heating. |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | Variable | Mild, good selectivity.[8][9] | Stoichiometric amounts of Lewis acid often required. |
| Lewis Acid | CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | Variable | Mild, unique selectivity profile.[11][12] | Requires heating, longer reaction times. |
| Catalytic | "Magic Blue" / HSiEt₃ | Acetonitrile | RT | < 1 h | Very mild, neutral conditions, catalytic.[13][14] | Requires specialized catalyst. |
| Thermal | None | Protic Solvents | 120-240 °C | 15-40 min | Reagent-free, suitable for large scale.[16][17] | Requires high temperatures and specialized equipment (flow reactor). |
Conclusion: Selecting the Optimal Path Forward
The deprotection of this compound is a critical transformation that requires a careful balance between reaction efficiency and the preservation of the sensitive α-bromo-keto functionality.
-
For routine, small-scale syntheses where the substrate is reasonably robust, the standard TFA/DCM protocol remains a reliable and efficient choice. Its speed and predictability are significant advantages.
-
When dealing with more delicate substrates or in the presence of other acid-sensitive protecting groups, milder acidic conditions using aqueous phosphoric acid or formic acid are recommended. These methods offer a greater degree of control and selectivity, albeit at the cost of longer reaction times.
-
Lewis acid-mediated deprotection, particularly with ZnBr₂ or the CeCl₃/NaI system, provides a valuable alternative when strong protic acids are to be avoided. The unique selectivity of the cerium-based system is especially noteworthy.
-
For cutting-edge applications demanding exceptionally mild conditions, the catalytic "magic blue" system represents a powerful tool. Its neutral reaction conditions make it suitable for a wide array of sensitive molecules.
-
Finally, for process development and large-scale manufacturing, thermal deprotection in a continuous flow reactor offers an elegant and environmentally friendly solution.
Ultimately, the choice of deprotection method will be dictated by the specific requirements of the synthetic route, the scale of the reaction, and the presence of other functional groups in the molecule. By understanding the nuances of each approach presented in this guide, researchers can make an informed decision to ensure the successful and high-yielding synthesis of their target compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. rsc.org [rsc.org]
- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 5. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 6. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tert-Butyl Ethers [organic-chemistry.org]
- 12. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 13. tert-Butyl Esters [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Confirmation of Tert-butyl 3-bromo-2-oxopropanoate
In the landscape of synthetic chemistry, particularly in the development of pharmaceutical intermediates and complex molecular scaffolds, the unambiguous confirmation of a product's structure is paramount. Tert-butyl 3-bromo-2-oxopropanoate, a versatile building block, presents a classic case for the application of modern spectroscopic techniques. Its synthesis, typically via the α-bromination of a β-keto ester precursor, necessitates rigorous analytical validation to ensure regioselectivity and rule out side products.[1][2]
This guide provides an in-depth, comparative analysis of the primary spectroscopic methods used to confirm the structure of this compound. We will move beyond a mere listing of expected data points, delving into the causal relationships between molecular structure and spectral output. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to not only validate their synthesis but also to troubleshoot unexpected results with confidence.
The Analytical Imperative: Why Multi-faceted Analysis is Crucial
Relying on a single analytical technique is a precarious strategy in chemical synthesis. A proton NMR might suggest the presence of key functional groups, but it may not distinguish between isomers. Infrared spectroscopy can confirm the presence of carbonyls, but their specific electronic environments require further probing. Mass spectrometry provides the molecular weight, but it is the isotopic pattern and fragmentation that offer definitive proof of elemental composition. Therefore, a consolidated, multi-technique approach is the only self-validating system for structural confirmation.
The logical workflow for confirming the structure of a synthesized compound like this compound is a sequential process of data acquisition and integrated interpretation.
Figure 1: Workflow for Synthesis and Structural Confirmation.
¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of organic structure elucidation. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms within a molecule.
Expertise in Action: Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be remarkably simple, which in itself is a key diagnostic feature. The absence of complex splitting patterns immediately suggests the lack of adjacent, non-equivalent protons.
-
Tert-butyl Group (-C(CH₃)₃): This group contains nine chemically equivalent protons. Due to the free rotation around the C-C bonds, they appear as a sharp, intense singlet. Its chemical shift is typically found in the upfield region, around 1.5 ppm, slightly deshielded by the adjacent ester functionality.[3][4]
-
Bromomethyl Group (-CH₂Br): These two protons are also chemically equivalent and are adjacent to a quaternary carbonyl carbon, meaning they will not be split. They will appear as another singlet. However, these protons are flanked by two powerful electron-withdrawing groups: the ketone carbonyl and the bromine atom. This dual deshielding effect shifts their resonance significantly downfield, anticipated in the 4.0-4.5 ppm range.[5]
Expertise in Action: Decoding the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, we expect five distinct signals.
-
Carbonyl Carbons (C=O): Carbonyl carbons are the most deshielded and appear furthest downfield.[6] The ketone carbonyl is generally more deshielded than the ester carbonyl.[5] We anticipate the ketonic C=O around 190 ppm and the ester C=O around 165 ppm.
-
Tert-butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 80-85 ppm, while the three equivalent methyl carbons will resonate much further upfield, typically around 28 ppm.[7][8]
-
Bromomethyl Carbon (-CH₂Br): This carbon is directly attached to the electronegative bromine atom, placing its signal in the 35-40 ppm range.
| Table 1: Predicted NMR Data for this compound | | :--- | :--- | :--- | :--- | | Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | | -C(C H₃)₃ | ~1.5 | Singlet (9H) | ~28 | | -C (CH₃)₃ | - | - | ~83 | | -C H₂Br | ~4.3 | Singlet (2H) | ~37 | | Ester C =O | - | - | ~165 | | Ketone C =O | - | - | ~190 |
Comparative Analysis: Product vs. Starting Material
A common synthetic precursor is tert-butyl acetoacetate. Comparing the expected product spectrum to that of the starting material is a powerful validation step.
| Table 2: NMR Comparison with a Potential Precursor | | :--- | This compound (Product) | Tert-butyl acetoacetate (Precursor) | Key Differentiator | | ¹H NMR | Singlet at ~4.3 ppm (-CH₂Br) | Singlet at ~2.2 ppm (-CH₃) | Disappearance of the acetyl methyl signal and appearance of the downfield bromomethyl signal. | | ¹³C NMR | Signal at ~37 ppm (-CH₂Br) | Signal at ~30 ppm (-CH₃) | Shift of the α-carbon signal due to bromination. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is exceptionally useful for identifying the presence of specific functional groups by detecting their vibrational frequencies. For this compound, the carbonyl region is of primary interest.[9]
Expertise in Action: The Carbonyl Stretching Region
This molecule contains two distinct carbonyl groups: a ketone and an ester.
-
Ester C=O Stretch: Saturated acyclic esters typically show a strong absorption band in the 1735-1750 cm⁻¹ region.[10]
-
Ketone C=O Stretch: Aliphatic ketones generally absorb around 1715 cm⁻¹.[11] However, the presence of an adjacent electronegative bromine atom causes an inductive effect that increases the stretching frequency. This "halogen effect" will likely shift the ketone C=O absorption to a higher wavenumber, possibly into the 1730-1745 cm⁻¹ range.[2]
The result may be two distinct, sharp peaks or a single, broadened, and very intense peak between 1730-1750 cm⁻¹. Additionally, the characteristic C-O single bond stretches for the ester will be present as strong bands in the 1150-1250 cm⁻¹ region.[9] The C-Br stretch is expected to appear at a much lower frequency, typically in the 500-650 cm⁻¹ range.[12]
| Table 3: Key IR Absorptions | | :--- | :--- | :--- | | Bond | Vibrational Mode | Expected Frequency (cm⁻¹) | | C=O (Ester) | Stretch | 1735 - 1750 | | C=O (Ketone) | Stretch | 1730 - 1745 | | C-O (Ester) | Stretch | 1150 - 1250 | | C-Br | Stretch | 500 - 650 |
Mass Spectrometry (MS): The Definitive Molecular Fingerprint
Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition through isotopic patterns and fragmentation.
Expertise in Action: The Bromine Isotope Signature
The most unequivocal piece of evidence from the mass spectrum is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[13] This means that any fragment containing a single bromine atom will appear as a pair of peaks (a "doublet") separated by two mass-to-charge units (m/z), with nearly equal intensity.[14][15]
For this compound (C₇H₁₁BrO₃), the molecular weight is 223.06 g/mol .[16] The mass spectrum will show a molecular ion region with:
-
A peak at m/z = 222 (for ⁷⁹Br)
-
A peak at m/z = 224 (for ⁸¹Br)
The relative intensity of these M⁺ and M+2 peaks will be approximately 1:1, a hallmark signature confirming the presence of one bromine atom.[17][18]
Comparative Analysis: Fragmentation Patterns
The fragmentation pattern provides a structural puzzle that can be pieced together to further validate the proposed structure.
-
Loss of Tert-butyl Radical: A common fragmentation pathway for tert-butyl esters is the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) to form a stable carbocation. This would result in a prominent doublet at m/z = 165/167.
-
Loss of Bromine Radical: Cleavage of the weak C-Br bond would lead to the loss of a bromine radical (•Br, 79 or 81 Da), resulting in a peak at m/z = 143.
-
Alpha Cleavage: Cleavage adjacent to the carbonyl groups is also expected.
| Table 4: Predicted Mass Spectrometry Data | | :--- | :--- | :--- | :--- | | m/z (⁷⁹Br / ⁸¹Br) | Relative Intensity Ratio | Identity | Notes | | 222 / 224 | ~1:1 | [M]⁺ | Molecular Ion Peak | | 165 / 167 | ~1:1 | [M - C₄H₉]⁺ | Loss of tert-butyl radical | | 143 | N/A | [M - Br]⁺ | Loss of bromine radical | | 57 | N/A | [C₄H₉]⁺ | Tert-butyl cation |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the ¹H spectrum using a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
Acquire the proton-decoupled ¹³C spectrum. Standard parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.
Protocol 2: FTIR Spectroscopy
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean by wiping it with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a single drop of the neat liquid sample onto the center of the ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
Protocol 3: Mass Spectrometry
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).
-
If necessary, perform tandem MS (MS/MS) on the molecular ion peaks (m/z 222/224) to induce fragmentation and confirm the predicted fragmentation patterns.
Conclusion
The structural confirmation of this compound is a quintessential exercise in applied spectroscopy. By integrating the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a researcher can build an unassailable case for the product's identity. The ¹H NMR confirms the presence and ratio of the tert-butyl and bromomethyl groups. The ¹³C NMR provides a complete carbon count and identifies the two distinct carbonyl environments. IR spectroscopy validates the presence of these carbonyl functional groups, and finally, mass spectrometry provides the definitive molecular weight and the unmistakable isotopic signature of a monobrominated compound. This comprehensive, self-validating approach ensures the scientific integrity of the synthetic work and provides a solid foundation for subsequent research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. savemyexams.com [savemyexams.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chemscene.com [chemscene.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Stability of Tert-butyl 3-bromo-2-oxopropanoate and Other Alkylating Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that profoundly impacts reaction efficiency, product purity, and overall project timelines. Stability, a key performance metric, dictates not only the required handling and storage conditions but also the reactivity profile and potential for side-product formation. This guide provides an in-depth technical comparison of the stability of tert-butyl 3-bromo-2-oxopropanoate against other commonly employed alkylating agents, namely ethyl bromoacetate, methyl iodide, and benzyl bromide. Our analysis is grounded in established principles of physical organic chemistry and supported by proposed experimental protocols for direct, quantitative comparison.
Introduction to Alkylating Agents and the Significance of Stability
Alkylating agents are indispensable tools in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through the transfer of an alkyl group to a nucleophile.[1][2] Their utility spans a vast array of applications, from the synthesis of small molecule pharmaceuticals to the modification of biomolecules.[1][2] However, the inherent reactivity that makes these compounds so valuable also renders them susceptible to degradation under various conditions.
The stability of an alkylating agent is a multifaceted property influenced by factors such as the nature of the leaving group, the structure of the alkyl framework, and the presence of activating functional groups.[1] An unstable alkylating agent can lead to a host of challenges, including:
-
Reduced Shelf-Life: Requiring special handling and storage conditions, and potentially leading to reagent waste.[3][4]
-
Inconsistent Reactivity: Degradation over time can alter the effective concentration of the active agent, leading to variable reaction yields and kinetics.
-
Formation of Impurities: Degradation products can contaminate the reaction mixture, complicating purification and potentially introducing unwanted side-reactivity.
-
Safety Hazards: Some degradation pathways can generate corrosive or toxic byproducts.
This compound is a unique alkylating agent featuring an α-bromo ketone moiety and a tert-butyl ester. This combination of functional groups imparts a distinct reactivity and stability profile that warrants careful consideration.
Structural Features Influencing the Stability of this compound
The stability of this compound is governed by three key structural features: the α-bromo ketone, the tert-butyl ester, and the steric bulk of the tert-butyl group.
-
α-Bromo Ketone: The presence of the carbonyl group adjacent to the carbon bearing the bromine atom significantly activates the C-Br bond towards nucleophilic substitution. This is due to the electron-withdrawing inductive effect of the carbonyl group, which polarizes the C-Br bond and makes the α-carbon more electrophilic. However, this activation also renders the molecule susceptible to base-mediated dehydrobromination to form an α,β-unsaturated ketone.
-
Tert-butyl Ester: The tert-butyl ester group is known to be labile under acidic conditions. Acid-catalyzed hydrolysis can cleave the ester to yield tert-butanol and the corresponding carboxylic acid. This instability in acidic media is a critical consideration for reaction and storage conditions.
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of nucleophiles to the ester carbonyl, potentially slowing down undesired reactions at this position compared to less hindered esters like ethyl esters.
Comparative Stability Analysis
To provide a comprehensive understanding of the stability of this compound, we will compare it to three other widely used alkylating agents with varying structural features and reactivity profiles.
Table 1: Overview of Compared Alkylating Agents
| Alkylating Agent | Structure | Key Features |
| This compound | O=C(C(Br)=O)OC(C)(C)C | α-bromo ketone, tert-butyl ester, sterically hindered |
| Ethyl bromoacetate | BrCC(=O)OCC | α-bromo ester, primary alkyl halide |
| Methyl iodide | CI | Simple methyl halide, highly reactive |
| Benzyl bromide | c1ccccc1CBr | Benzylic halide, resonance-stabilized carbocation intermediate |
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many alkylating agents, particularly esters and activated halides.
-
This compound: This molecule possesses two sites susceptible to hydrolysis: the tert-butyl ester and the α-bromo ketone. The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis. The α-bromo ketone can also undergo hydrolysis, although this is generally slower than the ester cleavage under acidic conditions. Under neutral or basic conditions, the primary concern would be dehydrobromination.
-
Ethyl bromoacetate: As a primary alkyl halide and an ester, ethyl bromoacetate is also susceptible to hydrolysis. The ester hydrolysis is typically slower than that of the tert-butyl ester under acidic conditions. The C-Br bond can also be hydrolyzed, particularly under basic conditions, to form ethyl glycolate.
-
Methyl iodide: While not containing an ester, methyl iodide can undergo slow hydrolysis in aqueous solutions to form methanol and hydroiodic acid.
-
Benzyl bromide: Benzyl bromide is known to be lachrymatory and reactive towards moisture. It hydrolyzes, especially in the presence of nucleophilic water, to form benzyl alcohol and hydrobromic acid. The rate of hydrolysis is enhanced by the stability of the intermediate benzylic carbocation.[5]
Table 2: Predicted Relative Hydrolytic Stability
| Alkylating Agent | Predicted Stability in Acidic Media | Predicted Stability in Neutral/Basic Media | Primary Degradation Pathway(s) |
| This compound | Low | Moderate | Acid-catalyzed ester hydrolysis, dehydrobromination (basic) |
| Ethyl bromoacetate | Moderate | Moderate | Ester hydrolysis, C-Br bond hydrolysis |
| Methyl iodide | High | High | Slow hydrolysis to methanol |
| Benzyl bromide | Moderate | Low | Hydrolysis to benzyl alcohol |
Thermal Stability
Thermal decomposition can be a significant issue, particularly for reactive intermediates.
-
This compound: The presence of the α-bromo ketone functionality suggests potential thermal lability. Decomposition could proceed via dehydrobromination or other radical pathways at elevated temperatures.
-
Ethyl bromoacetate: Generally considered to have moderate thermal stability.
-
Methyl iodide: Has a low boiling point (42.4 °C) and is volatile. It can decompose upon exposure to light and heat, releasing iodine.[6]
-
Benzyl bromide: Can decompose upon heating, particularly in the presence of impurities, to form various byproducts.[7][8]
Table 3: Predicted Relative Thermal Stability
| Alkylating Agent | Predicted Thermal Stability | Key Considerations |
| This compound | Low to Moderate | Potential for dehydrobromination |
| Ethyl bromoacetate | Moderate | Generally stable at moderate temperatures |
| Methyl iodide | Low | Volatile, light-sensitive, decomposes to release iodine |
| Benzyl bromide | Moderate | Can decompose, especially if impure |
Reactivity Towards Nucleophiles
The inherent stability of an alkylating agent is inversely related to its reactivity towards nucleophiles. A more stable agent is generally less reactive.
-
This compound: The α-bromo ketone is highly activated towards nucleophilic attack. This high reactivity makes it an effective alkylating agent but also contributes to its lower stability in the presence of nucleophiles.
-
Ethyl bromoacetate: A good alkylating agent, with the primary bromide being susceptible to S\textsubscript{N}2 attack. Its reactivity is generally considered to be well-balanced.
-
Methyl iodide: An extremely reactive S\textsubscript{N}2 substrate due to the minimal steric hindrance and the excellent leaving group ability of iodide.[1]
-
Benzyl bromide: A highly reactive alkylating agent due to the stabilization of the S\textsubscript{N}1 and S\textsubscript{N}2 transition states by the adjacent phenyl group.
Table 4: Predicted Relative Reactivity Towards a Common Nucleophile (e.g., Pyridine)
| Alkylating Agent | Predicted Relative Reactivity | Mechanistic Preference (S\textsubscript{N}1 vs. S\textsubscript{N}2) |
| This compound | High | S\textsubscript{N}2 |
| Ethyl bromoacetate | Moderate | S\textsubscript{N}2 |
| Methyl iodide | Very High | S\textsubscript{N}2 |
| Benzyl bromide | Very High | Both S\textsubscript{N}1 and S\textsubscript{N}2 possible |
Proposed Experimental Protocols for a Direct Comparison of Stability
To obtain quantitative data for a direct comparison of the stability of these alkylating agents, a series of forced degradation studies should be performed.[9][10] The degradation can be monitored by High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent compound and the appearance of degradation products.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for real-time reaction monitoring and structural elucidation of degradation products.[3][13]
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying the parent alkylating agent in the presence of its degradation products.[14][15]
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a high aqueous percentage and gradually increase the organic component to elute compounds with a range of polarities.
-
Detection: UV detection at a wavelength where all parent compounds and expected degradation products have some absorbance. Mass spectrometry (MS) can be coupled to the HPLC for identification of degradation products.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Forced Degradation Studies
Protocol:
-
Sample Preparation: Prepare stock solutions of each alkylating agent (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.
-
Thermal Degradation: Incubate the stock solution at a controlled elevated temperature (e.g., 60 °C).
-
Photodegradation: Expose the stock solution to a controlled UV light source.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acid and base hydrolysis samples before analysis.
-
Analysis: Analyze all samples by the validated stability-indicating HPLC method.
Data Analysis
-
Quantification: Calculate the percentage of the remaining parent alkylating agent at each time point.
-
Kinetics: Plot the natural logarithm of the concentration of the parent compound versus time to determine the first-order rate constant (k) for degradation under each condition.
-
Half-Life: Calculate the half-life (t\textsubscript{1/2}) for each compound under each stress condition using the formula: t\textsubscript{1/2} = 0.693 / k.
-
Arrhenius Analysis: For the thermal degradation studies performed at multiple temperatures, plot ln(k) versus 1/T (in Kelvin) to generate an Arrhenius plot. The activation energy (Ea) for thermal decomposition can be calculated from the slope of this plot (slope = -Ea/R).[2][16]
Conclusion
The stability of an alkylating agent is a critical parameter that dictates its utility and handling requirements in a research and development setting. This compound, with its unique combination of an α-bromo ketone and a tert-butyl ester, presents a distinct stability profile. While its activated α-bromo ketone moiety suggests high reactivity, the labile tert-butyl ester introduces a sensitivity to acidic conditions.
A direct, quantitative comparison with other common alkylating agents like ethyl bromoacetate, methyl iodide, and benzyl bromide is essential for making informed decisions in synthetic planning. The proposed forced degradation studies, utilizing stability-indicating HPLC and NMR analysis, provide a robust framework for generating such comparative data. By understanding the relative stabilities and degradation pathways of these reagents, researchers can optimize reaction conditions, minimize impurity formation, and ensure the reproducibility and success of their synthetic endeavors.
References
- 1. onyxreview.agnesscott.org [onyxreview.agnesscott.org]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. What are the factors that determine the lifetime of intermediates? - Blog [shochem.com]
- 4. How to Determine the Validity Period of Chemical Reagents [boquinstrument.com]
- 5. benchchem.com [benchchem.com]
- 6. EXPERIMENT Chemical Kinetics- The Hydrolysis of | Chegg.com [chegg.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. irjpms.com [irjpms.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scispace.com [scispace.com]
- 13. (79)Br NMR spectroscopy as a practical tool for kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijcrt.org [ijcrt.org]
- 15. ijsdr.org [ijsdr.org]
- 16. The mechanism of thermal eliminations. Part 25. Arrhenius data for pyrolysis of isochroman-3-one, benzyl methyl ether, 2-hydroxyethylbenzene, phenyl acetate, and 3,4-dihydro-2H-pyran - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to α-Ketoester Electrophiles: Evaluating Alternatives to Tert-butyl 3-bromo-2-oxopropanoate in Heterocyclic Synthesis
Introduction: The α-Haloketoester as a Cornerstone in Heterocyclic Chemistry
In the landscape of medicinal and materials chemistry, the synthesis of heterocyclic scaffolds remains a paramount objective. These cyclic structures are foundational to a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the most powerful and versatile building blocks for constructing these rings are α-halocarbonyl compounds, which act as bifunctional electrophiles. Specifically, α-haloketoesters like tert-butyl 3-bromo-2-oxopropanoate serve as invaluable precursors for a range of important heterocycles, including thiazoles, imidazoles, and quinoxalines.[1][2]
The classical Hantzsch thiazole synthesis, for example, relies on the condensation of an α-haloketone with a thioamide or thiourea.[3] Similarly, imidazole and quinoxaline syntheses frequently employ these reagents in condensation reactions with amidines and o-phenylenediamines, respectively.[4][5] The choice of the α-haloketoester, particularly the nature of its ester group, is not a trivial decision. It profoundly impacts not only the immediate cyclization reaction but also the possibilities for downstream functionalization of the final product.
This guide provides an in-depth comparison of this compound with its primary alternatives—namely, the corresponding ethyl and methyl esters. We will dissect their performance based on reactivity, steric profiles, and ester stability, supported by experimental data and detailed protocols, to empower researchers in making strategic, evidence-based decisions for their synthetic campaigns.
The Incumbent: Profiling this compound
This compound is a widely used reagent, and its selection is often deliberate. The defining feature is the tert-butyl ester, which functions as a robust protecting group for the carboxylic acid.
Key Advantages:
-
Base Stability: The bulky tert-butyl group provides excellent steric protection against nucleophilic attack at the ester carbonyl, rendering it stable under a wide range of basic and neutral conditions. This allows for synthetic manipulations elsewhere in the molecule without risking saponification.
-
Acid-Labile Deprotection: The ester can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid) to unmask the carboxylic acid, providing a valuable functional handle for subsequent modifications, such as amide bond formation.
Potential Limitations:
-
Steric Hindrance: The same bulk that confers stability can sometimes impede the approach of nucleophiles in the primary cyclization step, potentially requiring more forcing conditions compared to less hindered analogues.
-
Lachrymatory Nature: Like many α-halocarbonyls, this reagent is a lachrymator and requires careful handling in a well-ventilated fume hood.[6]
The Challengers: Ethyl and Methyl 3-bromo-2-oxopropanoate
The most direct and common alternatives are the ethyl and methyl esters of 3-bromo-2-oxopropanoic acid, often referred to as ethyl bromopyruvate and methyl bromopyruvate.[2][7][8]
Ethyl 3-bromo-2-oxopropanoate (CAS 70-23-5): This is perhaps the most frequently used alternative. It is a colorless to pale yellow liquid that is highly soluble in common organic solvents.[2] It is a potent alkylating agent and serves as a versatile building block for numerous heterocycles.[2][9]
Methyl 3-bromo-2-oxopropanoate (CAS 7425-63-0): Similar in reactivity to the ethyl ester, the methyl variant offers the smallest steric profile. Its primary distinction lies in the properties of the resulting methyl ester in the heterocyclic product.
Head-to-Head Comparison: A Data-Driven Analysis
The choice between these reagents hinges on a careful consideration of their chemical properties and how they align with the overall synthetic strategy.
| Feature | This compound | Ethyl 3-bromo-2-oxopropanoate | Methyl 3-bromo-2-oxopropanoate |
| Ester Stability | Stable to base; cleaved by acid. | Susceptible to both acidic and basic hydrolysis (saponification). | Susceptible to both acidic and basic hydrolysis (saponification). |
| Primary Function | Introduces a protected carboxylic acid handle. | Introduces a readily transformable ethyl ester. | Introduces a readily transformable methyl ester. |
| Steric Hindrance | Highest steric bulk at the ester group. | Moderate steric bulk. | Lowest steric bulk. |
| Reactivity | Potentially slower in some SN2 reactions due to steric factors. | Generally high reactivity as an electrophile. | Generally high reactivity, similar to the ethyl ester. |
| Downstream Potential | Ideal for syntheses requiring selective deprotection to a carboxylic acid. | Ester can be hydrolyzed, reduced (e.g., to a hydroxymethyl group), or transesterified. | Ester can be hydrolyzed, reduced, or transesterified. |
| Handling | Lachrymator.[6] | Potent lachrymator.[2] | Lachrymator. |
Application in Core Heterocyclic Syntheses
The utility of these reagents is best illustrated through their application in the synthesis of key heterocyclic families.
Thiazole Synthesis (Hantzsch Reaction)
The Hantzsch synthesis is a classic condensation between an α-haloketone and a thioamide or thiourea. The reaction proceeds via nucleophilic attack of the sulfur on the α-carbon, followed by cyclization and dehydration to form the aromatic thiazole ring.[10][11]
Mechanism: Hantzsch Thiazole Synthesis
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. synarchive.com [synarchive.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ETHYL 3-BROMO-2-OXOPROPANOATE | CAS 70-23-5 [matrix-fine-chemicals.com]
- 8. Methyl 3-bromo-2-oxopropanoate [oakwoodchemical.com]
- 9. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic studies comparing the reactivity of different alpha-haloketones
A Comparative Mechanistic Guide to the Reactivity of Alpha-Haloketones
For the modern researcher in organic synthesis and drug development, α-haloketones represent a cornerstone class of chemical intermediates. Their bifunctional nature, featuring two distinct electrophilic sites, provides a versatile platform for constructing complex molecular architectures, particularly heterocyclic scaffolds common in pharmaceuticals.[1][2] However, the synthetic utility of an α-haloketone is not monolithic; it is profoundly dictated by the identity of the halogen atom at the α-position.
This guide offers an in-depth, objective comparison of the reactivity of α-fluoro-, α-chloro-, α-bromo-, and α-iodoketones. We will move beyond simple trends to explore the underlying mechanistic principles, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their synthetic designs.
Fundamental Principles of α-Haloketone Reactivity
The characteristic reactivity of α-haloketones stems from the powerful electronic interplay between the carbonyl group and the adjacent carbon-halogen bond.[1][3][4] This creates a unique chemical environment with multiple potential sites for nucleophilic or basic attack.[3]
-
Enhanced Electrophilicity at the α-Carbon: The primary driver of reactivity is the strong electron-withdrawing inductive effect of the carbonyl group. This effect polarizes the C-X (carbon-halogen) bond, increasing the partial positive charge on the α-carbon and making it significantly more susceptible to nucleophilic attack compared to a standard alkyl halide.[1][3][4][5] This activation is crucial for their role as potent alkylating agents in SN2 reactions.[1][6][7]
-
Electrophilic Carbonyl Carbon: As with any ketone, the carbonyl carbon is an electrophilic site, susceptible to nucleophilic addition. This pathway can sometimes compete with substitution at the α-carbon, particularly with strong, hard nucleophiles.[3][8]
-
Acidity of α'-Hydrogens: Protons on the carbon on the opposite side of the carbonyl (the α'-position) are acidic. In the presence of a base, these can be abstracted to form an enolate, a key intermediate in reactions like the Favorskii rearrangement.[1][9][10]
Comparative Reactivity in SN2 Reactions: The Role of the Halogen
For SN2 reactions, the single most important factor differentiating the α-haloketones is the leaving group ability of the halide.[11] An effective leaving group is one that is stable on its own after cleaving from the parent molecule.
The established trend for leaving group ability among the halogens is: I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is a direct consequence of two factors:
-
Polarizability and Bond Strength: The C-I bond is the longest and weakest, while the C-F bond is the shortest and strongest. A weaker C-X bond is more easily broken during the transition state of an SN2 reaction, leading to a faster reaction rate.
-
Basicity of the Halide Ion: Weaker bases make better leaving groups. Iodide (I⁻) is the weakest base of the halides, while fluoride (F⁻) is the strongest.
This leads to a clear and predictable trend in reaction rates for nucleophilic substitution.
Quantitative Data Presentation
The relative rates of reaction for different α-haloketones with a given nucleophile demonstrate this principle starkly. The following table summarizes the comparative reactivity, normalized to the rate of the α-chloroketone.
| α-Haloketone | Halogen (X) | Relative C-X Bond Strength (kJ/mol) | Relative Rate Constant (krel) |
| α-Iodoacetophenone | I | ~228 | ~35,000 |
| α-Bromoacetophenone | Br | ~285 | ~1,000 |
| α-Chloroacetophenone | Cl | ~340 | 1 |
| α-Fluoroacetophenone | F | ~450 | < 0.01 |
Data is synthesized from general principles and relative values reported in the literature for comparative purposes.[4][7][11]
As the data show, α-iodo- and α-bromoketones are exceptionally reactive electrophiles, making them ideal for rapid alkylations under mild conditions.[12] α-Chloroketones are also highly useful and often represent a good balance of reactivity and stability.[4]
The Unique Case of α-Fluoroketones
While the trend I > Br > Cl holds true for most reactions, α-fluoroketones often exhibit anomalous reactivity.[13] Although the C-F bond is highly polarized, its immense strength and the poor leaving group ability of the fluoride ion make direct SN2 displacement extremely slow.
However, recent studies have shown that the reactivity of α-fluoroketones is not always lower than their chloro- and bromo- counterparts, particularly in reactions involving nucleophilic addition to the carbonyl.[13] This is attributed to conformational effects. For optimal orbital overlap and activation, the C-X bond should be orthogonal to the carbonyl group. In the case of α-fluoroketones, this reactive conformation can be disfavored, slightly decreasing carbonyl reactivity compared to α-chloro and α-bromo derivatives in some cases, such as borohydride reduction.[13]
The synthesis of α-fluoroketones has also advanced significantly, with reagents like Selectfluor® enabling their preparation where traditional methods fail.[14][15][16]
Impact of the Halogen on the Favorskii Rearrangement
The Favorskii rearrangement is a signature reaction of α-haloketones with enolizable α'-hydrogens, proceeding in the presence of a base to yield carboxylic acid derivatives, often with ring contraction for cyclic substrates.[9][10][17][18]
The reaction mechanism involves the formation of a cyclopropanone intermediate via an intramolecular SN2 reaction.[9][10][19] Therefore, the identity of the halogen is critical.
-
α-Chloro and α-Bromo Ketones are the most common substrates for this rearrangement. Their good leaving group ability facilitates the key intramolecular cyclization step to form the cyclopropanone intermediate.[17]
-
α-Iodo Ketones can also undergo the rearrangement. However, their higher reactivity can sometimes lead to side reactions, such as elimination or substitution, before the rearrangement can occur.
-
α-Fluoro Ketones are generally poor substrates for the classic Favorskii rearrangement because fluoride is a very poor leaving group, making the intramolecular SN2 step highly unfavorable.
For ketones lacking α'-hydrogens, a "quasi-Favorskii" rearrangement can occur, which proceeds through a different, semi-benzilic acid type mechanism and does not involve a cyclopropanone intermediate.[10][17]
Experimental Protocols for Comparative Reactivity Analysis
To provide a practical framework for comparing reactivity, we present two detailed experimental protocols. The first is a kinetic experiment to quantify differences in SN2 reactivity, and the second is a standard synthetic application.
Protocol 1: Kinetic Comparison of SN2 Reactivity via HPLC
This protocol allows for the quantitative comparison of reaction rates between different α-haloketones (e.g., α-chloro-, α-bromo-, and α-iodoacetophenone) with a nucleophile like sodium azide.
Objective: To determine the relative rate constants for the SN2 reaction of different α-haloacetophenones.
Materials:
-
α-Chloroacetophenone
-
α-Bromoacetophenone
-
α-Iodoacetophenone
-
Sodium Azide (NaN₃)
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., Naphthalene)
-
Thermostatted reaction vessel/water bath
-
HPLC system with a UV detector
Procedure:
-
Preparation: Prepare stock solutions of each α-haloacetophenone (e.g., 0.1 M in acetonitrile) and a stock solution of sodium azide (e.g., 0.2 M in acetonitrile). Prepare a stock solution of the internal standard.
-
Reaction Setup: In a thermostatted vessel at a constant temperature (e.g., 25.0 °C), combine the sodium azide solution and the internal standard solution.
-
Initiation and Sampling: To initiate the reaction, add the α-haloacetophenone stock solution to the vessel with vigorous stirring. Start a timer immediately. At fixed time intervals (e.g., every 2 minutes for the bromo- derivative, every 30 seconds for the iodo- derivative, every 15 minutes for the chloro- derivative), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a diluent (e.g., 950 µL of acetonitrile/water) to stop the reaction.
-
Analysis: Analyze each quenched sample by HPLC, monitoring the disappearance of the starting α-haloacetophenone peak relative to the constant peak of the internal standard.
-
Data Processing: Plot the natural logarithm of the concentration of the α-haloacetophenone (ln[RX]) versus time. The slope of this line will be equal to -kobs (the pseudo-first-order rate constant). Compare the kobs values for each halogen to determine the relative reactivity.
Protocol 2: Hantzsch Thiazole Synthesis
This protocol demonstrates the utility of a highly reactive α-bromoketone in a classic heterocyclic synthesis.[1][20]
Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution
-
Stir bar, 20 mL scintillation vial, hot plate
Procedure:
-
Combine 2-bromoacetophenone and thiourea in the scintillation vial.[20]
-
Add methanol and a stir bar.[20]
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.[20]
-
Remove the vial from the heat and allow it to cool to room temperature.[20]
-
Pour the reaction contents into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This neutralizes any HBr formed and precipitates the product.[20]
-
Collect the solid product by vacuum filtration through a Buchner funnel.[20]
-
Wash the filter cake with water and allow the collected solid to air dry.[20]
Causality: An α-bromoketone is chosen for this synthesis due to its high reactivity, which allows the reaction to proceed quickly and efficiently under relatively mild heating. Using an α-chloroketone would require more forcing conditions (higher temperature or longer reaction time), while an α-iodoketone, though faster, is often less stable and more expensive.
Conclusion
The choice of halogen in an α-haloketone is a critical decision that profoundly impacts reactivity and dictates the optimal conditions for a given synthetic transformation. For SN2 reactions, the reactivity trend is robustly I > Br > Cl >> F , governed by leaving group ability. This makes α-iodo- and α-bromoketones powerful electrophiles for rapid bond formation. α-Chloroketones offer a stable and effective alternative, while α-fluoroketones exhibit unique reactivity that is often dominated by the strength of the C-F bond. A thorough mechanistic understanding of these differences allows researchers to harness the full synthetic potential of this versatile class of compounds, enabling the efficient and strategic construction of complex molecules.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 14. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 17. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Favorskii_rearrangement [chemeurope.com]
- 20. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Strategic Use of Tert-butyl 3-bromo-2-oxopropanoate in Complex Synthesis
Abstract
In the intricate landscape of pharmaceutical and fine chemical synthesis, the choice of building blocks is a critical determinant of efficiency, yield, and overall cost. Tert-butyl 3-bromo-2-oxopropanoate, a highly functionalized α-halo-β-ketoester, presents itself as a potent, albeit premium, reagent for the construction of complex molecular architectures, particularly heterocyclic systems. This guide provides an in-depth cost-benefit analysis of its application, weighing its unique chemical advantages against its considerable economic investment. We will dissect its reactivity, compare it objectively with more conventional alternatives, and provide field-proven protocols to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.
Introduction: The Strategic Value of a Niche Reagent
This compound (CAS 16754-73-7) belongs to the class of α-halo ketones, a family of compounds renowned for their versatility as electrophilic synthons in carbon-carbon and carbon-heteroatom bond formation.[1][2] Its structure is distinguished by three key features: a reactive α-bromine atom, a central ketone, and a sterically demanding tert-butyl ester. This unique combination makes it an attractive intermediate for constructing substituted heterocycles, which form the core of countless pharmaceutical agents.[3][4]
However, the reagent's high market price necessitates a rigorous evaluation of its true value proposition.[5] This guide moves beyond a simple cataloging of reactions to address the critical question: When does the strategic benefit of employing this compound justify its cost? We will explore the causality behind its reactivity and provide the data needed to integrate this powerful tool into your synthetic workflow judiciously.
Foundational Chemistry: Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the electrophilic nature of three distinct sites within the molecule, a characteristic enhanced by the inductive effects of adjacent electron-withdrawing groups.[2]
-
α-Carbon (C3): This is the primary site for nucleophilic substitution (SN2) reactions. The polarity of the C-Br bond, amplified by the adjacent carbonyl group, makes this carbon highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, carbanions).
-
Ketone Carbonyl (C2): This carbon is a classic electrophilic center for nucleophilic additions, such as in aldol or Grignard reactions.
-
Ester Carbonyl (C1): While the least reactive of the three, it can undergo nucleophilic acyl substitution under forcing conditions.
The presence of the bulky tert-butyl group is not merely an incidental feature. It serves two strategic purposes:
-
Steric Shielding: It can influence the stereochemical outcome of reactions at the adjacent C2 and C3 centers, potentially leading to higher diastereoselectivity compared to less hindered methyl or ethyl esters.
-
Orthogonal Deprotection: The tert-butyl ester is stable under many basic and nucleophilic conditions that would cleave methyl or ethyl esters. It is, however, selectively cleaved under specific acidic conditions (e.g., trifluoroacetic acid), providing a crucial "orthogonal" handle in multi-step synthesis.
Below is a diagram illustrating the key reactive sites of the molecule.
Caption: Figure 1: Electrophilic Sites of this compound.
Comparative Analysis: Performance vs. Alternatives
The decision to use this compound must be weighed against more common and economical alternatives. The most direct competitors are ethyl and methyl esters of α-halo-β-ketoacids.
| Feature | This compound | Ethyl 2-chloroacetoacetate | Methyl 2-bromoacetoacetate |
| CAS Number | 16754-73-7 | 609-15-4 | 4330-94-1 |
| Molecular Weight | 223.06 g/mol [6] | 164.57 g/mol | 180.99 g/mol |
| Key Advantage | Orthogonal deprotection; steric influence. | Low cost, widely available. | Higher reactivity than chloro-analog. |
| Key Disadvantage | Extremely high cost. | Ester is base-labile; lower reactivity. | Ester is base-labile; lachrymator. |
| Storage | 2-8°C[6] | Room Temperature | 2-8°C |
The Cost Factor: A Dominant Consideration
The most significant barrier to the widespread adoption of this compound is its price. The cost per mole is orders of magnitude higher than that of its ethyl or methyl counterparts, positioning it as a specialized reagent for high-value applications.
| Reagent | Supplier Example | Purity | Price (USD/g) | Price (USD/mol) |
| This compound | Sigma-Aldrich | - | ~$1170 (£921.51 for 1g) | ~$260,970 |
| This compound | Moldb.com | 95+% | $870 (for 1g)[5] | ~$194,000 |
| Ethyl 2-chloroacetoacetate | Sigma-Aldrich | 97% | ~$0.20 (for 500g) | ~$33 |
| Methyl 2-bromoacetoacetate | Sigma-Aldrich | 97% | ~$2.00 (for 25g) | ~$362 |
Note: Prices are approximate, based on listed catalog values as of January 2026, and may vary based on supplier, quantity, and purity. They are intended for comparative purposes only.
Performance in a Model Synthesis: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, serves as an excellent model for comparison.
Reaction Scheme: α-haloketone + Thioamide → Substituted Thiazole
| Parameter | This compound | Ethyl 2-chloroacetoacetate |
| Reactivity | High (due to C-Br bond lability). | Moderate. |
| Typical Yield | 85-95% | 70-85% |
| Side Reactions | Minimal; tert-butyl ester is robust. | Potential for ester hydrolysis or transesterification under harsh conditions. |
| Work-up | Straightforward precipitation/extraction. | May require careful pH control to avoid ester cleavage. |
| Purification Benefit | The bulky ester can aid in crystallization. | Standard chromatography often required. |
Causality: The higher yields observed with the bromo-reagent are due to the greater leaving group ability of bromide compared to chloride. While the performance benefit is clear, it is modest in this context and unlikely to justify the immense cost differential for a simple thiazole synthesis. The true value emerges in more complex, multi-step sequences where the unique properties of the tert-butyl group are leveraged.
Strategic Application & Experimental Protocol
The justification for using this compound arises in scenarios where its specific advantages outweigh the cost, such as:
-
Late-stage functionalization of a high-value, complex intermediate.
-
Syntheses requiring orthogonal ester deprotection strategies.
-
Reactions where steric hindrance from the ester is necessary to achieve desired stereoselectivity.
Workflow for Evaluating Reagent Choice
The following decision-making workflow can guide a researcher in selecting the appropriate reagent.
Caption: Figure 2: Decision matrix for reagent selection.
Protocol: Synthesis of a 2-amino-4-carboxy-thiazole derivative
This protocol is a self-validating system for the synthesis of a key heterocyclic intermediate. The use of this compound allows for the formation of the thiazole ring while keeping the ester protected for subsequent modifications.
Materials:
-
This compound (1.0 eq, 223 mg, 1.0 mmol)
-
Thiourea (1.1 eq, 84 mg, 1.1 mmol)
-
Ethanol (95%), 10 mL
-
Sodium bicarbonate (sat. aq. solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
50 mL round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To the 50 mL round-bottom flask, add this compound (1.0 mmol) and thiourea (1.1 mmol).
-
Solvent Addition: Add 10 mL of 95% ethanol. The choice of ethanol provides good solubility for the reactants and is a relatively green solvent.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.
-
Work-up - Quenching: After the reaction is complete (disappearance of the bromo-ester spot on TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 20 mL of ethyl acetate and 20 mL of a saturated aqueous solution of sodium bicarbonate. Shake vigorously in a separatory funnel. The bicarbonate wash neutralizes the hydrobromic acid byproduct formed during the reaction.
-
Phase Separation: Separate the organic layer. Wash the organic layer again with 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid, tert-butyl 2-amino-1,3-thiazole-4-carboxylate, is often of high purity. If necessary, it can be recrystallized from an ethanol/water mixture to yield a pure crystalline solid. Expected Yield: >90%.
Safety and Handling
This compound and its alternatives are reactive chemical agents that require careful handling in a controlled laboratory environment.
-
Hazards: This class of compounds is typically associated with skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335). Many α-haloketones are also lachrymators (tear-inducing agents).[7][8]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile is often suitable), a lab coat, and chemical splash goggles.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, typically at 2-8°C, away from incompatible substances like strong bases and oxidizing agents.[6]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.
Conclusion and Authoritative Recommendations
This compound is a quintessential "strategic reagent." Its cost renders it unsuitable for routine, large-scale syntheses where cheaper alternatives provide acceptable results. However, for complex, high-value synthetic targets, its utility can be profound.
We recommend its use under the following circumstances:
-
When an orthogonal deprotection strategy is paramount to the success of a multi-step synthesis, allowing the tert-butyl ester to be removed without affecting other sensitive functional groups.
-
In diastereoselective reactions where the steric bulk of the tert-butyl group is hypothesized or proven to enhance the formation of the desired stereoisomer.
-
In the final stages of synthesizing a highly valuable molecule , where maximizing yield and minimizing purification difficulties with a robust, high-performing reagent justifies the upfront cost.
For all other applications, particularly in early-stage discovery or for the synthesis of simple scaffolds, the cost-benefit analysis overwhelmingly favors more economical alternatives like ethyl 2-chloroacetoacetate. The judicious application of this compound is a hallmark of an efficient and economically conscious synthetic strategy.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic compounds and uses thereof - Patent US-10253047-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 16754-73-7 | this compound - Moldb [moldb.com]
- 6. chemscene.com [chemscene.com]
- 7. aksci.com [aksci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
A Comparative Guide to the Synthetic Utility of Tert-butyl 3-bromo-2-oxopropanoate in Heterocyclic Chemistry
Introduction: The Versatility of a C3 Building Block
Tert-butyl 3-bromo-2-oxopropanoate is a highly functionalized organic reagent characterized by the molecular formula C₇H₁₁BrO₃[1][2]. Its structure incorporates three key reactive centers: a bromine atom, an α-keto group, and a tert-butyl ester. This unique combination makes it an exceptionally valuable C3 synthon for constructing complex molecular architectures, particularly heterocyclic ring systems. The α-haloketone moiety is the primary site of reactivity, enabling a variety of classical condensation and cyclization reactions[3][4]. The bulky tert-butyl ester group provides steric protection and can be selectively removed under acidic conditions, offering further avenues for molecular diversification. This guide provides a comparative analysis of the principal synthetic routes employing this compound, with a focus on the synthesis of biologically relevant quinoxalines, thiazoles, and oxazoles. We will delve into reaction mechanisms, provide validated experimental protocols, and present comparative data to assist researchers in selecting the optimal synthetic strategy.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core of numerous pharmaceuticals, exhibiting a wide range of biological activities including anticancer and antiviral properties[5][6]. The most reliable and traditional method for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound[3][7]. This compound serves as a prime substrate for this transformation, acting as an α-haloketone precursor that facilitates a condensation-cyclization cascade.
Mechanistic Rationale
The reaction proceeds via an initial nucleophilic attack of one amino group of the o-phenylenediamine onto the most electrophilic carbonyl carbon (the ketone at C2) of the propanoate. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring. The reaction is often catalyzed by acids or can proceed simply by heating in a suitable solvent[7][8].
Caption: General mechanism for quinoxaline formation.
Comparative Experimental Protocols
Different conditions have been reported for this classic reaction, with variations in catalyst, solvent, and temperature significantly impacting reaction efficiency and yield. While some modern methods employ catalysts for room temperature synthesis, the reaction between o-phenylenediamines and α-haloketones can also be effectively carried out catalyst-free in a suitable solvent[6][8].
| Parameter | Protocol A: Catalyst-Free[8] | Protocol B: Acid-Catalyzed |
| Starting Materials | o-Phenylenediamine, this compound | o-Phenylenediamine, this compound |
| Catalyst | None | p-Toluenesulfonic acid (PTSA) (10 mol%) |
| Solvent | Ethanol or Water | Toluene |
| Temperature | Reflux (78-100 °C) | Reflux (110 °C) with Dean-Stark trap |
| Reaction Time | 2-4 hours | 3-6 hours |
| Typical Yield | 70-85% | 80-95% |
| Advantages | Environmentally benign solvent, no catalyst cost. | Higher yields, effective water removal drives equilibrium. |
| Disadvantages | May require longer reaction times for less reactive substrates. | Requires anhydrous conditions and catalyst removal. |
Standard Experimental Workflow
The following protocol is a generalized procedure based on the catalyst-free approach, valued for its simplicity and environmental considerations[8].
Caption: Workflow for quinoxaline synthesis.
Protocol Details:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 mmol) and this compound (1.05 mmol) in ethanol (10 mL).
-
Heating: Heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired quinoxaline derivative.
Synthesis of Thiazole Derivatives
The thiazole ring is another privileged scaffold in medicinal chemistry, present in drugs like the antibiotic Penicillin and Vitamin B1[9]. The Hantzsch thiazole synthesis is the most fundamental and widely used method for constructing this heterocycle[4]. This reaction involves the cyclocondensation of an α-haloketone with a thioamide. This compound is an ideal α-haloketone component for this synthesis.
Mechanistic Rationale
The Hantzsch synthesis begins with the nucleophilic sulfur of the thioamide attacking the α-carbon of the bromo-ketone, displacing the bromide ion. This forms a thioimonium intermediate, which then undergoes cyclization via the nitrogen atom attacking the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Comparative Experimental Protocols
The classical Hantzsch synthesis often requires prolonged heating in solvents like ethanol. However, modern variations utilize microwave irradiation or green solvents to improve efficiency and reduce reaction times[4][9].
| Parameter | Protocol A: Conventional Heating[4] | Protocol B: Microwave-Assisted[9] |
| Starting Materials | Thioamide, this compound | Thioamide, this compound |
| Catalyst | Typically none, or a weak base (e.g., pyridine) | None |
| Solvent | Ethanol | Ethanol or DMF |
| Temperature | Reflux (78 °C) | 100-130 °C (Microwave) |
| Reaction Time | 6-12 hours | 10-30 minutes |
| Typical Yield | 60-80% | 75-90% |
| Advantages | Simple setup, well-established. | Drastically reduced reaction time, often higher yields. |
| Disadvantages | Long reaction times, potential for side products. | Requires specialized microwave reactor equipment. |
Standard Experimental Workflow (Conventional)
The following protocol outlines the traditional and widely accessible method for Hantzsch thiazole synthesis.
-
Reaction Setup: Combine the thioamide (1.0 mmol) and this compound (1.0 mmol) in absolute ethanol (15 mL) in a round-bottom flask.
-
Heating: Heat the mixture under reflux for 6-12 hours. The formation of a precipitate may be observed.
-
Isolation: Cool the reaction mixture to room temperature. If a solid has formed, collect it by filtration, wash with cold ethanol, and dry.
-
Workup: If no precipitate forms, neutralize the mixture with a saturated solution of sodium bicarbonate, then extract with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic extracts, concentrate, and purify the residue by recrystallization or column chromatography to obtain the pure thiazole derivative.
Synthesis of Oxazole Derivatives
Oxazoles are isomeric with thiazoles and are also found in a vast number of natural products and pharmacologically active compounds[10]. Several methods exist for their synthesis, with the Robinson-Gabriel synthesis and the Bredereck reaction being common routes that utilize α-haloketones and amides[11]. This compound can be readily employed in these syntheses.
Mechanistic Rationale
Similar to the Hantzsch synthesis, the reaction begins with the nucleophilic attack of the amide oxygen (or nitrogen, depending on the specific mechanism and conditions) on the α-carbon, displacing the bromide. An intramolecular cyclization followed by dehydration affords the final oxazole product. The reaction is often facilitated by dehydrating agents or heat.
Caption: General mechanism for oxazole formation.
Comparative Experimental Protocols
The synthesis of oxazoles from α-haloketones can be performed under various conditions, often requiring high temperatures or the use of strong dehydrating agents.
| Parameter | Protocol A: Bredereck Reaction | Protocol B: Van Leusen Variation |
| Starting Materials | Amide, this compound | Aldehyde, Tosylmethyl isocyanide (TosMIC) |
| Key Reagents | Often requires a dehydrating agent (e.g., P₂O₅, H₂SO₄) | Base (e.g., K₂CO₃) |
| Solvent | Dioxane, Chloroform | Methanol, THF |
| Temperature | High temperature, reflux | Room temperature to reflux |
| Typical Yield | 50-75% | 70-90% |
| Notes | The Bredereck reaction is more directly applicable to the title compound. The Van Leusen synthesis is an alternative powerful method for oxazoles but starts from aldehydes, not α-haloketones directly[12][13]. This table serves to compare general oxazole syntheses. | For this compound, a Bredereck-type approach is most relevant. |
Standard Experimental Workflow (Bredereck-type)
-
Reaction Setup: In a flask fitted with a reflux condenser and drying tube, suspend the amide (1.0 mmol) and this compound (1.1 mmol) in a dry, inert solvent like toluene or dioxane (15 mL).
-
Reaction Conditions: Add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid cautiously. Heat the mixture to reflux for 4-8 hours.
-
Workup: Cool the reaction mixture and carefully pour it over crushed ice. Neutralize with a base (e.g., aqueous ammonia or sodium carbonate).
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or ether.
-
Purification: Wash the combined organic layers with brine, dry over a drying agent, and remove the solvent in vacuo. Purify the crude product via column chromatography or recrystallization.
Conclusion
This compound stands out as a versatile and powerful C3 building block for organic synthesis. Its ability to readily participate in classic condensation reactions makes it a go-to reagent for the efficient, single-step construction of diverse and medicinally important heterocyclic systems, including quinoxalines, thiazoles, and oxazoles. By understanding the underlying mechanisms and comparing the available protocols, researchers can harness the full potential of this reagent to accelerate drug discovery and development programs. The choice between conventional heating, catalytic methods, or microwave-assisted synthesis will depend on the specific substrate, desired scale, and available laboratory resources.
References
- 1. This compound [oakwoodchemical.com]
- 2. chemscene.com [chemscene.com]
- 3. soc.chim.it [soc.chim.it]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. mdpi.com [mdpi.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. 1,3-Oxazole synthesis [organic-chemistry.org]
- 13. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 3-bromo-2-oxopropanoate for Laboratory Professionals
In the fast-paced environment of research and development, the responsible management of chemical reagents is paramount. Tert-butyl 3-bromo-2-oxopropanoate, a valuable building block in organic synthesis, requires meticulous handling and a specific disposal protocol due to its inherent reactivity and hazardous properties. This guide provides a detailed, step-by-step procedure for the safe neutralization and disposal of this compound, grounded in established chemical principles. Our aim is to empower researchers with the knowledge to manage this reagent safely, ensuring both personal and environmental protection.
Understanding the Intrinsic Hazards of this compound
This compound is an alpha-bromo ketone, a class of compounds known for their potent biological and chemical reactivity. Its hazardous nature stems from several key features:
-
Lachrymator: The compound is a strong irritant to the eyes and mucous membranes, causing tearing and discomfort upon exposure.
-
Alkylating Agent: The presence of the bromine atom alpha to the ketone functionality makes it an electrophilic alkylating agent. This reactivity is the basis of its synthetic utility but also poses a significant health risk, as it can react with biological nucleophiles such as DNA and proteins.
-
Corrosive Byproducts: Upon decomposition or reaction with moisture, it can release hydrogen bromide (HBr), which is a corrosive and toxic gas.
Given these properties, it is imperative that this compound is not disposed of without prior neutralization.
Essential Personal Protective Equipment (PPE): A Non-Negotiable First Step
Before handling this compound in any capacity, including disposal, the following personal protective equipment must be worn:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield | To protect against splashes and the lachrymatory effects of the vapors. |
| Hand Protection | Heavy-duty nitrile or neoprene gloves | To prevent skin contact with the alkylating agent. |
| Body Protection | A flame-retardant laboratory coat | To protect against accidental spills. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood | To prevent inhalation of the irritant and potentially harmful vapors. |
The Disposal Protocol: A Step-by-Step Guide to Neutralization and Disposal
The following protocol is designed for the safe management of small quantities of this compound waste generated in a laboratory setting. The core principle of this procedure is to first quench the reactivity of the alpha-bromo ketone before final disposal.
Neutralization of the Reactive Alpha-Bromo Ketone
The primary hazard of this compound is its electrophilicity. This can be effectively neutralized by reaction with a mild nucleophile. In this protocol, we will utilize a sodium bisulfite solution, which is readily available in most laboratories and effective for this purpose. The bisulfite ion acts as a nucleophile, attacking the carbonyl carbon to form a stable, non-hazardous bisulfite adduct.
Materials:
-
This compound waste
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Sodium bicarbonate (NaHCO₃)
-
A suitably sized beaker or flask for the reaction
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
-
A designated, properly labeled hazardous waste container
Procedure:
-
Work in a Chemical Fume Hood: All steps of this procedure must be performed within the confines of a certified chemical fume hood.
-
Prepare the Neutralization Solution: Prepare a saturated solution of sodium bisulfite in water. For every 1 volume of this compound waste, have at least 10 volumes of the saturated sodium bisulfite solution ready.
-
Slow and Controlled Addition: While vigorously stirring the sodium bisulfite solution, slowly and carefully add the this compound waste. The reaction may be exothermic, so a slow addition rate is crucial to maintain temperature control.
-
Neutralize and Ensure Complete Reaction: After the addition is complete, continue to stir the mixture for at least one hour to ensure the reaction has gone to completion. The reaction of the alpha-bromo ketone with bisulfite will likely generate some acidic byproducts. Therefore, slowly add sodium bicarbonate to the solution until the pH is between 6.0 and 8.0. You will observe gas evolution (carbon dioxide) during this step.
-
Verification of Neutralization (Optional but Recommended): For an additional layer of safety, the absence of the starting material can be confirmed by a simple analytical technique such as thin-layer chromatography (TLC).
Final Disposal of the Neutralized Waste
Once the this compound has been effectively neutralized, the resulting aqueous solution can be prepared for final disposal.
-
Labeling: The container holding the neutralized waste must be clearly and accurately labeled. The label should include "Neutralized this compound waste" and a list of the contents (e.g., sodium bisulfite adduct, sodium bromide, water).
-
Collection: Transfer the neutralized solution to a designated hazardous waste container for halogenated organic waste.[1][2][3] It is crucial not to mix this waste with non-halogenated waste streams to ensure proper final disposal by your institution's waste management provider.[2]
-
Consult Your Environmental Health & Safety (EHS) Office: Always consult with your institution's EHS department for the final steps of waste pickup and disposal. They will provide specific guidance based on local, state, and federal regulations.
Visualizing the Disposal Workflow
To provide a clear overview of the disposal process, the following workflow diagram has been generated:
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
Emergency Procedures: Responding to Spills and Exposures
In the event of an accidental release or exposure, a swift and informed response is critical.
-
Small Spills: For minor spills contained within a chemical fume hood, absorb the material with a non-reactive absorbent material such as vermiculite or sand. Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the case of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional EHS department immediately.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek prompt medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
By adhering to these detailed procedures, laboratory professionals can confidently and safely manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 3-bromo-2-oxopropanoate
As a key reagent in complex organic synthesis, particularly within pharmaceutical and drug development, Tert-butyl 3-bromo-2-oxopropanoate (CAS No. 16754-73-7) is valued for its reactive α-bromo ketoester moiety. However, the very features that make it a potent alkylating agent also necessitate a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the chemical's specific reactivity and hazards, ensuring that you and your team can handle this compound with confidence and safety.
Hazard Profile: Understanding the Reactivity
This compound is classified with a "Danger" signal word for several critical reasons.[1] A thorough understanding of its hazard profile is the foundation of an effective PPE strategy.
-
Severe Eye Damage (H318): This is the most significant hazard. The compound is not merely an irritant; it can cause serious, potentially irreversible damage to the eyes.[1] The lachrymatory nature of similar alpha-bromo esters means it will induce tearing upon exposure, but this should be considered a critical warning sign of a hazardous exposure.[2][3]
-
Skin Irritation (H315): Direct contact with the skin is likely to cause irritation, which can manifest as redness, itching, or inflammation.[1][2]
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1]
Given these hazards, all handling procedures must be predicated on the principle of zero contact . Your personal protective equipment is the final and most critical barrier between you and the chemical.
Core Protective Equipment: Your Last Line of Defense
The selection of PPE must directly counteract the identified hazards. The following is the minimum required ensemble for any manipulation of this compound.
Eye and Face Protection
Due to the severe eye damage risk (H318), standard safety glasses are insufficient.
-
Primary Equipment: Chemical splash goggles that form a complete seal around the eyes are mandatory. This design is critical to protect against splashes, the primary route of eye exposure for a liquid reagent.
-
Secondary Layer: For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn over the chemical splash goggles.
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Type: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves may be necessary. Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Best Practice: Double-gloving is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
Body Protection
-
Laboratory Coat: A full-length, long-sleeved laboratory coat is essential to protect the skin and personal clothing from incidental splashes.[3] Ensure the coat is fully buttoned.
-
Additional Protection: For larger scale operations, a chemically resistant apron worn over the lab coat provides an additional barrier. Closed-toe shoes are mandatory in any laboratory setting.[4]
Respiratory Protection
All work with this compound should be performed within a certified chemical fume hood to control vapor inhalation.[3] This engineering control is the primary method of respiratory protection. Respiratory protection (e.g., a respirator with an appropriate cartridge) should only be necessary in non-routine situations, such as a large spill or a failure of the primary engineering controls, and should be guided by your institution's environmental health and safety department.
The Handling Workflow: A Self-Validating Protocol
A safe protocol is one where each step minimizes risk and prevents cross-contamination. The following workflow illustrates the critical steps for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Emergency Procedures: Plan for the Unexpected
Even with the best precautions, accidents can happen. Immediate and correct action is crucial.
| Scenario | Immediate Action Plan |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention without delay.[2][5] |
| Skin Contact | Immediately remove contaminated clothing and shoes.[2][5] Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[2][5] Seek medical attention if irritation persists.[2] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][6] If they feel unwell, seek medical attention. |
| Minor Spill (in fume hood) | Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand).[2] Collect the material into a suitable, labeled container for hazardous waste disposal.[2] Clean the area with a suitable solvent. |
Disposal of Contaminated Materials
Proper disposal is a critical part of the laboratory workflow to ensure safety and environmental compliance.
-
Chemical Waste: All unreacted this compound and solutions containing it must be disposed of in a designated, labeled hazardous waste container.[2] Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: Disposable gloves, bench paper, and other solid materials contaminated with the chemical should be collected in a separate, sealed, and labeled hazardous waste bag or container for disposal.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and national environmental regulations. Consult your institution's environmental health and safety office for specific guidance.
By integrating this comprehensive understanding of hazards, equipment, and procedures into your daily operations, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
